Propargyl-PEG5-azide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O5/c1-2-4-17-6-8-19-10-12-21-13-11-20-9-7-18-5-3-15-16-14/h1H,3-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVOUQDZNKRSQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Propargyl-PEG5-azide: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Properties, Synthesis, and Applications of a Versatile Heterobifunctional Linker.
Introduction
Propargyl-PEG5-azide is a heterobifunctional chemical linker that has gained significant traction in the fields of bioconjugation, drug delivery, and proteomics.[1] Its unique structure, featuring a terminal propargyl group and an azide group connected by a five-unit polyethylene glycol (PEG) spacer, allows for precise and efficient covalent ligation to two different molecules. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, experimental methodologies for its application, and its role in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Properties and Specifications
This compound is a valuable tool for researchers due to its well-defined chemical structure and advantageous physicochemical properties. The PEG spacer enhances aqueous solubility and biocompatibility, while the terminal functional groups provide orthogonal reactivity for "click chemistry" reactions.[2]
Chemical and Physical Data
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | Alkyne-PEG5-Azide | N/A |
| CAS Number | 1589522-62-2 | [3] |
| Molecular Formula | C13H23N3O5 | [1] |
| Molecular Weight | 301.34 g/mol | |
| Appearance | Liquid | BroadPharm Safety Data Sheet |
| Purity | >95% | JenKem Technology |
| Storage | -20°C for long-term storage | MedChemExpress |
Solubility and Stability
| Property | Description | Source |
| Solubility | Soluble in water, DMSO, DCM, and DMF. | BroadPharm Technical Data |
| Stability | Stable under recommended storage conditions. Avoid heat, flames, and oxidizing agents. | BroadPharm Safety Data Sheet |
Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from a commercially available PEG diol. The following is a representative protocol for the synthesis of a heterobifunctional PEG linker with propargyl and azide functionalities. This method is adapted from established procedures for the synthesis of similar heterobifunctional PEG linkers.
Experimental Protocol: Synthesis of this compound
Materials:
-
Pentaethylene glycol (PEG5-diol)
-
Propargyl bromide
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium azide (NaN3)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Monopropargylation of Pentaethylene Glycol:
-
Dissolve pentaethylene glycol (1 equivalent) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium hydride (1.1 equivalents) to the solution and stir for 30 minutes.
-
Add propargyl bromide (1.1 equivalents) dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (ethyl acetate/hexanes gradient) to yield mono-propargyl-PEG5-alcohol.
-
-
Mesylation of Mono-propargyl-PEG5-alcohol:
-
Dissolve the mono-propargyl-PEG5-alcohol (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C.
-
Add triethylamine (1.5 equivalents).
-
Add methanesulfonyl chloride (1.2 equivalents) dropwise and stir at 0°C for 2 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield propargyl-PEG5-mesylate.
-
-
Azidation of Propargyl-PEG5-mesylate:
-
Dissolve the propargyl-PEG5-mesylate (1 equivalent) in anhydrous DMF.
-
Add sodium azide (3 equivalents) and heat the reaction to 80°C overnight.
-
Cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (ethyl acetate/hexanes gradient) to yield this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Applications in Bioconjugation: Click Chemistry
This compound is a prime reagent for "click chemistry," a set of biocompatible reactions that are rapid, high-yielding, and specific. The propargyl and azide groups of this linker can participate in two main types of click reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient reaction between a terminal alkyne (like the propargyl group) and an azide, catalyzed by a copper(I) species. This reaction forms a stable 1,4-disubstituted-1,2,3-triazole linkage.
Experimental Protocol: CuAAC Conjugation of a Biomolecule
Materials:
-
This compound
-
Azide- or alkyne-modified biomolecule (e.g., protein, peptide, or small molecule)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if needed to dissolve components)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the azide- or alkyne-modified biomolecule in PBS.
-
Prepare a 10 mM stock solution of this compound in DMSO or PBS.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 250 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the biomolecule solution and a 2-5 fold molar excess of the this compound solution.
-
Add the THPTA or TBTA ligand to the reaction mixture (final concentration ~1 mM).
-
Add CuSO4 to the reaction mixture (final concentration ~0.5 mM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate (final concentration ~5 mM).
-
Gently mix and allow the reaction to proceed at room temperature for 1-4 hours.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method for the biomolecule, such as size-exclusion chromatography, dialysis, or HPLC.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne drives the reaction with an azide, making it ideal for applications in living systems where copper toxicity is a concern.
Experimental Protocol: SPAAC Conjugation in a Biological System
Materials:
-
This compound (for introducing the azide) or a molecule containing a strained alkyne (e.g., DBCO-NHS ester)
-
A biomolecule of interest modified with the complementary functional group (azide or strained alkyne)
-
Cell culture medium or appropriate biological buffer
Procedure:
-
Modification of the Biomolecule:
-
If the target biomolecule does not contain an azide or strained alkyne, it must first be modified. For example, a protein can be reacted with DBCO-NHS ester to introduce the strained alkyne.
-
The other molecule can be synthesized with or modified to contain an azide, for example, by using this compound to link to another functional group.
-
-
Conjugation Reaction:
-
Dissolve the azide-modified and strained alkyne-modified molecules in a biocompatible buffer or cell culture medium.
-
Mix the two components, typically with the smaller molecule in slight molar excess.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Analysis:
-
The resulting conjugate can be analyzed by methods such as SDS-PAGE with fluorescence imaging (if one of the components is fluorescently labeled) or mass spectrometry.
-
Application in Drug Development
This compound is a key component in the construction of complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload. The antibody directs the ADC to cancer cells expressing a specific antigen, and upon internalization, the payload is released, leading to cell death. This compound can be used to link the antibody to the payload.
Workflow for ADC Synthesis using this compound:
Caption: Workflow for ADC synthesis using this compound.
Signaling Pathway of ADC Action:
Caption: Signaling pathway of ADC internalization and action.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker like this compound.
Workflow for PROTAC Synthesis using this compound:
Caption: Workflow for PROTAC synthesis using this compound.
Signaling Pathway of PROTAC-mediated Protein Degradation:
References
Propargyl-PEG5-azide: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical properties, structure, and applications of Propargyl-PEG5-azide, a versatile heterobifunctional linker for advanced bioconjugation.
This compound is a poly(ethylene glycol) (PEG)-based molecule functionalized with a terminal propargyl group and a terminal azide group. This unique structure positions it as a key reagent in the field of bioconjugation, particularly in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The five-unit PEG chain enhances aqueous solubility and provides a flexible spacer arm, while the terminal reactive groups enable efficient and specific covalent bond formation through "click chemistry".
Core Chemical and Physical Properties
The defining characteristic of this compound is its bifunctionality, which allows for the sequential or orthogonal conjugation of two different molecular entities. The propargyl group (a terminal alkyne) and the azide group are partners in the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which forms a stable triazole linkage.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C13H23N3O5 | [1] |
| Molecular Weight | 301.34 g/mol | [1] |
| Purity | Typically >95% | [2][3][4] |
| Solubility | Soluble in water, DMSO, DCM, and DMF | |
| Storage Conditions | -20°C for long-term storage |
Key Applications in Research and Drug Development
This compound's utility stems from its role as a linker in connecting a targeting moiety to a payload or another functional molecule.
-
Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a cytotoxic drug to an antibody. The PEG spacer can improve the pharmacokinetic properties of the ADC.
-
PROTACs: As a PROTAC linker, it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.
-
Bioconjugation: It is widely used for PEGylation, chemical modification, and the synthesis of various bioconjugates. The propargyl group can react with azide-containing molecules, and the azide group can react with molecules containing alkynes, BCN, or DBCO.
Experimental Protocols
A common application of this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Below is a general protocol for this procedure.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a starting point for the conjugation of an alkyne-containing molecule (such as this compound) to an azide-containing molecule. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 10 mM in water)
-
Ligand (e.g., TBTA) stock solution (e.g., 50 mM in DMSO/t-BuOH)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Appropriate reaction buffer (e.g., PBS, pH 7.4)
-
Solvents (e.g., DMSO, t-BuOH)
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound and the azide-containing molecule in the reaction buffer to the desired final concentrations.
-
-
Preparation of Copper/Ligand Complex:
-
In a separate tube, mix the CuSO4 stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used.
-
-
Reaction Initiation:
-
Add the copper/ligand complex to the mixture of reactants. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or other suitable analytical techniques.
-
-
Quenching and Purification:
-
Once the reaction is complete, it can be quenched by adding a chelating agent such as EDTA to remove the copper.
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove excess reagents and byproducts.
-
Visualizing Workflows and Mechanisms
Diagrams illustrating the chemical reactions and experimental workflows involving this compound can aid in understanding its application.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
Caption: General Workflow for Antibody-Drug Conjugate (ADC) Synthesis.
References
An In-depth Technical Guide to the Synthesis and Characterization of Propargyl-PEG5-azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of Propargyl-PEG5-azide, a heterobifunctional linker critical in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document outlines detailed experimental protocols, quantitative characterization data, and the functional context of this versatile molecule.
Introduction
This compound is a chemical linker featuring a propargyl group at one terminus and an azide group at the other, connected by a five-unit polyethylene glycol (PEG) spacer. This structure allows for orthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the precise and efficient conjugation of different molecular entities.[1] The PEG chain enhances solubility and provides a flexible spacer, which is often crucial for the biological activity of the final conjugate.[2]
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available hexaethylene glycol. The general strategy involves the sequential functionalization of the terminal hydroxyl groups.
Synthetic Workflow
The overall synthetic scheme involves three main steps: 1) Monotosylation of hexaethylene glycol, 2) Azidation of the tosylated PEG, and 3) Propargylation of the remaining hydroxyl group.
Experimental Protocols
Step 1: Synthesis of Mono-tosyl-hexaethylene glycol (TsO-PEG6-OH)
-
To a solution of hexaethylene glycol (1 equivalent) in pyridine at 0 °C, a solution of p-toluenesulfonyl chloride (TsCl, 0.9 equivalents) in pyridine is added dropwise with stirring.
-
The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for 12 hours.
-
The reaction is quenched by the addition of water, and the solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane (DCM) and washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification is performed by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure mono-tosyl-hexaethylene glycol.
Step 2: Synthesis of 1-Azido-17-hydroxy-3,6,9,12,15-pentaoxaheptadecane (N3-PEG6-OH)
-
Mono-tosyl-hexaethylene glycol (1 equivalent) is dissolved in dimethylformamide (DMF).
-
Sodium azide (NaN3, 3 equivalents) is added, and the mixture is heated to 80 °C and stirred for 12 hours.
-
After cooling to room temperature, the solvent is removed under vacuum.
-
The residue is taken up in water and extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the azido-PEG alcohol.[3]
Step 3: Synthesis of this compound
-
To a solution of the azido-PEG alcohol (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, sodium hydride (NaH, 1.2 equivalents) is added portion-wise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
Propargyl bromide (1.1 equivalents) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction is carefully quenched with water, and the THF is removed under reduced pressure.
-
The aqueous residue is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The final product, this compound, is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).
Characterization
The structure and purity of this compound are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Quantitative Data
| Parameter | Value |
| Molecular Formula | C13H23N3O5 |
| Molecular Weight | 301.34 g/mol |
| Appearance | Colorless to pale yellow oil |
| Purity (by HPLC) | >95% |
NMR Spectroscopy
¹H NMR (400 MHz, CDCl₃) δ (ppm):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 4.21 | d | 2H | -O-CH₂ -C≡CH |
| 3.68 - 3.60 | m | 20H | -O-CH₂CH₂ -O- |
| 3.39 | t | 2H | -CH₂ -N₃ |
| 2.44 | t | 1H | -C≡CH |
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
| Chemical Shift (ppm) | Assignment |
| 79.5 | -C≡C H |
| 74.8 | -C≡C H |
| 70.6 - 70.0 | -O-C H₂C H₂-O- |
| 69.2 | -O-C H₂-C≡CH |
| 58.7 | -O-C H₂-C≡CH |
| 50.7 | -C H₂-N₃ |
Mass Spectrometry
Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Method: The sample is dissolved in methanol and analyzed in positive ion mode.
-
Expected m/z: 302.17 [M+H]⁺, 324.15 [M+Na]⁺
Application in PROTAC-mediated Degradation of BCR-ABL
This compound is a valuable linker for the synthesis of PROTACs. A PROTAC composed of a ligand for an E3 ubiquitin ligase and a ligand for a target protein, joined by a linker, induces the degradation of the target protein. As an example, a PROTAC targeting the oncogenic BCR-ABL fusion protein in chronic myeloid leukemia (CML) can be synthesized using this linker.[4][5]
PROTAC Mechanism of Action
The PROTAC brings the BCR-ABL protein into proximity with an E3 ligase (e.g., Cereblon or VHL), leading to the ubiquitination and subsequent proteasomal degradation of BCR-ABL.
Impact on BCR-ABL Signaling Pathway
The degradation of BCR-ABL inhibits its downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for the proliferation and survival of CML cells.
Conclusion
This compound is a key building block in modern drug development, enabling the construction of complex and highly specific therapeutic agents. The synthetic and analytical protocols provided in this guide offer a framework for researchers to produce and characterize this important linker for their specific applications. The example of its use in a BCR-ABL PROTAC highlights the potential of this technology to address significant challenges in oncology and other therapeutic areas.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
Propargyl-PEG5-azide mechanism of action in click chemistry
An In-Depth Technical Guide to the Mechanism of Action of Propargyl-PEG5-azide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click chemistry" reaction, offers a powerful and highly efficient method for the covalent ligation of molecular entities. Its high regioselectivity, tolerance of diverse functional groups, and favorable kinetics have established it as an indispensable tool in bioconjugation, drug discovery, and materials science. This guide delves into the core mechanism of the CuAAC reaction with a specific focus on this compound, a versatile bifunctional linker. We will explore the roles of its constituent parts—the propargyl group, the azide moiety, and the polyethylene glycol (PEG) linker—and provide a detailed examination of the catalytic cycle, quantitative reaction parameters, and a comprehensive experimental protocol.
Introduction: The Role of this compound
This compound is a heterobifunctional reagent designed for click chemistry applications. It contains two key reactive groups at opposite ends of a flexible spacer:
-
Propargyl Group (Terminal Alkyne): This functional group (HC≡C-CH₂-) serves as the alkyne component in the CuAAC reaction. Terminal alkynes like the propargyl group are excellent substrates for this reaction due to their high reactivity, stability, and ease of installation into molecules of interest[1].
-
Azide Group (-N₃): This is the complementary functional group that reacts with the alkyne to form a stable 1,2,3-triazole ring. Like alkynes, azides are small, stable, and largely absent from biological systems, making the reaction highly bioorthogonal[1][2].
-
PEG5 Linker: The five-unit polyethylene glycol chain acts as a hydrophilic spacer. This PEG linker is critical for applications in biological systems as it significantly enhances the water solubility of the reagent and any molecule it is attached to[3][4]. Furthermore, it provides a flexible, defined-length connection that separates the conjugated molecules, minimizing steric hindrance and preserving their biological activity.
This combination makes this compound an ideal tool for covalently linking two different molecules, for example, in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or for attaching imaging agents to biomolecules.
The Core Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The remarkable efficiency and regioselectivity of the CuAAC reaction stem from a multi-step catalytic cycle mediated by a copper(I) catalyst. While early proposals considered a mononuclear copper mechanism, substantial kinetic and computational evidence now supports a dinuclear copper-mediated pathway as being kinetically dominant. This pathway explains the dramatic rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed thermal reaction) and the exclusive formation of the 1,4-disubstituted triazole isomer.
The catalytic cycle proceeds through the following key stages:
-
Formation of Copper(I) Acetylide: The cycle begins with the coordination of the terminal alkyne (the propargyl group) to a Cu(I) center. This coordination acidifies the terminal alkyne proton, facilitating its removal and the formation of a copper acetylide intermediate. A second Cu(I) ion then coordinates to the alkyne's π-system, forming a dinuclear π,σ-bis(copper) acetylide complex.
-
Coordination of the Azide: The azide molecule coordinates to one of the copper centers of the dinuclear complex. This brings the two reactive partners into close proximity and activates them for the subsequent cycloaddition.
-
Cycloaddition and Metallacycle Formation: The terminal nitrogen of the coordinated azide attacks the internal carbon of the copper-bound alkyne. This concerted or very rapid stepwise process forms the first C-N bond and results in a strained six-membered copper metallacycle intermediate.
-
Ring Contraction and Triazolide Formation: The metallacycle rapidly rearranges and undergoes ring contraction to form a more stable dinuclear copper triazolide intermediate.
-
Protonolysis and Catalyst Regeneration: The final step is the protonolysis of the copper-triazole bond. A proton source, often another molecule of the terminal alkyne, cleaves the bond, releasing the final 1,4-disubstituted 1,2,3-triazole product and regenerating the active dinuclear copper catalyst, allowing the cycle to continue.
Quantitative Data and Reaction Parameters
The CuAAC reaction is known for its high efficiency, often achieving near-quantitative yields. The reaction kinetics are rapid, with many bioconjugation reactions reaching completion in under an hour at room temperature. The table below summarizes typical parameters for CuAAC reactions, providing a starting point for experimental design.
| Parameter | Typical Range/Value | Notes | Source(s) |
| Yield | >90% (often near-quantitative) | Highly dependent on substrate purity, catalyst activity, and optimized conditions. Yields of 91-97% have been reported for PEGylated substrates. | |
| Reaction Time | 15 min - 4 hours | Most reactions are complete within 1-2 hours at room temperature. Sterically hindered substrates may require longer times or gentle heating. | |
| Temperature | Room Temperature (20-25°C) | The reaction is typically performed at ambient temperature. For difficult substrates, temperatures up to 70°C may be used, but this risks degradation of sensitive biomolecules. | |
| Alkyne/Azide Concentration | 10 µM - 10 mM | For bioconjugation, concentrations are typically in the µM to low mM range. A slight excess (1.1-2 fold) of the less valuable reagent can drive the reaction to completion. | |
| Copper(II) Source (pre-catalyst) | 50 µM - 1 mM | A common starting concentration for bioconjugation is 100-250 µM. | |
| Reducing Agent (e.g., Sodium Ascorbate) | 1-10 mM (5-50 eq. to Cu) | A fresh solution should always be used to ensure efficient reduction of Cu(II) to the active Cu(I) state. | |
| Cu(I)-Stabilizing Ligand (e.g., THPTA) | 250 µM - 5 mM (5 eq. to Cu) | Ligands are crucial for preventing Cu(I) oxidation, accelerating the reaction, and protecting biomolecules from oxidative damage. A 5:1 ligand-to-copper ratio is common. | |
| Observed Rate Constant (k_obs) | ~1.1 min⁻¹ | This value was reported for a rapid DNA-templated ligation using a propargyl ether, demonstrating the high speed of the reaction under optimized conditions. |
Detailed Experimental Protocol
This section provides a general, step-by-step protocol for a small-scale CuAAC bioconjugation reaction in an aqueous buffer using a Propargyl-PEG-linked molecule and an Azide-linked molecule.
Materials:
-
Alkyne-functionalized molecule (e.g., Propargyl-PEG5-Protein)
-
Azide-functionalized molecule (e.g., Azido-PEG-Small Molecule Drug)
-
Reaction Buffer: Degassed Phosphate-Buffered Saline (PBS), pH 7.4
-
Stock Solutions (prepare fresh or store appropriately):
-
Copper(II) Sulfate (CuSO₄): 20 mM in deionized water.
-
Ligand (THPTA): 50 mM in deionized water.
-
Sodium Ascorbate: 100 mM in deionized water (must be prepared fresh immediately before use).
-
Azide-molecule: 10 mM in DMSO or water.
-
Procedure:
-
Prepare Reactant Solution: In a microcentrifuge tube, add your alkyne-functionalized molecule to the reaction buffer to the desired final volume and concentration (e.g., a final concentration of 100 µM).
-
Add Azide Component: Add the azide-functionalized molecule from its stock solution to achieve a slight molar excess (e.g., 1.5 equivalents).
-
Prepare Catalyst Premix: In a separate tube, prepare the catalyst/ligand premix. For a 500 µL final reaction volume with a target of 250 µM Cu and 1.25 mM Ligand:
-
Add 6.25 µL of 20 mM CuSO₄ stock.
-
Add 12.5 µL of 50 mM THPTA stock.
-
Vortex briefly to mix.
-
-
Add Catalyst: Add the entire catalyst/ligand premix to the main reaction tube containing the alkyne and azide.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the reaction (e.g., 25 µL of 100 mM stock for a final concentration of 5 mM).
-
Incubate: Gently mix the tube by inversion or place it on a slow rotator. Allow the reaction to proceed at room temperature for 1-2 hours. Keep the tube closed to minimize oxygen exposure.
-
Quench and Purify (Optional): The reaction can be stopped by adding a copper chelator like EDTA. The final conjugate can be purified from the catalyst and excess reagents using methods appropriate for the molecules involved, such as size-exclusion chromatography (SEC), dialysis, or HPLC.
Conclusion
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition is a robust and highly dependable ligation chemistry. The mechanism, proceeding through a dinuclear copper intermediate, ensures rapid reaction rates and exquisite control over the product's regiochemistry. Reagents like this compound are purpose-built to leverage this mechanism, providing a water-soluble, flexible linker that is perfectly suited for the complex demands of bioconjugation and drug development. By understanding the core mechanism and optimizing key reaction parameters such as catalyst, ligand, and reagent concentrations, researchers can effectively harness the power of click chemistry to construct complex molecular architectures with precision and efficiency.
References
Propargyl-PEG5-azide: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Propargyl-PEG5-azide is a heterobifunctional crosslinker integral to the advancement of bioconjugation and drug delivery systems. As a polyethylene glycol (PEG)-based linker, it possesses both a propargyl group and an azide moiety, enabling covalent bond formation through "click chemistry." This guide provides a comprehensive overview of the solubility and stability of this compound, offering critical data and protocols to facilitate its effective use in research and development.
Solubility Profile
The solubility of this compound is largely dictated by its PEG component, which imparts hydrophilicity. While specific quantitative data for this molecule is not extensively published, a qualitative and semi-quantitative profile can be derived from the general behavior of PEG compounds and data from closely related analogues.
PEGs are known to be soluble in water and a variety of organic solvents.[1][2][3][4] The presence of the terminal propargyl and azide groups does not significantly alter this general solubility. A related compound, Propargyl-PEG3-amine, is noted to be soluble in water, DMSO, DCM, and DMF.[3]
Table 1: Qualitative Solubility of this compound
| Solvent Class | Examples | Solubility |
| Aqueous Buffers | PBS, Tris, HEPES | Soluble |
| Polar Aprotic Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble |
| Chlorinated Organic Solvents | Dichloromethane (DCM), Chloroform | Soluble |
| Alcohols | Ethanol, Methanol | Less Soluble |
| Aromatic Hydrocarbons | Toluene | Less Soluble |
| Ethers | Diethyl ether | Insoluble |
For a more specific, albeit estimated, quantitative measure, data from a shorter analogue provides a useful reference point.
Table 2: Quantitative Solubility of a Propargyl-PEG Analogue
| Compound | Solvent | Reported Solubility |
| Propargyl-PEG1-acid | DMSO | 45 mg/mL |
Note: This value is for a different molecule and should be considered an estimate. Empirical determination for the specific application is recommended.
Stability and Handling
The stability of this compound is a function of its three core components: the PEG backbone, the propargyl end-group, and the azide end-group. Each presents unique considerations for storage and handling.
The PEG backbone is generally stable, but aqueous solutions can be susceptible to degradation over time, a process accelerated by heat, light, and the presence of oxygen. This degradation can lead to a decrease in pH and an increase in ionic strength.
The organic azide group is an energetic functional group and requires careful handling. While the carbon-to-nitrogen ratio of this compound (C13H23N3O5) suggests it is relatively stable for laboratory use, precautions are necessary. Organic azides can be sensitive to heat, light, shock, and pressure. They are incompatible with strong acids, which can form the highly explosive and toxic hydrazoic acid. Contact with heavy metals and their salts should also be avoided as this can lead to the formation of shock-sensitive metal azides. It is advisable to avoid using metal spatulas for handling azide compounds.
Table 3: Stability and Recommended Handling of this compound
| Condition/Factor | Recommendation |
| Long-Term Storage (Solid) | Store at -20°C in a tightly sealed container, protected from light. |
| Stock Solution Storage | Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For optimal stability, purge the vial with an inert gas (e.g., argon or nitrogen) before sealing. |
| Temperature | Avoid high temperatures. |
| Light | Store protected from light. |
| pH | Avoid strongly acidic conditions to prevent the formation of hydrazoic acid. |
| Incompatible Materials | Strong acids, heavy metals and their salts, strong oxidizing agents, and halogenated solvents. |
| Handling | Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (gloves, safety goggles). Avoid using metal spatulas. |
Experimental Protocols
Protocol 1: Generalized Method for Solubility Determination
This protocol provides a general framework for determining the solubility of this compound in a given solvent.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., 1 mL of PBS) in a microcentrifuge tube.
-
Vortex the mixture vigorously for 2 minutes.
-
Place the tube on a rotator or shaker and equilibrate at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation.
-
-
Separation of Undissolved Solute:
-
Centrifuge the suspension at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved solid.
-
-
Quantification:
-
Carefully remove a precise volume of the supernatant (e.g., 100 µL) without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent to a concentration suitable for the chosen analytical method.
-
Determine the concentration of the dissolved this compound using a suitable analytical technique. Given the lack of a strong chromophore, this could be achieved via:
-
Quantitative NMR (qNMR): By integrating a characteristic proton signal against a known concentration of an internal standard.
-
LC-MS: By generating a standard curve with known concentrations of the compound.
-
Derivatization: By reacting the azide or alkyne in the supernatant with a chromophoric or fluorophoric partner and quantifying the product via UV-Vis or fluorescence spectroscopy.
-
-
-
Calculation:
-
Calculate the original concentration in the supernatant, accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details a typical "click chemistry" reaction, which is a primary application of this compound. This demonstrates the conditions under which the linker must remain stable and reactive.
-
Reagent Preparation:
-
Dissolve the alkyne-containing molecule (Molecule A) in a suitable solvent mixture, such as a combination of water and a water-miscible organic solvent like DMSO or t-butanol.
-
Dissolve this compound in the same solvent.
-
Prepare fresh stock solutions of the copper(I) source (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate). A typical concentration is 100 mM for each.
-
Prepare a stock solution of a copper(I)-stabilizing ligand, such as TBTA or BTTAA, in DMSO.
-
-
Reaction Assembly:
-
In a reaction vial, combine the alkyne-containing Molecule A and this compound. A slight molar excess (1.1 to 1.5 equivalents) of one reagent may be used to drive the reaction to completion.
-
Add the copper(I)-stabilizing ligand to the mixture (typically 1-2 mole equivalents relative to copper).
-
Add the sodium ascorbate solution (typically 5 mole equivalents).
-
Initiate the reaction by adding the copper(II) sulfate solution (typically 0.5 to 1 mole equivalent). The final copper concentration is usually in the range of 50-200 µM.
-
-
Reaction Conditions:
-
Allow the reaction to proceed at room temperature for 1 to 4 hours. The reaction progress can be monitored by LC-MS or TLC.
-
-
Purification:
-
Upon completion, the newly formed triazole-linked conjugate can be purified from the catalyst and unreacted starting materials using an appropriate method, such as size-exclusion chromatography (SEC), reversed-phase HPLC, or dialysis.
-
Visualizations
The following diagrams illustrate the key workflow and stability considerations for this compound.
Caption: Workflow of a typical CuAAC reaction.
Caption: Factors influencing the stability of the molecule.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. pH-Trigger Releasable PEGs / NOF Europe [nofeurope.com]
- 3. Propargyl-PEG3-amine, 932741-19-0 | BroadPharm [broadpharm.com]
- 4. An open-source automated PEG precipitation assay to measure the relative solubility of proteins with low material requirement - PMC [pmc.ncbi.nlm.nih.gov]
Propargyl-PEG5-azide: A Technical Guide for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Propargyl-PEG5-azide, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Compound Data
This compound is a versatile chemical tool featuring a terminal propargyl group and an azide group, connected by a 5-unit polyethylene glycol (PEG) spacer. This structure allows for sequential or orthogonal click chemistry reactions, making it an invaluable component in the modular synthesis of complex biomolecules.
| Property | Value | Reference |
| CAS Number | 1589522-62-2 | [1] |
| Molecular Weight | 301.34 g/mol | [1] |
| Molecular Formula | C13H23N3O5 | [1] |
Applications in Bioconjugation and Drug Development
The unique bifunctional nature of this compound makes it a cornerstone in modern bioconjugation strategies, primarily through its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in "click chemistry".
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are innovative therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker, for which this compound is a prime candidate, plays a crucial role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents specifically to cancer cells. A linker, such as this compound, is used to attach the cytotoxic payload to a monoclonal antibody that recognizes a tumor-specific antigen. The PEG component of the linker can enhance the solubility and stability of the ADC, potentially leading to improved pharmacokinetic properties.
Experimental Protocols
The following is a representative protocol for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using a bifunctional PEG linker like this compound for the conjugation of two molecular components (Component A-alkyne and Component B-azide). This protocol is based on established methods for click chemistry in bioconjugation.
Materials:
-
Component A with a terminal alkyne group
-
Component B with a terminal azide group (e.g., this compound can serve as one of the components if the other has the corresponding functional group)
-
Copper(II) sulfate (CuSO4)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand
-
Solvent (e.g., water, DMSO, t-BuOH/water mixture)
-
Phosphate-buffered saline (PBS), pH 7.4 for biological molecules
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of Component A-alkyne in a suitable solvent (e.g., DMSO or water).
-
Prepare a 10 mM stock solution of Component B-azide in a suitable solvent.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. Note: This solution should be prepared fresh.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of the copper ligand (THPTA or TBTA) in water or DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine Component A-alkyne and Component B-azide in a 1:1.2 molar ratio in your chosen reaction buffer or solvent. The final concentration of the limiting component should typically be in the range of 1-10 mM for small molecule conjugation or lower for biomolecule labeling.
-
In a separate tube, prepare the copper catalyst solution by mixing the CuSO4 stock solution with the ligand stock solution. The ligand to copper ratio is often 5:1 to protect biomolecules from oxidative damage.
-
Add the copper/ligand solution to the reaction mixture containing the alkyne and azide components. The final concentration of copper is typically between 50-250 µM.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times the concentration of copper.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or TLC for small molecules, or SDS-PAGE for proteins.
-
-
Quenching and Purification:
-
Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper.
-
The final conjugate can be purified using appropriate chromatographic techniques such as size-exclusion chromatography for biomolecules or reverse-phase HPLC for small molecules.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the key processes where this compound is utilized.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Workflow for bioconjugation using this compound.
References
Bifunctional PEG Linkers for Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, has become a cornerstone in the development of biopharmaceuticals. This technique significantly enhances the pharmacokinetic and pharmacodynamic properties of drugs by increasing their stability, solubility, and circulation time while reducing immunogenicity.[1][2] Bifunctional PEG linkers are at the heart of this technology, providing a versatile platform for the precise and stable conjugation of biomolecules. This guide offers a comprehensive overview of bifunctional PEG linkers, their chemical properties, and their applications in bioconjugation, with a particular focus on their role in the creation of advanced therapeutics such as antibody-drug conjugates (ADCs). Detailed experimental protocols and quantitative data are provided to assist researchers in the rational design and execution of their bioconjugation strategies.
Introduction to Bifunctional PEG Linkers
Polyethylene glycol is a water-soluble, non-toxic, and biocompatible polymer.[1] Bifunctional PEG linkers are PEG chains that have reactive functional groups at both ends, allowing for the covalent linkage of two different molecules.[3][] These linkers can be classified into two main categories:
-
Homobifunctional PEG Linkers: These possess identical reactive groups at each end and are primarily used for cross-linking molecules with the same type of functional group.
-
Heterobifunctional PEG Linkers: These have different reactive groups at each end, enabling the sequential and specific conjugation of two different molecules. This specificity is crucial in the development of complex bioconjugates like ADCs, where a targeting moiety (e.g., an antibody) is linked to a therapeutic payload.
The PEG spacer itself offers several advantages, including increased hydrophilicity, which can mitigate the aggregation of hydrophobic drugs, and the creation of a protective "shield" that can reduce immunogenicity and prolong circulation half-life.
Properties and Advantages of PEG Linkers in Bioconjugation
The incorporation of a PEG linker into a bioconjugate imparts several beneficial properties that are critical for therapeutic applications.
Physicochemical Properties
| Property | Advantage in Bioconjugation |
| Hydrophilicity | Improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, which is crucial for intravenous administration and reduces the risk of aggregation. |
| Biocompatibility | PEG is generally non-toxic and has low immunogenicity, minimizing adverse reactions. |
| Flexibility | The PEG chain's flexibility can help to minimize steric hindrance between the conjugated molecules, preserving their biological activity. |
| Defined Spacer Length | The use of monodisperse PEG linkers with a precise number of PEG units provides exact control over the distance between the conjugated molecules, which is important for optimizing biological activity. |
Pharmacokinetic and Pharmacodynamic Advantages
| Advantage | Mechanism |
| Prolonged Circulation Half-Life | The increased hydrodynamic size of the PEGylated molecule reduces its clearance by the kidneys, leading to a longer circulation time in the bloodstream. |
| Increased Stability | The PEG chain can sterically hinder the approach of proteolytic enzymes, protecting the bioconjugate from degradation. |
| Reduced Immunogenicity | The PEG linker can mask antigenic sites on the surface of a therapeutic protein, reducing the likelihood of an immune response. |
| Improved Pharmacokinetics | By extending the half-life and reducing clearance, PEGylation can lead to more sustained plasma concentrations of a drug, potentially allowing for less frequent dosing. |
Quantitative Impact of PEG Linker Length on ADC Pharmacokinetics
The length of the PEG linker is a critical parameter that can be tuned to optimize the pharmacokinetic profile of an antibody-drug conjugate.
| PEG Linker Length | Clearance Rate (mL/kg/day) | In Vivo Half-Life (t½) (hours) |
| No PEG | ~8.5 | - |
| PEG2 | High | - |
| PEG4 | Moderate-High | - |
| PEG8 | ~4.5 | ~150 |
| PEG12 | ~3.0 | ~170 |
| PEG24 | ~2.5 | ~180 |
Data synthesized from studies on ADCs with varying PEG linker lengths. Absolute values can vary depending on the specific antibody, payload, and experimental model.
Longer PEG chains generally lead to a decrease in the clearance rate and an increase in the in vivo half-life of ADCs. This is attributed to the increased hydrodynamic radius of the conjugate, which reduces renal filtration. However, there can be a trade-off, as very long PEG chains may sometimes negatively impact the in vitro potency of the ADC due to steric hindrance.
Common Chemistries for Bioconjugation with Bifunctional PEG Linkers
The choice of conjugation chemistry is dictated by the available functional groups on the biomolecules to be linked.
Amine-Reactive Chemistry (NHS-Ester)
-
Target: Primary amines (-NH2) found on lysine residues and the N-terminus of proteins.
-
Reactive Group: N-Hydroxysuccinimide (NHS) ester.
-
Reaction: Forms a stable amide bond.
-
pH: Typically performed at pH 7.2-8.5.
Thiol-Reactive Chemistry (Maleimide)
-
Target: Sulfhydryl groups (-SH) on cysteine residues.
-
Reactive Group: Maleimide.
-
Reaction: Forms a stable thioether bond.
-
pH: Typically performed at pH 6.5-7.5.
Click Chemistry
-
Concept: A set of biocompatible, highly efficient, and specific reactions.
-
Common Types:
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a copper catalyst.
-
Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): Copper-free and ideal for use in living systems.
-
-
Reactive Groups: Azides and alkynes (or strained alkynes like DBCO).
Experimental Protocols
Protocol for Two-Step ADC Synthesis using a Heterobifunctional PEG Linker (NHS-Ester and Maleimide)
This protocol describes the conjugation of a drug payload to an antibody using a Mal-(PEG)n-NHS Ester linker.
Materials:
-
Antibody (Protein-NH2)
-
Drug payload with a free sulfhydryl group (Payload-SH)
-
Mal-(PEG)n-NHS Ester
-
Conjugation Buffer A: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., cysteine)
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in Conjugation Buffer A to a concentration of 2-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris).
-
-
Linker Activation of Antibody:
-
Immediately before use, dissolve the Mal-(PEG)n-NHS Ester in DMSO or DMF to a concentration of 10-20 mM.
-
Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. The final concentration of organic solvent should not exceed 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
-
Removal of Excess Linker:
-
Remove the unreacted Mal-(PEG)n-NHS Ester using a desalting column equilibrated with Conjugation Buffer A.
-
-
Conjugation of Drug Payload:
-
Combine the desalted, maleimide-activated antibody with the sulfhydryl-containing drug payload. A molar ratio of payload to antibody of 3-5 is common.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
(Optional) Quench any unreacted maleimide groups by adding a final concentration of 1 mM cysteine and incubating for 15 minutes.
-
-
Purification:
-
Purify the final ADC conjugate from excess payload and reaction byproducts using size-exclusion chromatography (SEC) or dialysis.
-
Protocol for Copper-Catalyzed Click Chemistry (CuAAC)
Materials:
-
Azide-functionalized biomolecule (e.g., Azide-PEG-Biomolecule)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare Stock Solutions:
-
200 mM THPTA ligand in water.
-
100 mM CuSO₄ in water.
-
100 mM sodium ascorbate in water (prepare fresh).
-
Azide- and alkyne-containing molecules at desired concentrations in a suitable buffer.
-
-
Prepare Catalyst Premix:
-
A few minutes before the reaction, mix the CuSO₄ and THPTA ligand solutions at a 1:2 molar ratio.
-
-
Reaction:
-
In a reaction vessel, combine the azide- and alkyne-functionalized molecules.
-
Add the THPTA/CuSO₄ premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate at room temperature for 1-4 hours.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method, such as SEC, to remove the catalyst and excess reagents.
-
Purification and Characterization of PEGylated Bioconjugates
The purification and characterization of the final conjugate are critical steps to ensure its quality and homogeneity.
Purification Techniques
| Technique | Principle | Application |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Efficiently removes unreacted PEG linkers, drug payloads, and other small molecule byproducts. |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on their net charge. | Can separate PEGylated species from the unreacted protein, as PEGylation can alter the surface charge. |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. | Useful for separating PEGylated proteins, as the PEG chains can shield hydrophobic regions. |
| Dialysis/Ultrafiltration | Separates molecules based on molecular weight cutoff membranes. | A simple method for removing small molecule impurities. |
Characterization Methods
| Technique | Information Obtained |
| SDS-PAGE | Provides an initial assessment of conjugation efficiency and the molecular weight distribution of the conjugate. |
| UV-Vis Spectroscopy | Can be used to determine the drug-to-antibody ratio (DAR) if the drug has a distinct absorbance spectrum. |
| Mass Spectrometry (e.g., ESI-MS) | Provides the exact mass of the conjugate, allowing for the determination of the DAR and the degree of PEGylation. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Used for peptide mapping to identify the specific sites of PEGylation on the protein. |
| ELISA | Can be used to assess the binding affinity of the antibody portion of the conjugate to its target antigen. |
Visualization of Experimental Workflows
Workflow for ADC Synthesis using a Heterobifunctional PEG Linker
References
An Introduction to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is the quintessential example of "click chemistry," a concept introduced by K.B. Sharpless in 2001.[1][2] This reaction's unparalleled efficiency, broad scope, and stereospecificity have established it as a powerful tool for covalently linking molecular entities.[2][3] Independently discovered by the groups of Morten Meldal and K. Barry Sharpless in 2002, the CuAAC reaction transforms terminal alkynes and azides into 1,4-disubstituted 1,2,3-triazoles with remarkable precision.[4] Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which demands elevated temperatures and often yields a mixture of 1,4 and 1,5-regioisomers, the copper-catalyzed variant proceeds rapidly at room temperature, exclusively forming the 1,4-disubstituted product. This guide provides a comprehensive overview of the CuAAC reaction, detailing its mechanism, experimental protocols, and applications in modern research and drug development.
The Core Mechanism: A Dinuclear Copper Pathway
The CuAAC reaction exhibits a phenomenal rate acceleration, on the order of 10⁷ to 10⁸, compared to its uncatalyzed counterpart. While early proposals considered a mononuclear copper catalyst, substantial kinetic and computational evidence now supports a dinuclear copper-mediated pathway as the kinetically dominant mechanism. Kinetic studies have revealed a second-order dependence on the copper(I) concentration, strongly suggesting the involvement of two copper atoms in the rate-determining step.
The catalytic cycle is understood to proceed through the following key steps:
-
Generation of Copper(I) Acetylide: The cycle begins with the coordination of a copper(I) catalyst to the terminal alkyne. This π-coordination significantly increases the acidity of the terminal proton, facilitating its removal to form a highly nucleophilic copper(I) acetylide intermediate. This process is so facile that it can occur even in acidic media.
-
Formation of a Dinuclear Copper Intermediate: The initially formed copper acetylide can coordinate with a second copper(I) center, forming a dinuclear σ,π-bis(copper) acetylide complex.
-
Azide Coordination and Cycloaddition: An organic azide coordinates to one of the copper centers. This brings the azide and the activated alkyne into proximity, leading to a concerted or very rapid stepwise cycloaddition. This forms a six-membered copper-containing ring intermediate, often referred to as a copper metallacycle.
-
Ring Contraction and Product Formation: The metallacycle undergoes a rapid ring contraction to form a more stable dinuclear copper triazolide intermediate.
-
Protonolysis and Catalyst Regeneration: The final step is the protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst, allowing the cycle to continue.
Key Reaction Components and Optimization
The robustness of the CuAAC reaction is demonstrated by the wide variety of conditions under which it can be successfully performed. Optimization often involves tuning the following components.
-
Copper Source: The active catalyst is the copper(I) ion. This can be supplied directly from Cu(I) salts like CuI or CuBr. However, the most convenient and common method is the in situ reduction of a Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), using a reducing agent.
-
Reducing Agent: Sodium ascorbate is the most popular reducing agent for generating and maintaining the necessary Cu(I) oxidation state from a Cu(II) precursor. It is effective and generally biocompatible, though it can generate reactive oxygen species (ROS) in the presence of oxygen, a concern in bioconjugation that can be mitigated by ligands.
-
Ligands: Ligands play a critical role in stabilizing the Cu(I) oxidation state against disproportionation and oxidation, thereby increasing reaction efficiency and catalyst turnover. In biological applications, they are essential for accelerating the reaction at low reactant concentrations and reducing the cytotoxicity of copper. The choice of ligand depends on the solvent and substrates.
| Ligand | Full Name | Typical Use Case & Characteristics |
| TBTA | Tris(benzyltriazolylmethyl)amine | One of the first widely used ligands. Effective in organic solvents but has low aqueous solubility. |
| THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine | A water-soluble ligand ideal for bioconjugation. Protects biomolecules from ROS and accelerates the reaction. |
| BTTAA | 2-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid | A highly effective water-soluble ligand that allows for reduced copper concentrations while maintaining high reaction efficiency. |
| BTTES | 2,2',2'',2'''-(1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetraethanethiol | A ligand designed for enhanced biocompatibility and efficiency in cellular environments. |
-
Solvents: The CuAAC reaction is remarkably versatile in its solvent tolerance. Common solvents include t-butanol/water mixtures, DMSO, DMF, and pure aqueous buffers, making it highly adaptable for both organic synthesis and bioconjugation.
| Parameter | Typical Range/Value | Notes |
| Reactant Concentration | 10 µM - 1 M | Highly dependent on application; bioconjugations are often at low µM concentrations. |
| Azide:Alkyne Ratio | 1:1 to 1.2:1 | A slight excess of one reagent can drive the reaction to completion. |
| Copper Catalyst Loading | 0.1 - 10 mol% | For bioconjugation, copper is often used in stoichiometric amounts (e.g., 250 µM) to achieve maximal rates. |
| Ligand:Copper Ratio | 1:1 to 5:1 | A ratio of 5:1 is often used in bioconjugation to protect biomolecules. |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically fast at ambient temperatures; heating may be required for sterically hindered substrates. |
| Reaction Time | < 1 to 24 hours | Highly dependent on substrates, concentrations, and catalyst system. |
| Yields | >90% | Generally very high for terminal alkynes. |
Applications in Drug Discovery and Bioconjugation
The reliability and bioorthogonality of the CuAAC reaction have made it an indispensable tool in pharmaceutical and biological sciences.
-
Drug Discovery: CuAAC chemistry accelerates the drug discovery process by enabling the rapid and efficient synthesis of large, diverse compound libraries for high-throughput screening. The resulting 1,2,3-triazole core is not just a passive linker; it is metabolically stable and can act as a bioisostere for amide bonds, improving physicochemical properties of drug candidates. It has been instrumental in lead optimization and the development of novel pharmacophores.
-
Bioconjugation: The ability to perform the CuAAC reaction in aqueous environments with minimal disruption to biological processes makes it ideal for bioconjugation. It is widely used to attach probes, tags (e.g., fluorophores, biotin), or therapeutic agents to biomolecules, including proteins, nucleic acids, and glycans on the surface of living cells. A key application is in the construction of Antibody-Drug Conjugates (ADCs), where a potent cytotoxic drug is precisely attached to a monoclonal antibody.
Experimental Protocols
The following protocols provide a starting point for performing the CuAAC reaction. Optimization may be required for specific substrates and applications.
This protocol is adapted for the synthesis of a small molecule triazole.
-
Reaction Setup: In a suitable flask, dissolve the terminal alkyne (1.0 equivalent) and the organic azide (1.0-1.2 equivalents) in a 1:1 mixture of t-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 equivalents) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 equivalents).
-
Reaction Initiation: Add the sodium ascorbate solution to the alkyne/azide mixture, followed immediately by the copper(II) sulfate solution.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reactions are often complete within 1-12 hours.
-
Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
This protocol is a general guideline for labeling an alkyne-modified biomolecule with an azide-functionalized cargo (e.g., a fluorescent dye).
-
Prepare Stock Solutions:
-
Alkyne-Biomolecule: Prepare a solution in a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4).
-
Azide-Cargo: Prepare a concentrated stock solution in DMSO or DMF.
-
Copper(II) Sulfate (CuSO₄): 20 mM in deionized water.
-
Ligand (e.g., THPTA): 50 mM in deionized water.
-
Sodium Ascorbate (NaAsc): 100 mM in deionized water (prepare fresh).
-
-
Reaction Assembly: In a microcentrifuge tube, combine the reagents in the following order. The final concentrations are illustrative and should be optimized.
-
Add the alkyne-biomolecule solution.
-
Add the azide-cargo from its stock solution (e.g., to a final concentration of 100-200 µM).
-
Prepare a premix of CuSO₄ and THPTA ligand in a 1:5 molar ratio (e.g., add 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA to achieve final concentrations of 100 µM Cu and 500 µM ligand in a 500 µL reaction). Add this premix to the reaction tube.
-
Mix gently by pipetting.
-
-
Reaction Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 5 mM).
-
Incubation: Close the tube and incubate at room temperature for 1-2 hours. Gentle mixing on a rotator may be beneficial.
-
Purification: Purify the resulting bioconjugate to remove excess reagents and catalyst using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or affinity purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry - A Review [biosyn.com]
- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Basics of strain-promoted azide-alkyne cycloaddition (SPAAC)
An In-depth Technical Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Core Principles of SPAAC
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become a cornerstone of bioorthogonal chemistry, providing a robust method for covalently linking molecules in complex biological environments.[1][2] At its core, SPAAC is a type of Huisgen 1,3-dipolar cycloaddition, a [3+2] cycloaddition between an azide and a cyclooctyne, which results in a stable triazole linkage.[1][2]
The key innovation of SPAAC is the elimination of the need for a copper catalyst, which is often cytotoxic and limits the application of its predecessor, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), in living systems.[2] The reaction's driving force is the high ring strain (approximately 18 kcal/mol) inherent in cyclooctyne derivatives. This strain is released upon cycloaddition, significantly lowering the activation energy and allowing the reaction to proceed rapidly at physiological temperatures and pH.
The "bioorthogonal" nature of SPAAC is crucial to its utility. The reacting partners—the azide and the strained alkyne—are abiotic functional groups that are non-reactive with and largely absent from native biological systems. This exquisite selectivity ensures that the ligation occurs exclusively between the intended molecules, preventing interference with essential biochemical processes. This makes SPAAC an invaluable tool for applications such as live-cell imaging, biomolecule labeling, and the synthesis of targeted therapeutics like antibody-drug conjugates (ADCs).
The Reaction Mechanism
The mechanism of SPAAC is a concerted [3+2] cycloaddition where the azide functions as a 1,3-dipole and the strained alkyne acts as the dipolarophile. The high energy of the cyclooctyne, resulting from its significant ring strain, allows the reaction to proceed spontaneously without any catalyst. The process forms a stable triazole ring, covalently linking the two molecules. Unlike CuAAC, the SPAAC reaction typically yields a mixture of regioisomers (1,4- and 1,5-substituted triazoles).
Quantitative Analysis of SPAAC Kinetics
The rate of a SPAAC reaction is a critical factor, especially for in vivo applications where low concentrations and dynamic processes are common. The reaction kinetics are typically second-order, and the rate is quantified by the second-order rate constant (k₂). A higher k₂ value indicates a faster reaction. The reactivity is highly dependent on the structure of the cyclooctyne, with various derivatives developed to optimize kinetics.
Factors influencing reaction rates include:
-
Cyclooctyne Structure: More strained or electronically activated cyclooctynes exhibit faster kinetics. Common derivatives include DBCO, BCN, DIBAC, and BARAC.
-
Solvent: SPAAC reactions are often faster in aqueous solutions compared to organic solvents, which is advantageous for biological applications.
-
pH and Buffer: Reaction rates can be influenced by pH and the type of buffer used. For example, reactions in HEPES buffer at pH 7 have been shown to be faster than in PBS at the same pH.
-
Temperature: Higher temperatures generally increase reaction rates.
Table 1: Comparative Second-Order Rate Constants (k₂) for Common Bioorthogonal Reactions
| Reaction Type | Reactants | Catalyst/Conditions | Typical k₂ (M⁻¹s⁻¹) |
|---|---|---|---|
| SPAAC | Benzyl Azide + BCN | Physiological | ~0.1 |
| SPAAC | Benzyl Azide + DBCO | Physiological | ~0.3 |
| SPAAC | Azide-labeled Chondrocytes + DIBAC-650 | In vivo tracking | 1.2 x 10⁻³ |
| SPAAC | Rho S144azF + Alexa488-DIBO | In-gel fluorescence | 62 ± 12 |
| CuAAC | Various | Copper(I) | 1 - 100 |
| Staudinger Ligation | Azide + Phosphine | Physiological | 10⁻³ - 10⁻² |
Note: Rate constants can vary significantly based on the specific azide, solvent, and temperature. Data compiled from multiple sources.
Table 2: Influence of Buffer and pH on SPAAC Reaction Rates (sulfo-DBCO with Azides)
| Buffer | pH | Temperature (°C) | Rate Constant (k₂) (M⁻¹s⁻¹) |
|---|---|---|---|
| PBS | 7 | 25 / 37 | 0.32 - 0.85 |
| HEPES | 7 | 25 / 37 | 0.55 - 1.22 |
| DMEM | 7.4 (approx.) | 25 / 37 | 0.59 - 0.97 |
| RPMI | 7.4 (approx.) | 25 / 37 | 0.27 - 0.77 |
Data sourced from a study investigating the effects of buffer, pH, and temperature on SPAAC kinetics.
Experimental Protocols
Precise and reproducible protocols are essential for the successful application of SPAAC. Below are generalized methodologies for common SPAAC applications.
Protocol 1: General Bioconjugation of a Protein with a DBCO-labeled Molecule
This protocol describes the conjugation of an azide-modified protein to a small molecule functionalized with a DBCO group.
Materials:
-
Azide-functionalized protein (e.g., 1-5 mg/mL in PBS)
-
DBCO-functionalized small molecule (e.g., fluorescent dye)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification system (e.g., desalting column, size-exclusion chromatography)
Procedure:
-
Prepare Reactant Solutions:
-
Ensure the azide-protein solution is at a known concentration in PBS buffer.
-
Prepare a stock solution of the DBCO-functionalized small molecule in DMSO at a concentration of 1-10 mM.
-
-
Initiate the Reaction:
-
In a reaction vial, add the azide-protein solution.
-
While gently stirring, add the required volume of the DBCO-small molecule stock solution. A 5- to 20-fold molar excess of the DBCO molecule over the protein is typically recommended to drive the reaction to completion.
-
Ensure the final concentration of DMSO is kept below 10% (v/v) to maintain protein stability and integrity.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature or 4°C.
-
Incubation times can range from 1 to 24 hours, depending on the reactivity of the specific DBCO derivative and the concentrations of the reactants. The reaction progress can be monitored using techniques like UV-Vis spectroscopy by observing the decrease in DBCO absorbance around 310 nm.
-
-
Purification:
-
Once the reaction is complete, remove unreacted small molecules using a desalting column, size-exclusion chromatography (SEC), or dialysis against PBS.
-
-
Characterization:
-
Confirm the successful conjugation using methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
-
Protocol 2: Surface Functionalization and Immobilization
This protocol outlines the immobilization of an alkyne-modified biomolecule onto a surface functionalized with azides.
Materials:
-
Glass or silicon substrates
-
Piranha solution (Caution: extremely corrosive)
-
6-Azidosulfonylhexyltriethoxysilane (or similar azido-silane)
-
Anhydrous toluene
-
DBCO-modified biomolecule
-
PBS, pH 7.4
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse substrates in Piranha solution for 30 minutes to clean and introduce hydroxyl groups.
-
Rinse thoroughly with deionized water and dry with a nitrogen stream, followed by baking at 110°C for 1 hour.
-
-
Surface Silanization (Azide Functionalization):
-
Prepare a 1% (v/v) solution of the azido-silane in anhydrous toluene under an inert atmosphere.
-
Immerse the cleaned substrates in the silane solution for 4 hours at room temperature.
-
Rinse with anhydrous toluene, dry under nitrogen, and cure in an oven at 110°C for 30-60 minutes.
-
-
SPAAC Reaction for Immobilization:
-
Prepare a solution of the DBCO-modified biomolecule in PBS at the desired concentration (e.g., 10-100 µM).
-
Apply the biomolecule solution to the azide-functionalized surface, ensuring complete coverage.
-
Incubate in a humidified chamber for 2-12 hours at room temperature.
-
-
Washing:
-
After incubation, wash the substrate extensively with PBS and then deionized water to remove any non-covalently bound biomolecules.
-
Dry the surface under a nitrogen stream.
-
Applications in Drug Development and Research
The versatility and biocompatibility of SPAAC have led to its widespread adoption across various scientific fields.
-
Antibody-Drug Conjugates (ADCs): SPAAC enables the site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies. This precise control over drug placement results in more homogeneous ADCs with improved therapeutic windows.
-
Live-Cell Imaging and Tracking: By labeling biomolecules (proteins, glycans, lipids) with fluorophores via SPAAC, researchers can track their dynamics and localization within living cells and organisms in real-time without perturbing their function.
-
Proteomics and Glycomics: The reaction is used to enrich and identify specific classes of proteins or glycans from complex biological samples.
-
Drug Delivery: SPAAC is used to synthesize targeted drug delivery systems, such as functionalizing nanoparticles or polymers with targeting ligands to direct therapeutic agents to specific sites like tumors.
-
Materials Science: The formation of stable triazole linkages via SPAAC is employed in the synthesis of novel biomaterials, hydrogels, and functionalized surfaces for biotechnological applications.
References
Propargyl-PEG5-Azide for PROTAC Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Critical Role of Linkers
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins that have been historically considered "undruggable". These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's natural protein disposal machinery, the proteasome.
The linker component of a PROTAC is far from a passive spacer. Its length, composition, and flexibility are critical determinants of the efficacy and drug-like properties of the resulting molecule. The linker plays a crucial role in optimizing the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation. Among the various linker classes, polyethylene glycol (PEG) linkers have garnered significant attention due to their favorable physicochemical properties.
This guide focuses on a specific and versatile PEG-based linker, Propargyl-PEG5-azide , and its application in the synthesis of PROTACs. This bifunctional linker, equipped with both a propargyl (alkyne) and an azide group, is ideally suited for "click chemistry," a modular and highly efficient method for PROTAC assembly.
Physicochemical Properties of this compound and Related Linkers
The selection of a linker is a critical step in PROTAC design, directly impacting the solubility, permeability, and ultimately the biological activity of the final molecule. PEG-based linkers are often employed to improve the physicochemical properties of PROTACs, which can otherwise be large and hydrophobic.
| Property | This compound | Propargyl-PEG5-acid | Propargyl-PEG5-amine |
| Molecular Weight | 301.34 g/mol [1][2] | 304.3 g/mol [3] | 275.3 g/mol [4] |
| CAS Number | 1589522-62-2[5] | 1245823-51-1 | 1589522-46-2 |
| Solubility | Soluble in DMSO | Soluble in Water, DMSO, DCM, DMF | Soluble in aqueous media |
| Functional Groups | Propargyl (Alkyne), Azide | Propargyl (Alkyne), Carboxylic Acid | Propargyl (Alkyne), Amine |
| Reactivity | CuAAC, SPAAC | Amide bond formation, CuAAC | Amide bond formation, CuAAC |
PROTAC Synthesis Utilizing this compound via Click Chemistry
The dual functionality of this compound makes it an excellent building block for the modular synthesis of PROTACs using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, allowing for the rapid assembly of PROTAC libraries.
General Experimental Protocol for PROTAC Synthesis via CuAAC
This protocol describes a general method for the synthesis of a PROTAC by coupling an azide-functionalized warhead (targeting the POI) with an alkyne-functionalized E3 ligase ligand, using this compound as the linker. The synthesis is a two-step process.
Step 1: Functionalization of Ligands
The POI ligand (warhead) and the E3 ligase ligand must first be functionalized with complementary reactive handles for the click reaction. For this example, we will assume the warhead is functionalized with an azide and the E3 ligase ligand with an alkyne.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation:
-
Prepare a stock solution of the azide-functionalized warhead in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the alkyne-functionalized E3 ligase ligand in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of copper(II) sulfate (CuSO₄) in water.
-
Prepare a stock solution of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in water.
-
Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate, in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-functionalized warhead (1.0 equivalent) and the alkyne-functionalized E3 ligase ligand (1.0 equivalent) in a suitable solvent mixture (e.g., DMSO/water).
-
Add the this compound linker (1.1 equivalents).
-
In a separate tube, premix the CuSO₄ solution and the THPTA ligand solution. A common ratio is 1:5 copper to ligand.
-
Add the copper/ligand complex to the reaction mixture. The final copper concentration is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
-
Reaction and Monitoring:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to track the formation of the desired PROTAC product.
-
-
Workup and Purification:
-
Once the reaction is complete, quench it by adding a solution of ethylenediaminetetraacetic acid (EDTA) to chelate the copper catalyst.
-
The crude reaction mixture is then purified, typically by preparative high-performance liquid chromatography (HPLC), to isolate the final PROTAC.
-
The purified PROTAC should be characterized by analytical techniques such as NMR and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
-
Signaling Pathways Targeted by PROTACs
PROTACs are being developed to target a wide array of signaling pathways implicated in various diseases. The modular nature of PROTAC synthesis, facilitated by linkers like this compound, allows for the rapid generation of degraders against different targets.
IRAK4 Signaling Pathway in Inflammation and Cancer
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the MYD88-dependent signaling pathway, which is a key component of the innate immune system. Dysregulation of this pathway is associated with autoimmune diseases and certain types of cancer, such as MYD88-mutant B-cell lymphomas. PROTACs that target IRAK4 for degradation can block both its kinase and scaffolding functions, offering a potential therapeutic advantage over traditional kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 3. Propargyl-PEG5-acid, 1245823-51-1 | BroadPharm [broadpharm.com]
- 4. Propargyl-PEG5-amine, 1589522-46-2 | BroadPharm [broadpharm.com]
- 5. 1589522-62-2|this compound|BLD Pharm [bldpharm.com]
Propargyl-PEG5-Azide for Antibody-Drug Conjugate Development: An In-depth Technical Guide
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting class of targeted cancer therapeutics, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on its three core components: a monoclonal antibody (mAb) that targets a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload. The linker is a pivotal element, influencing the ADC's stability, pharmacokinetics, and the efficiency of drug release at the target site.
This technical guide provides a comprehensive overview of Propargyl-PEG5-azide, a heterobifunctional linker that has gained significant traction in the development of next-generation ADCs. This linker features a propargyl group and an azide group at its termini, separated by a discrete five-unit polyethylene glycol (PEG) spacer. This architecture enables the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for a highly efficient and bioorthogonal conjugation of the payload to the antibody. The inclusion of the PEG5 spacer imparts favorable physicochemical properties to the resulting ADC, such as enhanced hydrophilicity and an improved pharmacokinetic profile.
This document is intended for researchers, scientists, and drug development professionals, providing detailed insights into the synthesis, mechanism of action, and application of this compound in ADC development. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Core Properties and Advantages of this compound in ADC Development
The unique structure of this compound offers several advantages in the design and construction of ADCs:
-
Bioorthogonal Conjugation: The propargyl and azide groups are bioorthogonal, meaning they do not react with functional groups typically found in biological systems. This allows for a highly specific and controlled conjugation reaction, minimizing the formation of unwanted byproducts.[][2]
-
Click Chemistry Efficiency: The CuAAC reaction is known for its high efficiency, rapid reaction rates, and mild reaction conditions, which are crucial for preserving the integrity and biological activity of the antibody.[3]
-
Hydrophilicity and Solubility: The PEG5 spacer is hydrophilic, which helps to counterbalance the hydrophobicity of many cytotoxic payloads. This can improve the overall solubility of the ADC, reduce aggregation, and enhance its formulation and administration.[4]
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to extend the circulation half-life of therapeutic proteins. The PEG5 linker can shield the ADC from proteolytic degradation and reduce its immunogenicity, leading to improved pharmacokinetic properties.[4]
-
Precise Drug-to-Antibody Ratio (DAR) Control: The use of click chemistry in conjunction with site-specific antibody modification techniques allows for precise control over the number of drug molecules attached to each antibody, leading to a more homogeneous ADC product with a defined DAR.
Quantitative Data on ADCs with PEG Linkers
The following tables summarize key quantitative data from studies on ADCs developed with PEG linkers. While data for this compound is not always explicitly available, the presented data from ADCs with similar short, discrete PEG linkers provide valuable insights into the expected performance characteristics.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| Linker | ADC Target | Payload | Animal Model | Key Pharmacokinetic Parameter | Reference |
| PEG8 | Trastuzumab | Imaging Agent | Mice | Faster clearance from blood compared to non-PEGylated antibody | |
| PEG2-PEG24 | Generic IgG | MMAE | Rats | Clearance decreased with increasing PEG length up to PEG8 | |
| Pendant PEG12 | Trastuzumab | DM1 | Mice | Slower clearance rate compared to linear PEG24 |
Table 2: In Vitro Cytotoxicity of ADCs with PEG Linkers
| Linker | ADC Target | Cell Line | IC50 | Reference |
| PEG4 | Affibody-MMAE | HER2-positive | ~4.5-fold reduction vs. no PEG | |
| PEG10 | Affibody-MMAE | HER2-positive | ~22-fold reduction vs. no PEG | |
| PEG8 | Anti-CD30 | Karpas-299 | ~10 ng/mL |
Experimental Protocols
This section provides detailed methodologies for the key experimental procedures involved in the development of ADCs using this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from general methods for the synthesis of heterobifunctional PEG linkers.
Materials:
-
Penta(ethylene glycol)
-
Propargyl bromide
-
Sodium hydride (NaH)
-
Methanesulfonyl chloride (MsCl)
-
Sodium azide (NaN3)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Silica gel for column chromatography
Procedure:
-
Monopropargylation of Penta(ethylene glycol):
-
Dissolve penta(ethylene glycol) (1 equivalent) in anhydrous THF.
-
Cool the solution to 0°C and add NaH (1.1 equivalents) portion-wise.
-
Stir the mixture for 30 minutes at 0°C.
-
Add propargyl bromide (1.1 equivalents) dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with water and extract with DCM.
-
Purify the crude product by silica gel chromatography to obtain propargyl-PEG5-alcohol.
-
-
Mesylation of Propargyl-PEG5-Alcohol:
-
Dissolve propargyl-PEG5-alcohol (1 equivalent) and TEA (1.5 equivalents) in DCM and cool to 0°C.
-
Add MsCl (1.2 equivalents) dropwise and stir the reaction at 0°C for 2 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain propargyl-PEG5-mesylate.
-
-
Azidation of Propargyl-PEG5-Mesylate:
-
Dissolve propargyl-PEG5-mesylate (1 equivalent) in DMF.
-
Add NaN3 (3 equivalents) and heat the reaction mixture to 80°C for 6 hours.
-
Cool the reaction to room temperature, add water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield this compound.
-
Protocol 2: ADC Development Workflow using this compound and CuAAC
This protocol outlines the general steps for conjugating an azide-modified payload to an alkyne-modified antibody.
Materials:
-
Antibody (e.g., anti-HER2 or anti-TROP2)
-
Alkyne modification reagent (e.g., a propargyl-NHS ester)
-
Azide-modified cytotoxic payload
-
This compound (if used to link a payload that is not pre-azidated)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column
-
Hydrophobic interaction chromatography (HIC) column
Procedure:
-
Antibody Modification (Introduction of Alkyne Groups):
-
Dissolve the antibody in conjugation buffer.
-
Add a molar excess of the alkyne modification reagent (e.g., propargyl-NHS ester to react with lysine residues).
-
Incubate the reaction at room temperature for 1-2 hours.
-
Remove excess reagent by buffer exchange using an SEC column.
-
-
Payload Preparation:
-
If the payload is not already azide-modified, it can be conjugated to the azide terminus of this compound through a suitable functional group on the payload.
-
Dissolve the azide-modified payload in DMSO.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
In a reaction vessel, combine the alkyne-modified antibody with a molar excess of the azide-modified payload.
-
Prepare a fresh solution of the copper catalyst by mixing CuSO4 and THPTA in a 1:2 molar ratio.
-
Add the copper-THPTA complex to the antibody-payload mixture.
-
Initiate the click reaction by adding a fresh solution of sodium ascorbate.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification of the ADC:
-
Purify the resulting ADC using SEC to remove unreacted payload and other small molecules.
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC and/or mass spectrometry.
-
Purity and Aggregation: Assess the purity and the presence of aggregates by SEC.
-
In Vitro Cytotoxicity: Evaluate the potency of the ADC using cell-based assays such as the MTT assay.
-
Protocol 3: In Vitro Cytotoxicity (MTT) Assay
This protocol is a standard method to assess the cell-killing ability of an ADC.
Materials:
-
Target cancer cell line (e.g., HER2-positive or TROP2-positive)
-
Control cancer cell line (antigen-negative)
-
Complete cell culture medium
-
ADC and unconjugated antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the target and control cells in 96-well plates at a predetermined optimal density and incubate overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody in complete culture medium.
-
Remove the medium from the cells and add the ADC or control antibody solutions.
-
Include untreated cells as a negative control.
-
Incubate the plates for 72-120 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in ADC development with this compound.
Experimental Workflows
Caption: ADC development workflow using click chemistry.
Signaling Pathways
Caption: HER2-targeted ADC mechanism of action.
Caption: TROP2-targeted ADC mechanism of action.
Conclusion
This compound is a versatile and powerful tool in the development of advanced Antibody-Drug Conjugates. Its bifunctional nature, combined with the benefits of a discrete PEG spacer, enables the construction of homogeneous and highly effective ADCs through the use of efficient and bioorthogonal click chemistry. The ability to precisely control the drug-to-antibody ratio and improve the pharmacokinetic profile of the resulting conjugate makes this linker a valuable asset in the pursuit of safer and more effective cancer therapies. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and drug developers to harness the full potential of this compound in their ADC programs. As the field of targeted therapeutics continues to evolve, the strategic application of well-designed linkers like this compound will undoubtedly play a crucial role in the creation of the next generation of life-saving cancer treatments.
References
Safety and Handling of Azide-Containing Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safe handling, synthesis, quantification, and biological relevance of azide-containing compounds. Particular emphasis is placed on ensuring laboratory safety through established protocols and understanding the stability and reactivity of these energetic molecules. This document is intended for professionals in research and drug development who utilize azides in their work.
Introduction to Azide Chemistry
Azide-containing compounds, characterized by the linear N₃ functional group, are versatile and powerful tools in modern chemistry and drug discovery. Their unique reactivity makes them invaluable for a range of chemical transformations, most notably in "click chemistry," a concept that emphasizes modular, high-yielding, and bioorthogonal reactions.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, enabling the rapid and efficient synthesis of diverse molecular structures.[1] In drug development, azides serve as key intermediates and are present in therapeutic agents like the antiretroviral drug Zidovudine (AZT).[2] However, the energetic nature of the azide group necessitates a thorough understanding of its potential hazards and strict adherence to safety protocols.[3][4]
Safety and Handling of Azide Compounds
Both inorganic and organic azides can be sensitive to heat, shock, and friction, with the potential for explosive decomposition. Therefore, caution must be exercised during their preparation, storage, handling, and disposal.
Stability of Organic Azides
The stability of an organic azide is largely dependent on its molecular structure. Two key guidelines help in assessing the stability of these compounds:
-
Carbon to Nitrogen (C/N) Ratio: The ratio of carbon and oxygen atoms to nitrogen atoms in an organic azide is a critical indicator of its stability. The following equation should be used for evaluation, where N represents the number of atoms of each element:
(NC + NO) / NN ≥ 3
-
Organic azides with a C/N ratio of 3 or greater, such as n-nonyl azide, are generally considered stable enough to be isolated and stored in pure form in limited quantities (up to 20 grams).
-
Azides with a C/N ratio between 1 and 3 can be synthesized and isolated but should be stored at low temperatures (ideally below room temperature) and at concentrations no higher than 1M, with a maximum quantity of 5 grams.
-
Organic azides with a C/N ratio of less than 1 should never be isolated and should only be generated in situ as transient intermediates in small quantities (maximum of 1 gram).
-
-
Rule of Six: This rule provides an alternative method for assessing stability. It states that there should be at least six carbon atoms (or other atoms of similar size) for each energetic functional group (e.g., azide, nitro, diazo) within a molecule. This level of dilution generally renders the compound relatively safe to handle with appropriate safety measures in place.
Table 1: Stability Guidelines for Organic Azides
| Guideline | Condition | Stability Assessment & Handling Recommendations | Citations |
| Carbon to Nitrogen Ratio | (NC + NO) / NN ≥ 3 | Stable enough for isolation and storage in pure form (up to 20 grams). | |
| 1 < (NC + NO) / NN < 3 | Can be synthesized and isolated but should be stored below room temperature, at ≤ 1M concentration, and in quantities ≤ 5 grams. | ||
| (NC + NO) / NN < 1 | Should never be isolated. Can be generated as a transient intermediate in reactions with a maximum quantity of 1 gram. | ||
| Rule of Six | ≥ 6 carbons per energetic group | Generally considered safe to handle with appropriate safety precautions. | |
| < 6 carbons per energetic group | Potentially explosive; handle with extreme caution. |
General Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and chemical-resistant gloves (e.g., nitrile or neoprene).
-
Ventilation: All manipulations involving azides, especially those that may generate vapors or dust, must be conducted in a properly functioning chemical fume hood.
-
Use of Blast Shields: When working with potentially explosive azides, a blast shield should be used, and the fume hood sash should be kept as low as possible.
-
Avoid Incompatible Materials:
-
Heavy Metals: Azides can form highly shock-sensitive and explosive metal azides upon contact with heavy metals such as copper, lead, silver, and mercury. This is a significant concern for plumbing systems if azide solutions are improperly disposed of down the drain.
-
Acids: Mixing azides with acids can generate hydrazoic acid (HN₃), which is highly toxic and explosive.
-
Halogenated Solvents: Do not use halogenated solvents like dichloromethane or chloroform as reaction media with azides, as this can lead to the formation of extremely unstable di- and tri-azidomethane.
-
Other Incompatibles: Avoid contact with bromine, carbon disulfide, and dimethyl sulfate.
-
-
Utensils: Do not use metal spatulas for weighing or transferring azides to prevent the formation of metal azides.
-
Ground Glass Joints: Avoid the use of ground glass joints when concentrating azide-containing solutions, as friction can trigger explosive decomposition.
-
Scale: Always start with small-scale reactions (0.5-1.0 grams) to assess the nature of the product before scaling up.
-
Working Alone: Never work alone when handling azide compounds.
Storage and Waste Disposal
-
Storage: Store azide compounds in a cool, dry, and well-ventilated area, away from light, heat, shock, and incompatible materials. Use plastic or plastic-coated containers to avoid contact with metal.
-
Waste Collection: Azide-containing waste must be collected in separate, clearly labeled, non-metallic containers.
-
Waste Treatment (Quenching): Before disposal, aqueous azide waste should be chemically neutralized (quenched). A common method involves reaction with nitrous acid, which must be performed in a chemical fume hood.
-
Disposal: Never pour azide solutions down the drain. All azide waste, including quenched solutions and contaminated materials, should be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office.
Experimental Protocols
The following are detailed methodologies for key experiments involving azide-containing compounds.
Synthesis of Organic Azides
This protocol describes the synthesis of an alkyl azide via nucleophilic substitution of an alkyl halide.
Materials:
-
1-Bromohexane
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-bromohexane (1.0 equivalent) in DMSO.
-
Add sodium azide (1.5 equivalents) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion (typically after several hours), pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash with water and then with brine to remove residual DMSO.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-azidohexane. Caution: Do not distill low molecular weight alkyl azides due to their explosive nature.
Caption: Workflow for the synthesis of 1-azidohexane.
This protocol describes a two-step synthesis of an aryl azide from an aniline derivative.
Step 1: Diazotization of 4-Aminophenol Materials:
-
4-Aminophenol
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Ice
Procedure:
-
In a beaker, dissolve 4-aminophenol in a solution of concentrated HCl and water.
-
Cool the beaker in an ice-salt bath to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 4-aminophenol solution while maintaining the temperature between 0-5 °C.
-
Stir the mixture for 15-20 minutes at this temperature to ensure complete formation of the diazonium salt solution.
Step 2: Azidation Materials:
-
Diazonium salt solution from Step 1
-
Sodium azide (NaN₃)
-
Ice
Procedure:
-
In a separate beaker, dissolve sodium azide in water and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring, while maintaining the temperature below 10 °C. Nitrogen gas will evolve.
-
After the addition is complete, continue stirring for 30-60 minutes in the ice bath.
-
The product, 4-hydroxyphenyl azide, will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Staudinger Reaction: Reduction of an Azide to an Amine
The Staudinger reaction is a mild method for the reduction of azides to primary amines.
Materials:
-
Organic azide
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve the organic azide (1.0 equivalent) in THF.
-
Add triphenylphosphine (1.1 equivalents) to the solution at room temperature. The reaction is often accompanied by the evolution of nitrogen gas.
-
Stir the reaction mixture at room temperature until the starting azide is consumed (monitor by TLC). This forms the iminophosphorane intermediate.
-
Add water (10.0 equivalents) to the reaction mixture and heat to 65 °C for 6 hours to hydrolyze the iminophosphorane.
-
After cooling to room temperature, pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amine by column chromatography.
Caption: General workflow for the Staudinger reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the "click" reaction between an azide and a terminal alkyne.
Materials:
-
Azide-containing compound
-
Alkyne-containing compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
Procedure:
-
In a vial, dissolve the azide (1.0 equivalent) and the alkyne (1.0 equivalent) in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.50 equivalents).
-
Add the sodium ascorbate solution to the reaction mixture.
-
Add an aqueous solution of CuSO₄·5H₂O (0.20 equivalents) to the reaction mixture. A color change is often observed.
-
Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, if the product precipitates, collect it by filtration, wash with cold water, and dry. If the product is soluble, perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the triazole product by column chromatography if necessary.
Quantification of Azide-Containing Compounds
Accurate quantification of azide incorporation is crucial for optimizing reactions and ensuring product consistency.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive method for detecting the presence of the azide group, which has a characteristic strong and sharp absorption band.
Table 2: Spectroscopic Data for Azide Quantification
| Technique | Key Indicator for Azide | Sample Requirement | Analysis Time | Sensitivity | Data Interpretation | Citations |
| FTIR Spectroscopy | Strong, sharp absorption band around 2100 cm⁻¹ | ~1-10 mg (solid or liquid) | < 5 minutes | Moderate | Relatively simple | |
| NMR Spectroscopy | Chemical shifts of adjacent nuclei (e.g., α-proton at 3.0-4.5 ppm) | ~5-25 mg (dissolved) | Minutes to hours | Lower | Complex | |
| Mass Spectrometry | Molecular ion peak and fragmentation pattern (loss of N₂) | < 1 mg | < 10 minutes | High | Moderate to complex |
Protocol for Real-Time Monitoring by ATR-FTIR:
-
Setup: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.
-
Background: Record a background spectrum of the solvent at the reaction temperature.
-
Initial Spectrum: Record a spectrum of the azide-containing reactant in the solvent before adding the alkyne to establish the initial intensity of the azide peak.
-
Reaction Initiation: Add the alkyne to the reaction vessel to start the reaction.
-
Data Acquisition: Collect FTIR spectra at regular intervals (e.g., every 1-5 minutes).
-
Data Analysis: Monitor the decrease in the integrated area of the azide peak around 2100 cm⁻¹. The disappearance of this peak indicates reaction completion.
Quantification Using Fluorescent Probes
This method involves the reaction of an azide with a fluorogenic alkyne, which becomes fluorescent upon triazole formation.
Protocol for CuAAC-Based Azide Quantification on a Protein:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein solution (e.g., 50 µL of 1 mg/mL protein in PBS) with an alkyne-fluorophore (e.g., 1 µL of 10 mM DBCO-PEG4-5/6-carboxyrhodamine 110 in DMSO).
-
Catalyst Preparation: In a separate tube, prepare a catalyst premix by combining a copper(I) source and a ligand (e.g., CuSO₄ and THPTA).
-
Reaction Initiation: Add the catalyst solution to the protein/fluorophore mixture, followed by a reducing agent like sodium ascorbate.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purification: Remove excess fluorophore and catalyst using a desalting column.
-
Quantification: Measure the fluorescence of the labeled protein using a fluorometer at the appropriate excitation and emission wavelengths. The degree of labeling can be calculated by comparing the protein concentration to the fluorophore concentration determined from a standard curve.
Azide-Containing Compounds in Drug Development and Signaling Pathways
Azides are not only synthetic intermediates but are also found in bioactive molecules and are used to probe biological systems.
Zidovudine (AZT) and Inhibition of HIV Reverse Transcriptase
Zidovudine (AZT) is a nucleoside analog reverse-transcriptase inhibitor (NRTI) used in the treatment of HIV. It contains an azido group in place of the 3'-hydroxyl group of thymidine.
Mechanism of Action:
-
Phosphorylation: Cellular enzymes convert AZT into its active 5'-triphosphate form (AZT-TP).
-
Competitive Inhibition: AZT-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the HIV reverse transcriptase enzyme.
-
Chain Termination: When AZT-TP is incorporated into the growing viral DNA chain, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral DNA synthesis.
Caption: Mechanism of AZT-mediated inhibition of HIV reverse transcriptase.
Sodium Azide and Inhibition of Mitochondrial Complex IV
Sodium azide is a known inhibitor of cytochrome c oxidase (complex IV) in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration and can trigger downstream signaling events leading to apoptosis.
Signaling Pathway:
-
Inhibition of Complex IV: Sodium azide binds to complex IV, blocking the transfer of electrons to oxygen.
-
Disruption of Electron Transport Chain: This leads to a decrease in the mitochondrial membrane potential (ΔΨm) and a reduction in ATP synthesis.
-
Increased ROS Production: The impaired electron flow can lead to an increase in the production of reactive oxygen species (ROS).
-
Apoptosis Induction: The combination of decreased ATP, altered mitochondrial membrane potential, and increased ROS can activate apoptotic pathways, including the release of cytochrome c from the mitochondria and the activation of caspases.
-
Downregulation of Pgc-1α Pathway: Studies have shown that sodium azide-induced apoptosis is associated with the downregulation of Pgc-1α and its associated proteins, such as Nrf-1/2 and Tfam, which are involved in mitochondrial biogenesis.
Caption: Signaling cascade initiated by sodium azide.
Azide-Containing Compounds as PI3K/Akt/NF-κB Pathway Inhibitors
The PI3K/Akt/NF-κB signaling pathway is a crucial regulator of cell proliferation, survival, and inflammation and is often dysregulated in cancer. Azide-alkyne cycloaddition chemistry has been used to synthesize dehydrozingerone analogues that exhibit anticancer activity by inhibiting this pathway.
Signaling Pathway Overview:
-
Growth Factor Signaling: The pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs).
-
PI3K Activation: This leads to the activation of phosphoinositide 3-kinase (PI3K), which phosphorylates PIP2 to PIP3.
-
Akt Activation: PIP3 recruits and activates Akt (also known as protein kinase B).
-
NF-κB Activation: Activated Akt can then phosphorylate and activate IKK, which in turn phosphorylates IκB, leading to its degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of target genes involved in cell survival and proliferation.
-
Inhibition by Azide Analogues: Azide-containing dehydrozingerone analogues have been shown to inhibit this pathway, leading to decreased cancer cell viability.
Caption: PI3K/Akt/NF-κB pathway and its inhibition.
Conclusion
Azide-containing compounds are indispensable in modern chemical and pharmaceutical research. Their utility, however, is matched by their potential hazards. A thorough understanding of their stability, reactivity, and toxicity, coupled with strict adherence to safe handling protocols, is paramount for the safety of researchers. The detailed experimental procedures and insights into their biological interactions provided in this guide are intended to empower scientists to harness the full potential of azide chemistry while minimizing risks. As research in this field continues to evolve, a steadfast commitment to safety will ensure that the "exploding diversity" of azide chemistry leads to groundbreaking discoveries in a safe and responsible manner.
References
Propargyl-PEG5-azide: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Propargyl-PEG5-azide is a heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and the development of sophisticated therapeutic constructs such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its structure incorporates a terminal alkyne (propargyl group) and a terminal azide group, connected by a flexible, hydrophilic polyethylene glycol (PEG) spacer of five units. This unique architecture allows for precise, covalent ligation to two different molecular entities through "click chemistry," a highly efficient and bioorthogonal reaction. This technical guide provides an in-depth overview of this compound, including supplier and purity information, experimental protocols, and visual workflows to aid researchers in its effective application.
Supplier and Purity Information
The quality and purity of this compound are critical for reproducible and successful experimental outcomes. Several chemical suppliers offer this reagent, with purity levels typically exceeding 95%. Below is a comparative summary of prominent suppliers and their stated purity specifications. Researchers are advised to request lot-specific certificates of analysis for the most accurate information.
| Supplier | Stated Purity/Specification | Analytical Techniques Offered for QC |
| MedchemExpress | Not explicitly stated for this compound, but offers detailed product information. | Data Sheet, Handling Instructions |
| BroadPharm | Purity of related Propargyl-PEG derivatives is typically ≥98%. | NMR, SDS available for viewing. |
| BLD Pharm | Provides access to NMR, HPLC, LC-MS, and UPLC data for their products. | NMR, HPLC, LC-MS, UPLC |
| DC Chemicals | Focuses on high-quality active chemicals for research. | N/A |
| AxisPharm | Specializes in high-purity PEG reagents. | N/A |
Note: Purity is a critical parameter. For sensitive applications, it is recommended to independently verify the purity and identity of the compound using appropriate analytical methods.
Core Applications
The dual functionality of this compound makes it a versatile tool in a multitude of research and development applications[1][2]. The propargyl group can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the azide group can react with terminal alkynes or strained cycloalkynes[1][2]. The PEG linker enhances aqueous solubility and can reduce the immunogenicity of the resulting conjugate[3].
Key applications include:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to an antibody, enabling targeted delivery to cancer cells.
-
PROTACs: In the synthesis of PROTACs, this linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating targeted protein degradation.
-
Bioconjugation: It is widely used for labeling and modifying biomolecules such as proteins, peptides, and nucleic acids.
-
Surface Modification: Immobilization of biomolecules onto surfaces for various bioanalytical applications.
Experimental Protocols
A common application of this compound is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. The following is a representative protocol for labeling an azide-modified protein with a propargyl-containing fluorescent dye.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-modified protein
-
Propargyl-PEG5-fluorescent dye
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the Propargyl-PEG5-fluorescent dye in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a freshly made 300 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Add the Propargyl-PEG5-fluorescent dye stock solution to the protein solution. The molar excess of the dye may need to be optimized but a 5 to 20-fold excess is a common starting point.
-
Add the THPTA stock solution to the reaction mixture and vortex briefly.
-
Add the CuSO₄ stock solution and vortex briefly.
-
-
Initiation and Incubation:
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
Protect the reaction mixture from light and incubate at room temperature for 30-60 minutes. The reaction can also be performed at 4°C for overnight incubation if the protein is sensitive to room temperature.
-
-
Purification:
-
Following incubation, remove the unreacted dye and other small molecules by size-exclusion chromatography.
-
-
Analysis:
-
Confirm the successful conjugation and determine the labeling efficiency using techniques such as UV-Vis spectroscopy, SDS-PAGE with fluorescence imaging, or mass spectrometry.
-
Mandatory Visualizations
Experimental Workflow for Bioconjugation
The following diagram illustrates the key steps in the bioconjugation of an azide-modified protein with a propargyl-functionalized molecule using CuAAC.
Quality Control Workflow for this compound
To ensure the reliability of experimental results, a thorough quality control process for the incoming this compound reagent is crucial. The following diagram outlines a typical QC workflow.
References
Methodological & Application
Application Notes and Protocols: Propargyl-PEG5-azide for Protein Labeling via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG5-azide is a versatile heterobifunctional linker that enables the precise covalent modification of proteins and other biomolecules through "click chemistry". This reagent features a terminal alkyne (propargyl group) and an azide group, separated by a 5-unit polyethylene glycol (PEG) spacer. The PEG linker enhances aqueous solubility and can improve the pharmacokinetic properties of the resulting bioconjugates.[1] Click chemistry, known for its high efficiency, specificity, and biocompatibility, primarily utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[2][] These reactions form a stable triazole linkage, making this compound an invaluable tool in various applications, including the development of antibody-drug conjugates (ADCs), PROTACs, and fluorescently labeled proteins for imaging and diagnostics.[4][5]
Principle of Click Chemistry for Protein Labeling
Click chemistry provides a robust method for attaching a molecule of interest (e.g., a drug, a fluorescent dye, or a targeting ligand) to a protein. The reaction's bio-orthogonal nature ensures that the azide and alkyne groups react selectively with each other without interfering with native biological functionalities.
There are two primary strategies for utilizing this compound in protein labeling:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method involves the use of a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide. The reaction is highly efficient and regioselective, yielding the 1,4-disubstituted triazole isomer. To protect sensitive biomolecules from oxidative damage that can be caused by copper, a chelating ligand is often employed.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free approach utilizes a strained cyclooctyne (e.g., DBCO or BCN) instead of a terminal alkyne. The high ring strain of the cyclooctyne drives the reaction with the azide, eliminating the need for a potentially cytotoxic copper catalyst. This makes SPAAC particularly suitable for applications in living cells and organisms.
Experimental Protocols
Herein, we provide detailed protocols for labeling an azide-modified protein with a propargyl-containing payload using CuAAC and a propargyl-modified protein with an azide-containing payload using SPAAC.
Protocol 1: Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of a protein containing an azide group with a molecule functionalized with a propargyl group.
Materials:
-
Azide-modified protein in a sodium azide-free buffer (e.g., PBS, HEPES)
-
Propargyl-functionalized molecule (e.g., Propargyl-PEG5-fluorophore)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper(I)-stabilizing ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 300 mM in water)
-
DMSO (for dissolving non-aqueous soluble molecules)
-
Purification system (e.g., dialysis, size-exclusion chromatography, or affinity chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a fresh stock solution of sodium ascorbate. Note that ascorbic acid is readily oxidized in air, so the solution should be used within the same day.
-
Thaw all other stock solutions on ice.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein (e.g., final concentration 1-5 mg/mL) with PBS buffer.
-
Add the propargyl-functionalized molecule to the protein solution. A typical starting point is a 10-50 fold molar excess relative to the protein.
-
Add the THPTA ligand solution to the mixture. A common ratio is 2-5 equivalents of ligand per equivalent of copper.
-
Add the CuSO₄ solution. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. For more sensitive proteins, the reaction can be performed at 4°C overnight.
-
-
Purification:
-
Remove unreacted small molecules and catalyst components from the labeled protein using an appropriate purification method.
-
Dialysis: Place the reaction mixture in a dialysis bag with an appropriate molecular weight cutoff and dialyze against a suitable buffer (e.g., PBS) with multiple buffer changes.
-
Size-Exclusion Chromatography (SEC): Pass the reaction mixture through an SEC column to separate the larger labeled protein from smaller, unreacted components.
-
Affinity Chromatography: If the protein has an affinity tag, use the corresponding resin to capture the protein, wash away contaminants, and then elute the purified labeled protein.
-
-
Protocol 2: Protein Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the labeling of a protein containing a strained alkyne (e.g., DBCO or BCN) with an azide-functionalized molecule.
Materials:
-
Strained alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized molecule (e.g., Azido-PEG5-payload)
-
DMSO (for dissolving non-aqueous soluble molecules)
-
Purification system (as described in Protocol 1)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the azide-functionalized molecule in DMSO or an appropriate solvent to prepare a stock solution.
-
Add the azide-functionalized molecule stock solution to the strained alkyne-modified protein solution. A 10-20 fold molar excess of the azide is a good starting point.
-
-
Incubation:
-
Gently mix the reaction and incubate at 37°C for 2-12 hours. The optimal reaction time may vary depending on the specific reactants and their concentrations. For some applications, incubation at room temperature or 4°C overnight may be sufficient.
-
-
Purification:
-
Purify the labeled protein from unreacted small molecules using one of the methods described in Protocol 1 (Dialysis, SEC, or Affinity Chromatography).
-
Data Presentation
Table 1: Comparison of CuAAC and SPAAC for Protein Labeling
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Requires Copper(I) catalyst. | No catalyst required. |
| Reaction Rate | Generally faster than SPAAC. | Slower than CuAAC, dependent on the strain of the cyclooctyne. |
| Biocompatibility | Potential for cytotoxicity due to copper, can be mitigated with ligands. | Highly biocompatible, suitable for live-cell labeling. |
| Reactants | Terminal alkyne and azide. | Strained cyclooctyne (e.g., DBCO, BCN) and azide. |
| Complexity | Requires careful optimization of catalyst, ligand, and reducing agent concentrations. | Simpler reaction setup, involves mixing the two components. |
| Ideal Applications | In vitro conjugation, labeling of purified proteins, material science. | Live-cell imaging, in vivo labeling, applications where copper is cytotoxic. |
Table 2: Typical Reaction Parameters for Protein Labeling
| Parameter | CuAAC | SPAAC |
| Protein Concentration | 1 - 10 mg/mL | 1 - 10 mg/mL |
| Payload Molar Excess | 10 - 50 fold | 10 - 20 fold |
| Copper(II) Sulfate | 50 - 250 µM | N/A |
| Ligand (e.g., THPTA) | 2-5x molar excess to Copper | N/A |
| Reducing Agent (Sodium Ascorbate) | 5-10x molar excess to Copper | N/A |
| Temperature | 4°C - Room Temperature | Room Temperature - 37°C |
| Reaction Time | 1 - 4 hours | 2 - 12 hours |
Visualization of Workflows and Mechanisms
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.
References
Synthesis of PROTACs Using a Propargyl-PEG5-azide Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) utilizing a Propargyl-PEG5-azide linker. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[1][2] The choice of linker is critical to the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.[3][4] Polyethylene glycol (PEG) linkers, such as the this compound, are frequently employed to enhance solubility and provide optimal spacing between the two ligands.[5]
The synthesis of a PROTAC is a modular process involving the separate synthesis or acquisition of a warhead (ligand for the target protein), an E3 ligase ligand, and a bifunctional linker. These components are then sequentially coupled to form the final PROTAC molecule. The this compound linker is a versatile tool for this purpose, as it contains two distinct reactive handles: a propargyl group (alkyne) and an azide group. This allows for highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to connect the different components of the PROTAC.
PROTAC Mechanism of Action
The fundamental principle of PROTAC action is to hijack the cell's ubiquitin-proteasome system to achieve targeted protein degradation.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The following protocols outline a general strategy for the synthesis of a PROTAC using a this compound linker. As a representative example, the synthesis of a BRD4-targeting PROTAC will be described, utilizing a JQ1 derivative as the warhead and a pomalidomide derivative as the E3 ligase (Cereblon) ligand.
Materials and Reagents
| Reagent | Supplier |
| JQ1-alkyne | Commercially available or synthesized |
| Pomalidomide-acid | Commercially available or synthesized |
| This compound | Commercially available |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Sigma-Aldrich |
| DIPEA (N,N-Diisopropylethylamine) | Sigma-Aldrich |
| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | Sigma-Aldrich |
| Sodium ascorbate | Sigma-Aldrich |
| Anhydrous DMF (N,N-Dimethylformamide) | Sigma-Aldrich |
| Dichloromethane (DCM) | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich |
| Acetonitrile (ACN) | Sigma-Aldrich |
| Water (HPLC grade) | Sigma-Aldrich |
Synthesis Workflow
The overall synthetic strategy involves two key coupling reactions: an amide bond formation to attach one of the ligands to the linker, followed by a CuAAC reaction to attach the second ligand.
Caption: General workflow for PROTAC synthesis.
Protocol 1: Amide Coupling of Pomalidomide-acid with this compound
This protocol describes the coupling of the carboxylic acid-functionalized E3 ligase ligand with the propargyl end of the linker.
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve Pomalidomide-acid (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Coupling: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the Pomalidomide-PEG5-azide intermediate.
| Parameter | Value |
| Reactants | Pomalidomide-acid, this compound |
| Reagents | HATU, DIPEA |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature |
| Reaction Time | Overnight |
| Typical Yield | 60-80% |
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the final "click" reaction to couple the azide-functionalized intermediate with the alkyne-functionalized warhead.
-
Reaction Setup: Dissolve the Pomalidomide-PEG5-azide intermediate (1.0 eq) and JQ1-alkyne (1.0 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O or DMF).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water. In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the final PROTAC by preparative HPLC to obtain the desired product with high purity.
| Parameter | Value |
| Reactants | Pomalidomide-PEG5-azide, JQ1-alkyne |
| Catalyst | CuSO₄·5H₂O, Sodium Ascorbate |
| Solvent | t-BuOH/H₂O or DMF |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 50-90% |
Characterization and Data Presentation
The synthesized PROTAC should be thoroughly characterized to confirm its identity and purity.
Analytical Techniques
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the intermediates and the final product and to assess the purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final PROTAC.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Example Data Table
| Compound | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) | Purity (HPLC) |
| Pomalidomide-PEG5-azide | C₂₄H₃₀N₆O₈ | 546.22 | 547.23 [M+H]⁺ | >95% |
| Final BRD4 PROTAC | C₅₄H₆₀N₁₂O₁₂S | 1124.42 | 1125.43 [M+H]⁺ | >98% |
Logical Relationship of PROTAC Synthesis
The synthesis of a PROTAC using a this compound linker follows a logical sequence of reactions designed for modular assembly.
Caption: Logical flow of modular PROTAC assembly.
These protocols and guidelines provide a comprehensive framework for the successful synthesis and characterization of PROTACs using a this compound linker. Researchers should adapt and optimize the reaction conditions based on the specific properties of their chosen warhead and E3 ligase ligands.
References
- 1. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Antibody-Drug Conjugates (ADCs) using Propargyl-PEG5-Azide Click Chemistry
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the antigen-specificity of monoclonal antibodies with the high potency of cytotoxic small-molecule drugs. A critical component of an ADC is the linker that connects the antibody to the drug payload. The choice of linker significantly influences the ADC's stability, pharmacokinetics, and overall therapeutic index. This application note describes the use of a Propargyl-PEG5-azide linker in ADC synthesis via "click chemistry," a bioorthogonal reaction known for its high efficiency and specificity.
The this compound linker is a bifunctional molecule featuring a propargyl group on one end and an azide group on the other, connected by a 5-unit polyethylene glycol (PEG) spacer. This PEG spacer enhances the hydrophilicity of the linker, which can improve the solubility and stability of the resulting ADC, potentially leading to a better pharmacokinetic profile. The propargyl and azide groups are reactive partners in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of click chemistry that forms a stable triazole linkage.
There are two primary strategies for incorporating the this compound linker into an ADC, depending on the functional groups available on the antibody and the drug:
-
Strategy 1: Antibody-Linker-Drug Assembly: The antibody is first modified to introduce a reactive handle (e.g., an alkyne or an azide). The bifunctional this compound linker is then sequentially reacted with the modified antibody and the drug molecule (which has the corresponding reactive partner).
-
Strategy 2: Pre-formed Linker-Drug Conjugation: The this compound linker is first reacted with the drug molecule. The resulting linker-drug conjugate is then attached to the antibody.
This document will focus on the copper-catalyzed azide-alkyne cycloaddition (CuAAC) approach.
Key Experimental Workflow
The general workflow for ADC synthesis using a this compound linker via CuAAC involves several key steps:
-
Antibody and Drug Modification (if necessary): Introduction of either an alkyne or an azide functionality onto the antibody and the corresponding reactive group onto the drug molecule.
-
Click Chemistry Conjugation: Reaction of the alkyne-modified component with the azide-modified component in the presence of a copper(I) catalyst.
-
Purification: Removal of unreacted drug-linker constructs, residual catalyst, and other reagents.
-
Characterization: Comprehensive analysis of the purified ADC to determine key quality attributes such as drug-to-antibody ratio (DAR), purity, and stability.
Application Notes and Protocols for Fluorescent Labeling of Cells with Propargyl-PEG5-azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the fluorescent labeling of cell surface glycans using the hetero-bifunctional linker, Propargyl-PEG5-azide. This method leverages a two-step bioorthogonal click chemistry approach, offering high specificity and efficiency for cell visualization and analysis.
Introduction
Bioorthogonal chemistry is a powerful tool for labeling biomolecules in their native environment.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, facilitates the covalent ligation of an azide-functionalized molecule with an alkyne-functionalized counterpart.[2][3] this compound is a versatile linker molecule featuring a terminal propargyl (alkyne) group and an azide group, separated by a 5-unit polyethylene glycol (PEG) spacer. This structure allows for a two-step labeling strategy, providing modularity and flexibility in experimental design. The PEG spacer enhances the water solubility of the linker and extends the reach of the reactive groups, potentially reducing steric hindrance at the cell surface.
Application Workflow
The overall workflow for fluorescently labeling cells using this compound involves three main stages: metabolic labeling of the cell surface with azides, conjugation of the this compound linker, and fluorescent labeling of the linker.
Caption: Experimental workflow for two-step fluorescent cell labeling.
Experimental Protocols
Materials
-
Mammalian cells of interest (e.g., HeLa, Jurkat, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Azido-sugar (e.g., N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz))
-
This compound
-
Fluorescent alkyne probe (e.g., DBCO-Cy5, Alkyne-Fluor 488)
-
Copper (II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (optional, e.g., DAPI)
-
Mounting medium
Protocol 1: Metabolic Labeling of Cells with Azido-Sugars
-
Cell Seeding: Seed cells in the desired format (e.g., multi-well plates, coverslips) and allow them to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Metabolic Incorporation: Prepare a stock solution of Ac4ManNAz in DMSO. Dilute the stock solution in complete culture medium to a final concentration of 10-50 µM.[4][5]
-
Incubation: Aspirate the old medium from the cells and replace it with the Ac4ManNAz-containing medium. Incubate the cells for 1-3 days to allow for the metabolic incorporation of the azido-sugar into cell surface glycans.
Protocol 2: Two-Step Click Chemistry Labeling
Step 1: Conjugation of this compound
-
Cell Washing: Gently wash the azide-labeled cells twice with PBS.
-
Prepare Click Reaction Cocktail 1:
-
Prepare stock solutions: 20 mM CuSO4 in water, 100 mM THPTA in water, and freshly prepared 300 mM sodium ascorbate in water.
-
In a microfuge tube, combine the following in order, vortexing briefly after each addition:
-
PBS
-
This compound (to a final concentration of 50-100 µM)
-
10 µL of 20 mM CuSO4 solution
-
10 µL of 100 mM THPTA solution
-
10 µL of 300 mM sodium ascorbate solution
-
-
-
Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Gently wash the cells three times with PBS to remove unreacted reagents.
Step 2: Fluorescent Labeling with Alkyne-Fluorophore
-
Prepare Click Reaction Cocktail 2:
-
In a microfuge tube, combine the following in order, vortexing briefly after each addition:
-
PBS
-
Alkyne-fluorophore (to a final concentration of 2-20 µM)
-
10 µL of 20 mM CuSO4 solution
-
10 µL of 100 mM THPTA solution
-
10 µL of 300 mM sodium ascorbate solution
-
-
-
Reaction: Add the second click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Gently wash the cells three times with PBS.
Protocol 3: Cell Fixation and Imaging
-
Fixation: Fix the labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
(Optional) Permeabilization and Nuclear Staining: If intracellular targets are to be stained, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. For nuclear visualization, counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Mount the coverslips onto microscope slides with an appropriate mounting medium. Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore and DAPI.
Data Presentation
The efficiency of labeling can be quantified by measuring the fluorescence intensity of the labeled cell population. This data is best presented in a tabular format for clear comparison.
| Cell Line | Metabolic Labeling (Ac4ManNAz) | This compound Conjugation | Alkyne-Fluorophore | Mean Fluorescence Intensity (Arbitrary Units) |
| HeLa | 25 µM | + | Alkyne-Fluor 488 (5 µM) | 8500 ± 450 |
| HeLa | - | + | Alkyne-Fluor 488 (5 µM) | 150 ± 30 |
| Jurkat | 50 µM | + | DBCO-Cy5 (10 µM) | 12000 ± 700 |
| Jurkat | - | + | DBCO-Cy5 (10 µM) | 200 ± 50 |
| A549 | 25 µM | - | Alkyne-Fluor 488 (5 µM) | 120 ± 25 |
Note: The data presented in this table is illustrative and will vary depending on the cell type, labeling conditions, and instrumentation.
Signaling Pathway Visualization
The metabolic labeling of cell surface glycans can be used to study various signaling pathways, particularly those involving cell-cell recognition, adhesion, and receptor activation. The introduction of bulky fluorescent labels via the this compound linker could potentially be used to probe the steric requirements of these interactions.
Caption: Labeled glycans in proximity to a receptor.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no fluorescence signal | Inefficient metabolic labeling. | Increase the concentration of the azido-sugar or the incubation time. Ensure the chosen azido-sugar is appropriate for the cell type. |
| Incomplete click reaction. | Use freshly prepared sodium ascorbate. Optimize the concentrations of copper, ligand, and the click-reagents. Ensure the reaction is protected from light. | |
| High background fluorescence | Incomplete removal of unreacted fluorescent probe. | Increase the number and duration of washing steps after the final click reaction. |
| Non-specific binding of the fluorescent probe. | Include a blocking step (e.g., with BSA) before adding the fluorescent probe. Reduce the concentration of the fluorescent probe. | |
| Cell toxicity | High concentrations of copper or click reagents. | Reduce the concentration of CuSO4 and other reaction components. Minimize the incubation time for the click reactions. Ensure thorough washing. |
| High concentration of DMSO from stock solutions. | Ensure the final concentration of DMSO in the culture medium is below 0.5%. |
Conclusion
The use of this compound in a two-step click chemistry workflow provides a robust and versatile method for the fluorescent labeling of cells. This approach allows for the modular attachment of a wide range of fluorescent probes and can be adapted for various applications in cell biology, drug development, and fundamental research. The detailed protocols and troubleshooting guide provided herein should enable researchers to successfully implement this powerful cell labeling strategy.
References
- 1. Propargyl-PEG5-NHS ester - Creative Biolabs [creative-biolabs.com]
- 2. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 3. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Functionalization with Propargyl-PEG5-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG5-azide is a heterobifunctional linker molecule widely utilized in bioconjugation and surface modification. Its structure, featuring a terminal propargyl group (an alkyne) and a terminal azide group connected by a 5-unit polyethylene glycol (PEG) spacer, enables versatile and efficient covalent attachment of molecules to surfaces and to each other. This linker is particularly valuable for its role in "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and bioorthogonal reaction.[1][2] The PEG spacer enhances water solubility and reduces non-specific binding of proteins and cells to the functionalized surface.[3]
These application notes provide a comprehensive guide to the use of this compound for the functionalization of surfaces, with detailed protocols for substrate preparation, linker immobilization, subsequent bioconjugation via click chemistry, and surface characterization. The protocols are designed to be adaptable for various substrates, such as silicon wafers, glass, and gold nanoparticles, and for the attachment of a wide range of biomolecules.
Key Applications
-
Immobilization of Biomolecules: Covalently attach proteins, peptides, nucleic acids, and carbohydrates to surfaces for applications in biosensors, microarrays, and biocompatible coatings.[4][5]
-
Cell Adhesion Studies: Create well-defined surfaces to study cell attachment, spreading, and proliferation.
-
Targeted Drug Delivery: Functionalize nanoparticles or liposomes for targeted delivery of therapeutics. The azide group can be used to attach targeting ligands after the linker is anchored to the nanoparticle surface.
-
PROTAC and ADC Development: Serve as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Data Presentation: Surface Characterization
Successful surface functionalization can be monitored and quantified using various analytical techniques. The following tables summarize expected outcomes at each stage of the process.
Table 1: Expected Changes in Surface Properties after Functionalization.
| Functionalization Step | Technique | Parameter | Expected Outcome | Reference |
| Substrate Cleaning (e.g., Piranha) | Contact Angle Goniometry | Water Contact Angle | < 10° (hydrophilic) | |
| Silanization (Alkynylation) | Contact Angle Goniometry | Water Contact Angle | Increase to 60-80° (more hydrophobic) | |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | Appearance of Si 2p, C 1s, O 1s peaks | ||
| Atomic Force Microscopy (AFM) | Surface Roughness (RMS) | Minimal increase, smooth monolayer | ||
| Click Reaction with this compound | Contact Angle Goniometry | Water Contact Angle | Decrease (more hydrophilic due to PEG) | |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | Increase in C 1s and O 1s, appearance of N 1s | ||
| Fourier-Transform Infrared Spectroscopy (FTIR) | Vibrational Bands | Disappearance of alkyne peak (~2120 cm⁻¹), appearance of triazole and PEG-related peaks | ||
| Ellipsometry/AFM | Layer Thickness | Increase corresponding to the length of the PEG linker |
Table 2: Representative Quantitative Data for Functionalized Silicon Wafers.
| Surface Modification | Water Contact Angle (°) | N 1s Atomic Conc. (%) (from XPS) | Layer Thickness (nm) (from Ellipsometry) |
| Cleaned Silicon Wafer | < 10 | 0 | 0 |
| Alkynated Silicon Wafer | 75 ± 5 | 0 | 1.5 ± 0.3 |
| After Click Reaction with this compound | 45 ± 5 | 5 - 10 | 4.0 ± 0.5 |
Note: These are typical values and can vary based on specific substrate, reaction conditions, and measurement parameters.
Experimental Protocols
Protocol 1: Surface Functionalization of Silicon Wafer with this compound
This protocol describes a two-step process: first, the introduction of a terminal alkyne group onto a silicon wafer surface via silanization, and second, the attachment of this compound via a CuAAC reaction.
Materials:
-
Silicon wafers
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION!
-
Anhydrous Toluene
-
(3-Propargyloxypropyl)trimethoxysilane
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Deionized (DI) water
-
Ethanol
-
Nitrogen gas
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse silicon wafers in Piranha solution for 30 minutes at 80°C. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the wafers thoroughly with copious amounts of DI water.
-
Dry the wafers under a stream of nitrogen gas.
-
-
Surface Alkynylation (Silanization):
-
Prepare a 1% (v/v) solution of (3-Propargyloxypropyl)trimethoxysilane in anhydrous toluene.
-
Immerse the cleaned, dry silicon wafers in the silane solution for 2 hours at room temperature with gentle agitation.
-
Rinse the wafers with toluene, followed by ethanol, and then DI water.
-
Dry the wafers under a stream of nitrogen and cure in an oven at 110°C for 30 minutes.
-
-
Click Reaction with this compound:
-
Prepare the following stock solutions:
-
This compound: 10 mM in DI water.
-
CuSO₄: 20 mM in DI water.
-
Sodium ascorbate: 100 mM in DI water (prepare fresh).
-
THPTA: 50 mM in DI water.
-
-
In a clean container, prepare the click reaction solution by adding the reagents in the following order, vortexing gently after each addition:
-
To 10 mL of the this compound solution, add 125 µL of the THPTA solution.
-
Add 50 µL of the CuSO₄ solution.
-
Add 250 µL of the freshly prepared sodium ascorbate solution to initiate the reaction.
-
-
Immediately immerse the alkyne-functionalized wafers in the click reaction solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Rinse the wafers thoroughly with DI water and then ethanol.
-
Dry the wafers under a stream of nitrogen.
-
Protocol 2: Characterization of the Functionalized Surface
A. Contact Angle Goniometry:
-
Measure the static water contact angle on the surface after each major step (cleaning, alkynylation, and click reaction) to monitor changes in surface hydrophobicity/hydrophilicity.
B. X-ray Photoelectron Spectroscopy (XPS):
-
Acquire survey scans to determine the elemental composition of the surface.
-
Perform high-resolution scans of C 1s, O 1s, Si 2p, and N 1s regions to determine the chemical states of the elements and confirm the presence of the PEG linker and the triazole ring.
C. Atomic Force Microscopy (AFM):
-
Image the surface topography in tapping mode to assess surface roughness and homogeneity of the deposited layers.
D. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Use Attenuated Total Reflectance (ATR)-FTIR to detect the characteristic vibrational bands of the functional groups. Look for the disappearance of the alkyne C≡C-H stretch (~3300 cm⁻¹) and C≡C stretch (~2120 cm⁻¹) and the appearance of the azide stretch (~2100 cm⁻¹) and PEG C-O-C ether stretch (~1100 cm⁻¹).
Protocol 3: Application Example - Cell Adhesion Assay
This protocol provides a general framework for assessing cell adhesion on the functionalized surface.
Materials:
-
This compound functionalized substrates (and control surfaces)
-
Cell line of interest (e.g., fibroblasts, endothelial cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Calcein AM or other cell viability stain
-
Fluorescence microscope
Procedure:
-
Surface Preparation:
-
Sterilize the functionalized and control substrates by UV irradiation for 30 minutes.
-
Place the substrates in a sterile multi-well cell culture plate.
-
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and resuspend in complete culture medium to a known concentration (e.g., 5 x 10⁴ cells/mL).
-
Seed the cells onto the substrates and incubate under standard cell culture conditions (37°C, 5% CO₂).
-
-
Adhesion Assessment:
-
After a defined incubation period (e.g., 4, 24 hours), gently wash the substrates with PBS to remove non-adherent cells.
-
Stain the adherent cells with Calcein AM for 30 minutes.
-
Visualize and count the number of adherent cells using a fluorescence microscope. Compare the cell density on the functionalized surface to control surfaces.
-
Visualizations
Experimental and Logical Workflows
References
- 1. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]
- 2. broadpharm.com [broadpharm.com]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, reliability, and simplicity.[1] First described independently by the groups of Meldal and Sharpless, this reaction facilitates the 1,3-dipolar cycloaddition between an azide and a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole.[2][3] The CuAAC reaction is characterized by its rapid kinetics, tolerance of a wide range of functional groups and solvents (including water), and mild reaction conditions, often proceeding at room temperature over a pH range of 4 to 12.[1][4] These attributes have established CuAAC as an invaluable tool in diverse fields, including drug discovery, bioconjugation, materials science, and polymer chemistry.
This document provides a detailed overview of common copper sources and ligands for CuAAC reactions, quantitative data to guide reaction optimization, and comprehensive experimental protocols for standard and bioconjugation applications.
Copper Sources for CuAAC Reactions
The active catalyst in the CuAAC reaction is the copper(I) ion. The choice of the copper source is dictated by the specific requirements of the experiment, such as solvent compatibility, the presence of sensitive functional groups, and the desired reaction rate.
Common Copper(I) Sources:
-
Direct Cu(I) Salts: Copper(I) salts such as copper(I) iodide (CuI) and copper(I) bromide (CuBr) can be used directly. These are often employed in organic solvents where the solubility of Cu(I) salts can be enhanced by the use of ligands. However, Cu(I) salts are prone to oxidation to the inactive Cu(II) state, especially in aqueous and oxygenated environments.
-
In situ Generation from Cu(II) Salts: A more common and convenient method involves the in situ reduction of an inexpensive and stable copper(II) salt, such as copper(II) sulfate (CuSO₄), to the active Cu(I) catalyst. This is typically achieved using a mild reducing agent, with sodium ascorbate being the most widely used. This approach maintains a low concentration of the active Cu(I) species throughout the reaction, minimizing copper-mediated side reactions and toxicity, which is particularly crucial in biological applications.
-
Metallic Copper: Metallic copper (e.g., copper turnings) can also serve as a source of the catalytic Cu(I) ions. The oxidation of Cu(0) to Cu(I) can be facilitated by reaction conditions, but this method may require longer reaction times.
The Role and Selection of Ligands
Ligands play a critical role in CuAAC reactions by stabilizing the catalytically active Cu(I) oxidation state, preventing its oxidation and disproportionation, and increasing the reaction rate. In biological systems, ligands can also mitigate the cytotoxic effects of copper ions. The choice of ligand is dependent on the solvent system and the specific substrates involved.
Common Ligands for CuAAC Reactions:
-
Tris(benzyltriazolylmethyl)amine (TBTA): TBTA was one of the first ligands developed for CuAAC and is highly effective at accelerating the reaction and protecting the Cu(I) catalyst from oxidation. It is particularly useful in organic solvents but has limited solubility in water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): THPTA is a water-soluble ligand that is widely used in bioconjugation reactions. It provides excellent rate acceleration and is a component of many commercial "click chemistry" kits.
-
Bathophenanthroline Disulfonate (BPS): BPS is another water-soluble ligand that has been shown to be effective in CuAAC reactions, particularly in biological applications.
-
N-Heterocyclic Carbenes (NHCs): NHC-copper complexes have emerged as highly active catalysts for CuAAC reactions, often allowing for very low catalyst loadings and rapid reaction times.
-
Phosphine Ligands: Ligands such as triphenylphosphine (PPh₃) can be used to form complexes like CuBr(PPh₃)₃, which are effective catalysts in organic solvents.
Quantitative Data for Reaction Optimization
The efficiency of a CuAAC reaction is influenced by several factors, including the choice of copper source, ligand, solvent, and the concentrations of the reactants. The following tables summarize typical reaction conditions for both general organic synthesis and bioconjugation applications.
Table 1: Typical Reaction Conditions for CuAAC in Organic Synthesis
| Parameter | Typical Range | Reference(s) |
| Copper Source | Cu(I) or Cu(II) salts | |
| Catalyst Loading | 0.25 - 5 mol% | |
| Ligand:Copper Ratio | 1:1 to 2:1 | |
| Reducing Agent | 5 - 10 mol% (or excess) | |
| Reactant Ratio (Azide:Alkyne) | ~1:1 | |
| Temperature | Room Temp. to 110 °C | |
| Reaction Time | 10 min - 24 h | |
| Typical Yields | >90% |
Table 2: Typical Reaction Conditions for CuAAC in Aqueous Media (Bioconjugation)
| Parameter | Typical Range/Value | Reference(s) |
| Copper Source | CuSO₄ | |
| Copper Concentration | 0.05 - 1 mM | |
| Ligand | THPTA, BTTAA | |
| Ligand:Copper Ratio | 2:1 to 5:1 | |
| Reducing Agent | Sodium Ascorbate | |
| Reducing Agent Concentration | 5 - 50 equivalents (to azide) or 5 mM | |
| Reactant Ratio (Azide:Alkyne) | 4-50x excess of one reagent (e.g., azide) | |
| Temperature | Room Temperature | |
| Reaction Time | 15 - 60 minutes | |
| Typical Yields | Near-quantitative |
Experimental Protocols
The following protocols provide a starting point for performing CuAAC reactions. Optimization may be required for specific substrates and applications.
Protocol 1: General Procedure for CuAAC in an Organic Solvent
This protocol is suitable for small molecule synthesis.
Materials:
-
Azide-containing compound
-
Alkyne-containing compound
-
Copper(I) iodide (CuI) or Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (if using CuSO₄)
-
Ligand (e.g., TBTA)
-
Anhydrous organic solvent (e.g., THF, DMSO, or a mixture)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
In a clean, dry flask under an inert atmosphere, dissolve the azide (1.0 eq) and alkyne (1.0-1.2 eq) in the chosen solvent.
-
If using a Cu(II) source, add CuSO₄·5H₂O (0.01-0.05 eq) and the ligand (0.01-0.1 eq).
-
If using a Cu(I) source, add CuI (0.01-0.05 eq) and the ligand (0.01-0.1 eq).
-
If using a Cu(II) source, add a freshly prepared solution of sodium ascorbate (0.05-0.2 eq) in the reaction solvent.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Bioconjugation via CuAAC in Aqueous Buffer
This protocol is designed for the conjugation of biomolecules, such as proteins or nucleic acids.
Materials:
-
Alkyne-modified biomolecule in a suitable buffer (e.g., phosphate buffer, pH 7.4)
-
Azide-containing cargo molecule (e.g., a fluorescent dye or drug)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Water-soluble ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine hydrochloride stock solution (optional, to scavenge reactive oxygen species)
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube. Combine the alkyne-modified biomolecule with the azide-containing cargo molecule in the reaction buffer. The final concentration of the limiting reactant is typically in the low micromolar range.
-
In a separate tube, premix the CuSO₄ stock solution and the THPTA stock solution to form the copper-ligand complex. A typical final concentration in the reaction mixture is 100 µM CuSO₄ and 500 µM THPTA (5:1 ligand to copper ratio).
-
Add the copper-ligand complex to the reaction mixture containing the azide and alkyne.
-
Optionally, add aminoguanidine to a final concentration of 5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix the reaction by inverting the tube and incubate at room temperature for 1 hour.
-
The work-up procedure will depend on the specific application. The conjugated biomolecule can be purified by size-exclusion chromatography, dialysis, or affinity purification to remove excess reagents.
Mandatory Visualizations
Catalytic Cycle of the CuAAC Reaction
The following diagram illustrates the generally accepted mechanism for the copper(I)-catalyzed azide-alkyne cycloaddition.
Caption: Simplified catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis via CuAAC
This diagram outlines a typical workflow for the preparation of an antibody-drug conjugate using the CuAAC reaction.
Caption: General experimental workflow for the synthesis of an antibody-drug conjugate (ADC) using CuAAC.
References
Application Notes and Protocols for Efficient Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation is the process of chemically linking two or more molecules, where at least one is a biomolecule such as a protein, antibody, or nucleic acid. This powerful technique is pivotal in drug development, diagnostics, and various fields of life science research. The efficiency and reproducibility of bioconjugation reactions are paramount to obtaining functional and homogenous products. This document provides detailed application notes and optimized protocols for several common and efficient bioconjugation strategies. Key experimental parameters are summarized to guide researchers in achieving optimal results.
Key Factors Influencing Bioconjugation Efficiency
Successful bioconjugation hinges on the careful control of several experimental parameters. The interplay of these factors determines the reaction's yield, specificity, and the stability of the resulting conjugate.
| Factor | General Recommendation | Impact on Efficiency |
| pH | Dependent on the specific chemistry (e.g., 7.2-8.5 for NHS esters, 6.5-7.5 for maleimides).[1][2][3] | Affects the reactivity of functional groups and the stability of reagents. For instance, primary amines are more nucleophilic at a pH above their pKa, but NHS esters are more susceptible to hydrolysis at higher pH.[1][2] |
| Temperature | Room temperature (20-25°C) is common, with 4°C used for longer reactions or sensitive biomolecules. | Higher temperatures can increase reaction rates but may also accelerate the degradation of reagents and biomolecules. |
| Buffer Composition | Use non-nucleophilic buffers (e.g., PBS, HEPES, MOPS) at an appropriate pH. Avoid buffers containing primary amines (e.g., Tris) for amine-reactive chemistries. | Buffer components can compete with the desired reaction, reducing conjugation efficiency. |
| Molar Ratio of Reactants | A molar excess of the labeling reagent is typically used to drive the reaction to completion. The optimal ratio is determined empirically. | A higher molar ratio can increase the degree of labeling, but an excessive amount may lead to loss of biological activity or precipitation of the biomolecule. |
| Reaction Time | Varies from minutes to several hours depending on the reactivity of the components and the desired degree of labeling. | Longer reaction times can lead to higher conjugation yields but also increase the risk of side reactions and reagent degradation. |
| Concentration of Reactants | Higher concentrations of biomolecules can improve reaction rates. | Low concentrations may necessitate longer reaction times or a higher molar excess of the labeling reagent. |
Experimental Protocols
Herein, we provide detailed protocols for four widely used bioconjugation chemistries.
Protocol 1: Amine-Reactive Conjugation via N-Hydroxysuccinimide (NHS) Esters
This protocol describes the conjugation of an NHS ester-functionalized molecule to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer)
-
NHS ester reagent
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5)
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer at the desired concentration.
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
Conjugation Reaction: Add the desired molar excess of the NHS ester stock solution to the protein solution. Gently mix and incubate for 30-60 minutes at room temperature or 2-4 hours at 4°C.
-
Quench Reaction: Add the quenching reagent to a final concentration of 10-50 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
Quantitative Parameters for NHS Ester Conjugation:
| Parameter | Recommended Value/Range | Reference |
| pH | 7.2 - 8.5 (optimum often 8.3-8.5) | |
| Molar Excess of NHS Ester | 5 to 20-fold | |
| Reaction Time | 30 - 60 minutes at room temperature | |
| Temperature | Room Temperature or 4°C | |
| NHS Ester Half-life (Hydrolysis) | 4-5 hours at pH 7.0, 0°C; 10 minutes at pH 8.6, 4°C |
Protocol 2: Thiol-Reactive Conjugation via Maleimides
This protocol details the conjugation of a maleimide-functionalized molecule to free thiols (e.g., cysteine residues) on a protein.
Materials:
-
Protein solution (1-10 mg/mL in thiol-free, degassed buffer)
-
Maleimide reagent
-
Thiol-free reaction buffer (e.g., PBS, HEPES, pH 6.5-7.5)
-
Reducing agent (optional, e.g., TCEP)
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., L-cysteine)
-
Desalting column
Procedure:
-
Protein Reduction (Optional): If the protein's thiols are in disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce them. Remove the reducing agent using a desalting column.
-
Prepare Maleimide Stock Solution: Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to a 10 mM concentration.
-
Conjugation Reaction: Add a 10 to 20-fold molar excess of the maleimide stock solution to the protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
Quench Reaction: Add a quenching reagent like L-cysteine to a final concentration of ~1 mM to react with any excess maleimide. Incubate for an additional 15-30 minutes.
-
Purification: Purify the conjugate using a desalting column.
Quantitative Parameters for Maleimide Conjugation:
| Parameter | Recommended Value/Range | Reference |
| pH | 6.5 - 7.5 | |
| Molar Excess of Maleimide | 10 to 20-fold | |
| Reaction Time | 1 - 2 hours at room temperature | |
| Temperature | Room Temperature or 4°C |
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
This protocol describes the conjugation of an azide-modified molecule to an alkyne-modified molecule, catalyzed by copper(I).
Materials:
-
Azide-functionalized biomolecule
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Copper-stabilizing ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Reaction buffer (e.g., PBS)
-
Anhydrous DMSO or DMF
Procedure:
-
Prepare Stock Solutions:
-
Azide- and alkyne-biomolecules in the desired reaction buffer.
-
100 mM CuSO₄ in water.
-
200 mM THPTA in water.
-
100 mM sodium ascorbate in water (prepare fresh).
-
-
Catalyst Premix: Shortly before initiating the reaction, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio.
-
Conjugation Reaction:
-
In a reaction tube, combine the azide- and alkyne-biomolecules (a 1:4 to 1:10 molar ratio of one to the other is common).
-
Add the Cu(I)/THPTA complex to the reaction mixture (e.g., 25 equivalents relative to the limiting reagent).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 40 equivalents).
-
-
Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes.
-
Purification: Purify the conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove the copper catalyst and excess reagents.
Quantitative Parameters for CuAAC:
| Parameter | Recommended Value/Range | Reference |
| Molar Ratio (e.g., drug to antibody) | 1:4 to 1:10 | |
| Cu(I)/THPTA complex | 25 equivalents | |
| Sodium Ascorbate | 40 equivalents | |
| Reaction Time | 30 - 60 minutes | |
| Temperature | Room Temperature |
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) "Copper-Free Click Chemistry"
This protocol outlines the conjugation of an azide-modified molecule to a strained-alkyne (e.g., DBCO)-modified molecule.
Materials:
-
Azide-functionalized biomolecule
-
Strained alkyne (e.g., DBCO)-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Compatible organic solvent (e.g., DMSO)
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve the azide-containing biomolecule in the reaction buffer to a concentration of 1-10 mM.
-
Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
-
Conjugation Reaction: Mix the solutions of the azide- and DBCO-modified molecules. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is often used.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 1 to 24 hours.
-
Purification: Purify the conjugate using a suitable method to remove any unreacted starting materials.
Quantitative Parameters for SPAAC:
| Parameter | Recommended Value/Range | Reference |
| Molar Excess of DBCO Reagent | 1.1 - 1.5 equivalents | |
| Reaction Time | 1 - 24 hours | |
| Temperature | Room Temperature or 37°C |
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Antibody-Drug Conjugate (ADC) Preparation
References
Application Notes and Protocols for Propargyl-PEG5-azide Reaction with Alkyne-Modified Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of proteins with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of protein-based pharmaceuticals. PEGylation can improve a protein's solubility, stability, and circulating half-life, while reducing its immunogenicity.[1][2][3] A highly specific and efficient method for protein PEGylation is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[4][5] This reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide.
This document provides detailed application notes and protocols for the reaction of Propargyl-PEG5-azide with alkyne-modified proteins. This compound is a bifunctional linker containing an azide group for the click reaction and a PEG spacer to impart the desired physicochemical properties to the conjugated protein. The alkyne functionality can be site-specifically incorporated into a protein, for instance, by using non-natural amino acids, allowing for precise control over the location of PEG attachment.
Applications in Drug Development
The precise and efficient nature of the this compound reaction with alkyne-modified proteins makes it a valuable tool in the development of advanced bioconjugates, including:
-
Antibody-Drug Conjugates (ADCs): In ADC development, this "click" chemistry allows for the site-specific conjugation of a cytotoxic drug to a monoclonal antibody, ensuring a homogenous product with a defined drug-to-antibody ratio (DAR). This controlled conjugation leads to improved therapeutic efficacy and safety profiles.
-
PROteolysis TArgeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The this compound linker can be used to connect the target protein-binding ligand to the E3 ligase-binding ligand, with the PEG component enhancing solubility and optimizing the spatial orientation for efficient ternary complex formation.
Reaction Mechanisms and Workflows
The primary reaction discussed is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). As a metal-free alternative for sensitive biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) can also be employed.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective reaction that forms a 1,4-disubstituted 1,2,3-triazole. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). To prevent oxidative damage to the protein and enhance reaction efficiency, a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included.
References
- 1. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 5. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols: Conjugation of Azide-Modified Biomolecules using Propargyl-PEG5-Azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the reaction of propargyl-PEG5-azide with azide-modified biomolecules. This process is central to the field of bioconjugation, enabling the precise attachment of a variety of functionalities to proteins, nucleic acids, and other biological macromolecules. The protocols focus on the "click chemistry" reactions, specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
This compound is a heterobifunctional linker containing both a propargyl group (a terminal alkyne) and an azide group, connected by a 5-unit polyethylene glycol (PEG) spacer.[1][2] This structure allows for two primary reaction modalities. For the purposes of these notes, we will focus on the reaction of the propargyl group of the linker with a biomolecule that has been previously modified to contain an azide group . The PEG linker enhances solubility in aqueous solutions, reduces aggregation, and minimizes steric hindrance during conjugation.[3]
Core Applications
The ability to conjugate molecules to biomolecules using a PEG linker has broad applications in research and drug development:
-
Drug Delivery: Attachment of small molecule drugs or targeting ligands to proteins or nanoparticles for targeted therapies.[4]
-
Biomaterial Engineering: Immobilization of biomolecules onto surfaces to enhance biocompatibility or create biosensors.[5]
-
Diagnostics and Imaging: Covalent linking of fluorophores, quantum dots, or contrast agents for in vitro and in vivo imaging.
-
PROTACs Development: this compound can be used as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins.
Reaction Principles
The core of the conjugation strategy lies in the highly efficient and specific "click" reaction between an alkyne (the propargyl group) and an azide.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a robust and high-yielding reaction that forms a stable triazole linkage between a terminal alkyne and an azide. This reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often used to stabilize the copper(I) catalyst and protect the biomolecule from damage.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction that does not require a cytotoxic copper catalyst, making it ideal for applications in living systems and with sensitive biomolecules. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide to form a stable triazole. While this compound contains a terminal alkyne and not a strained cyclooctyne, understanding SPAAC is crucial as it represents the alternative, copper-free approach for azide-alkyne ligation. For a SPAAC reaction with an azide-modified biomolecule, a PEG linker functionalized with a strained alkyne (e.g., DBCO-PEG-X) would be used instead of a propargyl-PEG linker.
Experimental Protocols
Protocol 1: Introduction of Azide Groups into a Protein
Before conjugation with this compound, the biomolecule of interest must be modified to contain an azide group. This can be achieved through several methods, including metabolic labeling or chemical modification of amino acid side chains. This protocol describes a common method for modifying lysine residues.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEG3-succinimidyl carbonate or similar NHS ester-based azidation reagent
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column or dialysis tubing for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is in a buffer free of primary amines (e.g., Tris), as these will compete with the NHS ester reaction. If necessary, perform a buffer exchange into PBS, pH 7.4.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the azidation reagent in anhydrous DMF or DMSO.
-
Reaction: Add a 10-20 fold molar excess of the azidation reagent to the protein solution. The final concentration of the organic solvent should be kept below 20% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted azidation reagent by size-exclusion chromatography or dialysis.
-
Characterization: Confirm the introduction of azide groups by mass spectrometry.
Protocol 2: CuAAC Reaction of Azide-Modified Protein with this compound
This protocol details the copper-catalyzed conjugation of an azide-modified protein with the propargyl group of the this compound linker.
Materials:
-
Azide-modified protein (from Protocol 1)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification supplies (e.g., SEC column, dialysis tubing)
Procedure:
-
Reactant Preparation: In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 mg/mL) with a 5-10 fold molar excess of this compound.
-
Catalyst Premix: Prepare a fresh stock solution of the catalyst premix by combining CuSO₄ (to a final concentration of 1 mM) and THPTA (to a final concentration of 5 mM) in water.
-
Add Catalyst: Add the catalyst premix to the protein-alkyne mixture.
-
Initiate Reaction: Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 5 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.
-
Quenching and Purification: Quench the reaction by adding EDTA to chelate the copper. Purify the final conjugate using a suitable method like size-exclusion chromatography to remove excess reagents and byproducts.
Quantitative Data
The efficiency of bioconjugation reactions can be influenced by several factors. The following tables provide a summary of typical reaction parameters and characterization data.
| Parameter | CuAAC | SPAAC | Reference |
| Catalyst | Copper(I) | None | |
| Typical Reaction Time | 1-4 hours | 2-24 hours | |
| Typical Temperature | Room Temperature | 4°C or Room Temperature | |
| Molar Excess of PEG-Linker | 2-10 fold | 2-4 fold | |
| Biocompatibility | Lower (due to copper cytotoxicity) | High |
| Characterization Method | Purpose | Expected Outcome | Reference |
| SDS-PAGE | Monitor reaction progress and purity | Shift in molecular weight of the conjugated protein | |
| Mass Spectrometry | Confirm covalent modification and determine conjugation efficiency | Increase in mass corresponding to the attached linker and payload | |
| RP-HPLC | Purify and analyze the final conjugate | Separation of conjugated, unconjugated, and excess reagents | |
| XPS (for surface modification) | Confirm chemical composition of a functionalized surface | Presence of nitrogen from the triazole ring |
Visualizations
References
Application Notes and Protocols: Propargyl-PEG5-Azide in Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG5-azide is a versatile heterobifunctional crosslinker widely employed in the development of hydrogels for biomedical applications, including drug delivery, tissue engineering, and regenerative medicine. This molecule incorporates both a propargyl group (an alkyne) and an azide group, separated by a five-unit polyethylene glycol (PEG) spacer. This unique structure allows for the formation of hydrogels through "click chemistry," a set of biocompatible, highly efficient, and specific reactions.
The PEG spacer enhances the solubility of the molecule in aqueous solutions and reduces non-specific protein adsorption, a crucial feature for in vivo applications. The terminal azide and propargyl groups enable crosslinking through two primary click chemistry pathways: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are orthogonal to most biological functional groups, ensuring that the hydrogel formation process does not interfere with encapsulated cells or bioactive molecules. The resulting hydrogels are biocompatible and their mechanical properties can be tuned for specific applications.[1][2]
Key Applications
-
Drug Delivery: The porous network of this compound-based hydrogels allows for the encapsulation and controlled release of therapeutic agents, ranging from small molecules to large proteins.[1][3]
-
Tissue Engineering: These hydrogels can serve as scaffolds that mimic the extracellular matrix, supporting cell adhesion, proliferation, and differentiation.[4]
-
3D Cell Culture: The biocompatible nature of the in situ gelation process allows for the encapsulation of cells within a 3D environment that mimics their native tissue.
-
Bioprinting: The rapid and controllable gelation kinetics of click chemistry-based hydrogels make them suitable as bioinks for 3D bioprinting of complex tissue constructs.
Chemical Properties and Reaction Mechanisms
This compound facilitates hydrogel formation by reacting with other multi-functionalized polymers containing either azide or alkyne groups. The most common reaction partners are multi-arm PEG molecules functionalized with azides or strained alkynes like dibenzocyclooctyne (DBCO).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This reaction involves the formation of a stable triazole linkage between a terminal alkyne (the propargyl group) and an azide in the presence of a copper(I) catalyst. While highly efficient, the potential cytotoxicity of the copper catalyst is a consideration for applications involving living cells.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as DBCO, which reacts spontaneously with an azide. This bio-orthogonal reaction is highly biocompatible and ideal for in situ hydrogel formation and cell encapsulation.
Below is a diagram illustrating the two primary click chemistry pathways for hydrogel formation.
Caption: Click chemistry pathways for hydrogel formation.
Quantitative Data
The properties of this compound-based hydrogels can be tailored by varying the molecular weight of the PEG precursors, the polymer concentration, and the crosslinking chemistry.
| Property | Value Range | Conditions | Citation |
| Gelation Time | 10 - 60 seconds | SPAAC at room temperature | |
| 2 - 30 minutes | CuAAC, dependent on catalyst and precursor concentration | ||
| Young's Modulus | 1 - 18.1 kPa | SPAAC, tunable by polymer molecular weight and crosslinking groups | |
| Compressive Modulus | 0.01 - 2.46 MPa | Dependent on PEG molecular weight and concentration | |
| Storage Modulus (G') | 25 - 2,298 Pa | SPAAC, dependent on polymer density | |
| Swelling Ratio (mass-based) | 45 - 76 | SPAAC, relative to the dry state | |
| Pore Size | 5 - 100 µm | SEM analysis | |
| Degradation Time | 1 - 35 days | In PBS at pH 7.4, dependent on formulation |
Experimental Protocols
Protocol 1: Hydrogel Formation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the formation of a hydrogel using a 4-arm PEG-azide and a 4-arm PEG-DBCO.
Materials:
-
4-arm PEG-Azide (10 kDa)
-
4-arm PEG-DBCO (10 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, nuclease-free water
Procedure:
-
Prepare Precursor Solutions:
-
Dissolve 4-arm PEG-Azide in PBS to a final concentration of 20 mg/mL.
-
Dissolve 4-arm PEG-DBCO in PBS to a final concentration of 20 mg/mL.
-
-
Hydrogel Formation:
-
In a sterile microcentrifuge tube, mix equal volumes of the 4-arm PEG-Azide and 4-arm PEG-DBCO solutions.
-
Vortex briefly to ensure thorough mixing.
-
The solution will begin to gel within seconds to minutes at room temperature.
-
-
Cell Encapsulation (Optional):
-
Resuspend cells in the 4-arm PEG-Azide solution at the desired cell density.
-
Mix with an equal volume of the 4-arm PEG-DBCO solution.
-
Pipette the mixture into the desired culture vessel before gelation is complete.
-
The workflow for SPAAC hydrogel formation is depicted below.
Caption: SPAAC hydrogel formation workflow.
Protocol 2: Hydrogel Formation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the formation of a hydrogel using a 4-arm PEG-azide and a di-propargyl-functionalized peptide.
Materials:
-
4-arm PEG-Azide (10 kDa)
-
Propargyl-functionalized crosslinker (e.g., propargyl-PEG)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Dimethylformamide (DMF)
-
Sterile, nuclease-free water
Procedure:
-
Prepare Precursor Solutions:
-
Dissolve 4-arm PEG-Azide and the propargyl-functionalized crosslinker in DMF at the desired stoichiometric ratio (e.g., 1:1 azide to alkyne).
-
-
Prepare Catalyst Solution:
-
Prepare a fresh solution of sodium ascorbate in water.
-
Prepare a solution of CuSO4 in water.
-
-
Hydrogel Formation:
-
Add the sodium ascorbate solution to the precursor solution, followed by the CuSO4 solution.
-
Mix thoroughly. Gelation should occur within minutes.
-
-
Purification:
-
To remove the copper catalyst, immerse the hydrogel in a solution of ethylenediaminetetraacetic acid (EDTA) and wash extensively with water.
-
The workflow for CuAAC hydrogel formation is outlined below.
Caption: CuAAC hydrogel formation workflow.
Characterization Methods
-
Rheology: To monitor the gelation kinetics and determine the mechanical properties (storage modulus G' and loss modulus G'') of the hydrogels.
-
Swelling Studies: To determine the water uptake capacity of the hydrogel, which influences nutrient transport and drug release. This is typically done by measuring the mass of the hydrogel before and after immersion in a buffer solution.
-
Scanning Electron Microscopy (SEM): To visualize the porous microstructure of the hydrogel.
-
Degradation Studies: To assess the stability of the hydrogel over time in a physiologically relevant buffer. Degradation can be monitored by changes in mass, swelling ratio, or mechanical properties.
-
Drug Release Assays: To quantify the release kinetics of an encapsulated therapeutic agent. This is often done by measuring the concentration of the released drug in the surrounding buffer at different time points using techniques like UV-Vis spectroscopy or HPLC.
Conclusion
This compound is a powerful tool for the fabrication of tunable and biocompatible hydrogels for a wide range of biomedical applications. The use of click chemistry allows for rapid and efficient hydrogel formation under mild conditions, making it particularly suitable for the encapsulation of sensitive biological molecules and living cells. The protocols and data presented here provide a foundation for researchers to design and fabricate hydrogels with tailored properties for their specific research needs.
References
- 1. Click Reaction Dissolves Hydrogel for Drug Release - ChemistryViews [chemistryviews.org]
- 2. Properties of Poly(ethylene glycol) Hydrogels Cross-Linked via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEG Hydrogels for the Controlled Release of Biomolecules in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry-Based Hydrogels for Tissue Engineering [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Propargyl-PEG5-Azide Click Reactions
Welcome to the technical support center for Propargyl-PEG5-azide click reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low reaction yields and to provide guidance on optimizing reaction conditions for successful bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the this compound click reaction?
A1: The reaction is a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry." It involves the reaction between a terminal alkyne (in this case, the propargyl group) and an azide to form a stable triazole linkage. The reaction is highly efficient and specific, making it a popular choice for bioconjugation.[1][2] The copper(I) catalyst is crucial for the reaction's success and is typically generated in situ from a copper(II) salt using a reducing agent like sodium ascorbate.[3][4]
Q2: Why is my this compound click reaction failing or giving a low yield?
A2: Low yields in CuAAC reactions can stem from several factors.[5] Key areas to investigate include:
-
Inactive Catalyst: The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) state by atmospheric oxygen.
-
Reagent Quality: The purity and concentration of your alkyne and azide reagents are critical for high efficiency.
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, pH, and the order of reagent addition can significantly impact the reaction outcome.
-
Ligand Issues: The ligand stabilizes the Cu(I) catalyst and accelerates the reaction. An inappropriate ligand or an incorrect ligand-to-copper ratio can lead to poor results.
-
Reactant Accessibility: For large biomolecules, steric hindrance can prevent the azide and alkyne moieties from coming into proximity for the reaction to occur.
Q3: What is the role of a ligand in the click reaction, and which one should I use?
A3: A ligand is critical for a successful CuAAC reaction. It stabilizes the Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) form, and enhances the catalytic activity. For reactions in aqueous buffers, a water-soluble ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended.
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Copper Catalyst | The active catalyst is Cu(I), which is susceptible to oxidation. Ensure you are using a reducing agent like sodium ascorbate to generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄). It is also crucial to prepare the sodium ascorbate solution fresh. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure. |
| Incorrect Reagent Stoichiometry | An inappropriate ratio of azide to alkyne can lead to incomplete consumption of the limiting reagent. Titrate your reagents to determine the optimal ratio for your specific substrates. A slight excess of one reagent (e.g., 1.1 to 2-fold of the azide) can sometimes drive the reaction to completion. |
| Poor Reagent Quality | The purity of your Propargyl-PEG5-alkyne and azide-modified molecule is crucial. Impurities can interfere with the reaction. Confirm the purity of your starting materials using appropriate analytical techniques (e.g., NMR, Mass Spectrometry). |
| Suboptimal pH | The pH of the reaction mixture can significantly influence the reaction rate. The optimal pH for CuAAC reactions is typically between 4 and 12. Empirically test a range of pH values to find the optimum for your system. |
| Steric Hindrance | Bulky substituents near the alkyne or azide functional groups can impede the reaction. If working with large biomolecules, consider using a longer PEG linker to increase the distance between the functional group and the biomolecule. You can also try increasing the reaction time or temperature. |
Experimental Protocols & Data
Optimized Protocol for a Typical this compound Click Reaction
This protocol is a general guideline and may require optimization for your specific application.
Materials:
-
Propargyl-PEG5-alkyne
-
Azide-functionalized molecule
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Ligand solution (e.g., 50 mM THPTA in water)
-
Sodium Ascorbate solution (e.g., 100 mM in water, prepare fresh )
-
Reaction Buffer (e.g., phosphate buffer, pH 7)
Procedure:
-
In a microcentrifuge tube, dissolve your azide-functionalized molecule and Propargyl-PEG5-alkyne in the reaction buffer to the desired final concentrations.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. A 1:5 volume ratio of 20 mM CuSO₄ to 50 mM ligand will yield a 5:1 ligand-to-copper molar ratio. Mix gently.
-
Add the catalyst premix to the reaction tube containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours.
-
Monitor the reaction progress using an appropriate analytical technique such as LC-MS or TLC.
Recommended Reagent Concentrations
| Reagent | Typical Concentration Range | Reference |
| Copper (CuSO₄) | 50 µM - 1 mM | |
| Ligand (e.g., THPTA) | 5-fold excess relative to Copper | |
| Sodium Ascorbate | 5 - 10 mM | |
| Alkyne/Azide | Micromolar to millimolar |
Visual Guides
References
Technical Support Center: Optimizing CuAAC Reactions with Propargyl-PEG5-azide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Propargyl-PEG5-azide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for the copper catalyst in a CuAAC reaction with a PEGylated substrate?
A typical starting concentration for the copper(II) sulfate (CuSO₄) catalyst is in the range of 50-250 µM.[1][2][3] However, the optimal concentration can vary depending on the specific substrates and reaction conditions. It is often beneficial to perform a small-scale optimization experiment to determine the ideal catalyst loading for your particular system.
Q2: How does the PEG linker in this compound affect the CuAAC reaction?
The polyethylene glycol (PEG) linker can influence the reaction in several ways. While it can improve the water solubility of the reactants, it can also introduce steric hindrance, potentially slowing down the reaction rate.[4][5] In some cases, the PEG chain can chelate the copper catalyst, which may protect it from oxidation.
Q3: What is the role of the reducing agent and what is a typical concentration to use?
A reducing agent, most commonly sodium ascorbate, is used to reduce the Cu(II) salt (e.g., CuSO₄) to the active Cu(I) catalytic species in situ. A typical final concentration of sodium ascorbate is 5 to 10 times the concentration of the copper catalyst. It is crucial to use a freshly prepared solution of sodium ascorbate for optimal performance.
Q4: Why is a ligand used in the CuAAC reaction and what are some common examples?
A copper-chelating ligand is often included to protect sensitive biomolecules from oxidative damage that can be caused by reactive oxygen species generated during the reaction. The ligand also stabilizes the Cu(I) oxidation state and can accelerate the reaction. A commonly used ligand is Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
Q5: What is a typical molar ratio of the alkyne and azide components?
A common starting point for the molar ratio of the alkyne-containing molecule to the azide-containing molecule is 1:3. However, using a slight excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component can help drive the reaction to completion.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The Cu(I) catalyst may have been oxidized to the inactive Cu(II) state. | - Use a freshly prepared solution of sodium ascorbate.- Ensure the ligand-to-copper ratio is sufficient (typically 5:1) to protect the Cu(I) catalyst.- Degas the reaction mixture and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Steric Hindrance: The PEG chain or other bulky groups on the substrates may be sterically hindering the reaction. | - Increase the reaction time or temperature.- Consider using a longer PEG linker to increase the distance between the reactive groups and the bulky moieties. | |
| Inhibitory Buffer Components: Certain buffer components, like Tris, can chelate copper and inhibit the reaction. | - Use a non-coordinating buffer such as HEPES or phosphate buffer. | |
| Substrate Degradation: The azide or alkyne functional groups may have degraded during storage or handling. | - Verify the integrity of the starting materials using an appropriate analytical technique (e.g., NMR, MS). | |
| Formation of Precipitate | Insolubility of Reactants or Product: One or more components of the reaction may not be sufficiently soluble in the chosen solvent. | - Add a co-solvent such as DMSO or t-BuOH to improve solubility.- Ensure the final concentration of the organic co-solvent is compatible with the stability of any biomolecules present. |
| Copper(I) Disproportionation or Precipitation: In the absence of a stabilizing ligand, Cu(I) can disproportionate to Cu(0) and Cu(II). | - Ensure a sufficient excess of the stabilizing ligand is present. | |
| Side Reactions/Byproduct Formation | Oxidative Homocoupling (Glaser Coupling): The alkyne can couple with itself in the presence of oxygen and Cu(II). | - Thoroughly degas the reaction mixture and maintain an inert atmosphere.- Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present to maintain the copper in the Cu(I) state. |
| Modification of Biomolecules: Reactive oxygen species generated in the reaction can damage sensitive amino acid residues (e.g., cysteine, methionine, histidine). | - Use a protective copper-chelating ligand.- Consider adding a scavenger like aminoguanidine. |
Experimental Protocols
Protocol 1: General CuAAC Reaction with this compound
This protocol provides a general starting point for a CuAAC reaction. Optimization may be required for specific substrates.
Materials:
-
Propargyl-functionalized molecule
-
Azide-functionalized molecule (e.g., this compound)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Deionized water
-
Organic co-solvent (e.g., DMSO), if needed
Stock Solutions:
-
Copper(II) Sulfate (20 mM): Dissolve CuSO₄·5H₂O in deionized water.
-
THPTA (50 mM): Dissolve THPTA in deionized water.
-
Sodium Ascorbate (100 mM): Dissolve sodium ascorbate in deionized water. Prepare this solution fresh before each use.
Procedure:
-
In a microcentrifuge tube, combine the propargyl-functionalized molecule and the azide-functionalized molecule in the desired molar ratio (e.g., 1:1.5) in the reaction buffer.
-
In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the THPTA stock solution. A 1:5 molar ratio of copper to ligand is commonly used.
-
Add the copper/ligand complex to the mixture of the alkyne and azide to achieve a final copper concentration in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration that is 5-10 times the copper concentration.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS, HPLC).
-
Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper.
-
Purify the final product using a suitable method (e.g., dialysis, size-exclusion chromatography, or HPLC).
Data Presentation: Typical Reaction Component Concentrations
| Component | Stock Concentration | Typical Final Concentration | Molar Ratio (relative to Copper) |
| Copper(II) Sulfate (CuSO₄) | 20 mM | 50 - 250 µM | 1 |
| Ligand (e.g., THPTA) | 50 mM | 250 - 1250 µM | 5 |
| Sodium Ascorbate | 100 mM (freshly prepared) | 250 - 2500 µM | 5 - 10 |
| Alkyne Substrate | Varies | Varies | - |
| Azide Substrate | Varies | Varies | - |
Visualizations
References
Technical Support Center: Preventing Side Reactions in Click Chemistry
Welcome to the technical support center for azide-alkyne cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.
Troubleshooting Guides
This section addresses specific issues you might encounter during your click chemistry experiments, providing step-by-step guidance to identify and resolve the problem.
Problem 1: Low or No Product Yield
You've set up your Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, but analysis shows little to no formation of the desired triazole product.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no product yield in CuAAC reactions.
Possible Causes and Solutions
-
Inactive Catalyst : The active catalyst for CuAAC is Cu(I), which is easily oxidized to the inactive Cu(II) state by atmospheric oxygen.[1][2]
-
Solution : Use a reducing agent like sodium ascorbate to generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄·5H₂O).[1] It is critical to prepare the sodium ascorbate solution fresh. Perform the reaction under an inert atmosphere (e.g., by degassing solvents with nitrogen or argon) to minimize oxygen exposure.[1][3] Using a stabilizing ligand can also protect the Cu(I) catalyst.
-
-
Poor Reagent Quality : Degradation of azide or alkyne starting materials will prevent the reaction from proceeding.
-
Solution : Verify the purity and integrity of your starting materials using techniques like NMR or mass spectrometry. Store reagents, especially azides, properly to prevent decomposition.
-
-
Substrate-Specific Issues :
-
Steric Hindrance : Bulky groups near the azide or alkyne can physically block the reactive sites, slowing down the reaction.
-
Solution : Increase the reaction time and/or temperature. Using a more active catalyst system, for instance by employing a specific ligand, can also help.
-
-
Copper Chelation : Functional groups on your substrate, such as thiols, can bind to the copper catalyst, making it unavailable for the reaction.
-
Solution : Increase the concentration of the copper-ligand complex or add sacrificial metals like Zn(II) or Ni(II) to occupy the chelating sites.
-
-
-
Inappropriate Reaction Conditions : Incorrect solvent, pH, temperature, or reactant concentrations can lead to poor yields.
-
Solution : Ensure your substrates are soluble in the chosen solvent system; co-solvents like DMSO, DMF, or THF with water are often used to improve solubility. The reaction is generally robust over a pH range of 4 to 12, with pH 7-8 being common for bioconjugation. While a 1:1 stoichiometry is typical, using a slight excess (1.1 to 2-fold) of one reagent can help drive the reaction to completion.
-
Problem 2: Formation of Side Products
Your reaction yields the desired product, but you also observe significant impurities, complicating purification.
Common Side Reactions and Prevention Strategies
-
Oxidative Homocoupling of Alkynes (Glaser Coupling) : This is a very common side reaction where two terminal alkynes couple to form a diyne in the presence of Cu(II) and oxygen.
-
Prevention :
-
Maintain Anaerobic Conditions : Rigorously exclude oxygen by degassing solvents and running the reaction under an inert atmosphere (N₂ or Ar). Capping the reaction vessel is a simple but effective measure.
-
Use a Reducing Agent : A sufficient amount of a reducing agent, like sodium ascorbate, is crucial to keep the copper in the +1 oxidation state, which minimizes the Cu(II) required for Glaser coupling.
-
Add a Ligand : Stabilizing ligands can minimize side reactions by protecting the Cu(I) catalyst.
-
-
-
Substrate Degradation via Reactive Oxygen Species (ROS) : The combination of a copper catalyst, a reducing agent (like ascorbate), and oxygen can generate ROS (e.g., hydrogen peroxide), which can damage sensitive biomolecules, particularly those with histidine, arginine, cysteine, and methionine residues.
-
Prevention :
-
Use Ligands : Water-soluble, polydentate ligands like THPTA not only accelerate the CuAAC reaction but also act as sacrificial reductants, protecting biomolecules from oxidation. Using a 5-fold excess of ligand relative to copper is often recommended.
-
Add Scavengers : Additives like aminoguanidine can intercept reactive byproducts of ascorbate oxidation that might otherwise modify proteins.
-
Work Under Anaerobic Conditions : Excluding oxygen is the most direct way to prevent the formation of ROS.
-
-
-
Azide Reduction : Some reducing agents, particularly phosphines like TCEP, can reduce the azide functional group, rendering it inactive for the click reaction.
-
Prevention : Sodium ascorbate is the preferred reducing agent as it does not typically interfere with the azide. If ascorbate cannot be used, hydroxylamine is a viable alternative.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal copper source for CuAAC? A1: The most convenient method is to generate the active Cu(I) catalyst in situ from a Cu(II) salt, like copper(II) sulfate (CuSO₄), using sodium ascorbate as the reducing agent. While Cu(I) salts like CuI can be used, they are not recommended when maximal reaction rates are desired, as the iodide ion can interfere with the catalytic cycle.
Q2: What is the role of a ligand and how do I choose one? A2: Ligands are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, accelerating the reaction rate, and reducing copper's cytotoxicity in biological systems. The choice of ligand depends on the solvent system and substrates.
-
For aqueous/biological systems : Water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are highly recommended.
-
For organic solvents : TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common choice.
Q3: How much catalyst and ligand should I use? A3: For bioconjugation, copper concentrations are typically between 50 and 100 µM. A ligand-to-copper ratio of 5:1 is often recommended to protect sensitive substrates from oxidative damage. For small molecule synthesis, catalyst loading can be higher (e.g., 1-5 mol%). The optimal ratio should be determined empirically for your specific system.
Q4: My biomolecule is degrading. What can I do? A4: Biomolecule degradation is often caused by ROS generated by the Cu(II)/ascorbate/O₂ system.
-
Workflow for Protecting Biomolecules:
Caption: Stepwise strategy to prevent biomolecule degradation during CuAAC.
Q5: Can I run the reaction in the presence of thiols, like in a cell lysate? A5: This is challenging, as free thiols (like glutathione) can strongly bind to and inhibit the copper catalyst. Using an accelerating ligand will help, and adding an excess of copper or sacrificial metals like Zn(II) can occupy the thiols, leaving some Cu(I) free to catalyze the reaction.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Problem | Possible Cause | Recommended Solution(s) |
| Low/No Yield | Inactive Cu(I) catalyst (oxidation) | Degas solvents; use fresh sodium ascorbate; add a stabilizing ligand. |
| Steric hindrance | Increase reaction time and/or temperature. | |
| Substrate chelates copper | Add excess Cu/ligand or sacrificial metals (e.g., Zn(II)). | |
| Side Products | Alkyne homocoupling (Glaser) | Maintain anaerobic conditions; ensure sufficient reducing agent. |
| Biomolecule Damage | Reactive Oxygen Species (ROS) | Use excess ligand (5:1 ligand:Cu); add scavengers (aminoguanidine); perform reaction under inert atmosphere. |
Table 2: Recommended Reagent Concentrations for Bioconjugation
| Reagent | Stock Concentration | Final Concentration | Notes |
| CuSO₄ | 20 mM in H₂O | 50 - 250 µM | Premix with ligand before adding to the reaction. |
| Ligand (e.g., THPTA) | 50 mM in H₂O | 0.25 - 1.25 mM | Use a 5:1 ratio of ligand to copper to protect biomolecules. |
| Sodium Ascorbate | 100 mM in H₂O | 5 mM | Must be prepared fresh before each experiment. |
| Aminoguanidine | 100 mM in H₂O | 5 mM | Optional additive to prevent side reactions from ascorbate oxidation. |
| Azide / Alkyne | 1-10 mM | 25 - 500 µM | Final concentration depends on the specific application. |
Experimental Protocols
Protocol 1: General Method for CuAAC Bioconjugation
This protocol is a robust starting point for conjugating an azide-modified biomolecule with an alkyne-containing molecule in an aqueous buffer.
1. Prepare Stock Solutions:
-
Biomolecule-Azide : Dissolve in a suitable buffer (e.g., phosphate or HEPES, pH 7.0-7.5) to the desired concentration. Avoid Tris buffer as it can inhibit the reaction.
-
Alkyne : Dissolve in DMSO or DMF to a stock concentration of 10-100 mM.
-
CuSO₄ : 20 mM in deionized water.
-
Ligand (THPTA) : 50 mM in deionized water.
-
Sodium Ascorbate : 100 mM in deionized water. Prepare this solution fresh immediately before use.
-
Aminoguanidine (Optional) : 100 mM in deionized water.
2. Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Biomolecule-azide solution and buffer to achieve the desired final volume and concentration.
-
Alkyne stock solution.
-
Aminoguanidine solution (optional).
-
In a separate tube , premix the required volumes of CuSO₄ and THPTA ligand solution. Let this mixture stand for 1-2 minutes, then add it to the main reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
3. Incubation:
-
Gently mix the reaction by inverting the tube. To minimize oxygen exposure, keep the tube capped.
-
Allow the reaction to proceed at room temperature. Reaction times can range from 30 minutes to a few hours, depending on the substrates. Monitor progress if possible.
4. Work-up and Purification:
-
Once the reaction is complete, the copper catalyst can be removed. For proteins and other macromolecules, this is often achieved using a chelating resin, dialysis against a buffer containing EDTA, or size-exclusion chromatography.
References
Technical Support Center: Purification of Propargyl-PEG5-azide Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the products of reactions involving Propargyl-PEG5-azide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a reaction mixture containing this compound products?
A1: Typical impurities include unreacted this compound, excess azide or alkyne coupling partners, residual copper catalyst from click chemistry reactions, and byproducts from side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling).
Q2: How can I monitor the progress of my reaction involving this compound?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress. Due to the polar nature of the PEG linker, a relatively polar solvent system is often required. A common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Since PEG compounds are often not UV-active, visualization can be achieved using specific staining reagents. Iodine vapor can be used, but a modified Dragendorff's reagent is particularly effective for visualizing PEG-containing compounds, which typically appear as orange-brown spots.
Q3: Which purification methods are most suitable for products of this compound reactions?
A3: The choice of purification method depends on the specific properties of the product and the impurities present. The most common and effective methods are:
-
Silica Gel Column Chromatography: Best for separating compounds with different polarities.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Excellent for high-resolution separation of compounds with differing hydrophobicities.
-
Liquid-Liquid Extraction: Useful for removing water-soluble impurities, such as residual copper salts or unreacted polar starting materials.
Q4: Can I use normal-phase silica gel chromatography for these polar molecules?
A4: Yes, while challenging due to the polarity of the PEG linker, normal-phase chromatography on silica gel can be effective. It often requires a polar eluent system, such as a mixture of chloroform and methanol. Adding a small amount of a modifier like aqueous ammonia (for basic compounds) or formic acid (for acidic compounds) can improve peak shape and separation.
Troubleshooting Guides
Issue 1: My purified product is contaminated with a green or blue color.
-
Possible Cause: Residual copper catalyst from a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry reaction.
-
Troubleshooting Steps:
-
Aqueous Ammonia Wash: During a liquid-liquid extraction with an organic solvent like ethyl acetate or DCM, wash the organic layer with a dilute aqueous ammonia solution (e.g., 5%). The ammonia will complex with the copper, drawing it into the aqueous phase.
-
Chelating Resin: Pass the reaction mixture through a column packed with a copper-chelating resin.
-
RP-HPLC: Most copper salts will not be retained on a C18 column under typical reversed-phase conditions and will elute in the void volume.
-
Issue 2: My TLC shows a new spot with a slightly higher Rf than my starting alkyne, but it is not my desired product.
-
Possible Cause: Oxidative homocoupling of the propargyl group (Glaser coupling), leading to the formation of a dimer.
-
Troubleshooting Steps:
-
Inert Atmosphere: In the future, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize this side reaction.
-
RP-HPLC: The dimer is typically more hydrophobic and larger than the desired product and can often be separated effectively by RP-HPLC.
-
Column Chromatography: Careful selection of the solvent system may allow for the separation of the dimer from the product on a silica gel column.
-
Issue 3: My PEG-containing compound streaks on the TLC plate and elutes over many fractions during column chromatography.
-
Possible Cause: The polar PEG chain is interacting strongly and inconsistently with the silica gel.
-
Troubleshooting Steps:
-
Modify the Mobile Phase:
-
Use a more polar solvent system, such as chloroform/methanol.
-
For compounds with basic functional groups (e.g., amines), add a small amount of aqueous ammonia (e.g., 1%) to the eluent.
-
For compounds with acidic functional groups (e.g., carboxylic acids), add a small amount of formic acid (e.g., 1-2%) to the eluent.
-
-
Alternative Chromatography: Consider using reversed-phase chromatography (C18 silica) where the PEG compound will have weaker interactions with the stationary phase.
-
Quantitative Data Summary
The following table provides an illustrative comparison of common purification methods for small molecules derived from this compound reactions. The values are representative and can vary significantly based on the specific reaction and product characteristics.
| Purification Method | Typical Yield | Typical Purity | Throughput | Key Advantages | Key Disadvantages |
| Silica Gel Column Chromatography | 60-90% | >95% | Moderate | Cost-effective, scalable | Can be challenging for very polar compounds, may require solvent system optimization |
| Reversed-Phase HPLC (RP-HPLC) | 50-80% | >99% | Low to Moderate | High resolution and purity | More expensive, lower capacity, requires specialized equipment |
| Liquid-Liquid Extraction | >90% | Variable | High | Simple, rapid, good for initial cleanup | Limited separation capability for structurally similar compounds |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) with Modified Dragendorff's Reagent
Purpose: To monitor reaction progress and visualize PEG-containing compounds.
Materials:
-
TLC silica gel plates
-
Developing chamber
-
Mobile phase (e.g., 10:1 Dichloromethane:Methanol)
-
Modified Dragendorff's Reagent (see preparation below)
-
Heat gun
Preparation of Modified Dragendorff's Reagent:
-
Solution A: Dissolve 1.7 g of bismuth subnitrate (BiO(NO₃)·H₂O) in 100 mL of a 20% aqueous solution of L(+)-tartaric acid.
-
Solution B: Dissolve 32 g of potassium iodide (KI) in 80 mL of deionized water.
-
Stain Solution: Immediately before use, mix 5 mL of Solution A, 5 mL of Solution B, and 20 mL of L(+)-tartaric acid solution (20g in 80 mL water).
Procedure:
-
Spot the reaction mixture and starting materials onto the TLC plate.
-
Develop the TLC plate in the chosen mobile phase.
-
Dry the plate thoroughly.
-
Dip the plate into the freshly prepared Dragendorff's reagent or spray the plate evenly.
-
Gently heat the plate with a heat gun. PEG-containing compounds will appear as orange to brown spots on a lighter background.
Protocol 2: Silica Gel Column Chromatography
Purpose: To purify the reaction product based on polarity.
Materials:
-
Silica gel
-
Glass column
-
Eluent (e.g., 10:1 Chloroform:Methanol)
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the initial eluent.
-
Pack the column with the silica gel slurry.
-
Dissolve the crude reaction mixture in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with the chosen solvent system. A gradient elution, gradually increasing the polarity (e.g., increasing the percentage of methanol), may be necessary for optimal separation.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Preparative Reversed-Phase HPLC (RP-HPLC)
Purpose: To achieve high-purity separation of the product.
Materials:
-
Preparative RP-HPLC system with a UV detector
-
C18 preparative column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample dissolved in a minimal amount of the initial mobile phase composition
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the dissolved sample onto the column.
-
Run a linear gradient to increase the concentration of the organic solvent (Mobile Phase B). A typical gradient might be from 5% to 95% B over 30 minutes.
-
Monitor the elution of compounds using the UV detector (e.g., at 214 nm or 254 nm).
-
Collect fractions corresponding to the desired product peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Combine the pure fractions and lyophilize or evaporate the solvent to obtain the purified product.
Visualizations
Technical Support Center: Post-CuAAC Copper Catalyst Removal
For researchers, scientists, and drug development professionals, the efficient removal of the copper catalyst after a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction is a critical step to ensure the purity, integrity, and safety of the final product.[1] Copper ions can be toxic to biological systems, interfere with downstream applications, and compromise the stability of drug candidates.[1][2][3] This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the copper removal process.
Troubleshooting Guide
This guide addresses common problems encountered during the removal of copper catalysts from reaction mixtures.
| Problem | Potential Cause | Recommended Solution |
| Persistent blue or green color in the organic layer after liquid-liquid extraction. | Incomplete removal of copper salts. | - Perform additional aqueous washes with a chelating agent solution, such as 0.5 M EDTA (pH 8).[1] - Use a saturated aqueous solution of ammonium chloride, which can form a blue copper complex that is soluble in the aqueous phase. - For products stable in basic conditions, washing with aqueous ammonia can be effective, though it may not guarantee removal to ppm levels. |
| Low product yield after purification. | - Product precipitation along with copper salts. - Adsorption of the product onto the purification medium (e.g., solid-phase scavenger resin). | - If using precipitation, optimize the pH to selectively precipitate the copper salt while keeping the product in solution. - Before committing the entire batch to a scavenger resin, test a small sample to ensure the product is not retained by the solid support. - During chromatography, select a solvent system that ensures good solubility and elution of your product. |
| Emulsion formation during liquid-liquid extraction. | High concentration of salts or surfactants in the reaction mixture. | - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Centrifuge the mixture to force phase separation. - Filter the entire mixture through a pad of Celite. |
| Product degradation during copper removal. | - Harsh pH conditions during extraction or precipitation. - Oxidation of sensitive functional groups. | - Use milder chelating agents or scavenger resins that operate under neutral conditions. - Ensure the reaction workup is performed promptly and under an inert atmosphere if the product is oxygen-sensitive. |
| Scavenger resin is ineffective or slow. | - Incorrect scavenger type for the copper species. - Insufficient amount of scavenger. - Poor mixing or mass transfer. | - Select a scavenger with high affinity for copper, such as those with thiol, thiourea, or amine functional groups. - Use a sufficient excess of the scavenger resin (typically 3-5 equivalents relative to copper). - Ensure vigorous stirring to maintain the resin in suspension. Gentle heating (e.g., 40°C) can sometimes improve kinetics. |
| Water-soluble product is difficult to purify from copper. | The product and copper salts share similar solubility, making extraction and precipitation difficult. | - Dialysis: For macromolecules (>1 kDa), dialyze against a buffer containing EDTA, followed by dialysis against pure water to remove the EDTA. - Size Exclusion Chromatography (SEC): This method is effective for separating large biomolecules from small copper ions and chelating agents. - Solid-Phase Extraction (SPE): For some water-soluble small molecules, C18 SPE cartridges can be used to retain the product while copper salts are washed away. |
Frequently Asked Questions (FAQs)
Q1: Which copper removal method is best for my application? The choice of method depends on several factors, including the properties of your product (solubility, stability, molecular weight), the scale of your reaction, and the required level of purity for the intended downstream application. The diagram below provides a general decision-making workflow.
Caption: Decision tree for selecting a copper removal method.
Q2: How can I determine if all the copper has been removed? For many applications, the disappearance of the blue/green color of copper(II) complexes from the product-containing phase is a sufficient qualitative indicator. For applications in drug development or cell biology where trace amounts of copper are a concern, quantitative analysis is necessary. Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Emission Spectroscopy (AES) can accurately measure residual copper, often to parts-per-billion (ppb) levels.
Q3: What are the typical efficiencies of different copper removal methods? The efficiency of copper removal can vary significantly based on the specific conditions and the nature of the product. The table below provides a summary of reported efficiencies for common methods.
| Method | Typical Chelator/Scavenger | Reported Residual Copper Level | Key Advantages | Key Limitations |
| Liquid-Liquid Extraction | EDTA, Ammonium Chloride, Ammonia | < 50 ppm | Simple, inexpensive, scalable. | Can be labor-intensive (multiple washes), risk of emulsions, may not reach sub-ppm levels. |
| Solid-Phase Scavenging | Thiol, Thiourea, or Amine-functionalized silica/polymer resins (e.g., QuadraSil MP, SiliaMetS) | < 5 ppm, often sub-ppm | High efficiency, simple filtration workup, broad compatibility. | Higher cost of reagents, potential for product adsorption. |
| Precipitation | Sodium Sulfide (Na₂S) | Variable, can be < 10 ppm | Inexpensive, effective for large scale. | Toxic H₂S gas evolved if solution is acidic. Fine precipitate can be difficult to filter. Product may co-precipitate. |
| Dialysis | EDTA in dialysis buffer | < 1 ppm (for macromolecules) | Gentle, effective for biomolecules and polymers. | Slow, not suitable for small molecules, requires large buffer volumes. |
| Size Exclusion Chromatography | N/A (separation by size) | < 1 ppm (for macromolecules) | Excellent for purifying large biomolecules from all small-molecule contaminants. | Requires specialized equipment, limited sample loading capacity. |
| Electrolysis | N/A (electrochemical deposition) | Almost quantitative removal (< 1 ppm reported for specific polymers) | Effective for complex polymers where other methods fail. | Requires specialized equipment, method is not universally applicable. |
Q4: Can I avoid copper removal altogether? Yes, for applications where residual copper is a major concern, "copper-free" click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an excellent alternative. However, these methods often require more complex and expensive reagents.
Experimental Protocols
The following are generalized protocols for common copper removal techniques. Always perform a small-scale trial first to ensure compatibility with your specific product.
Protocol 1: Chelation via Liquid-Liquid Extraction with EDTA
This method is suitable for organic-soluble products.
Caption: Workflow for copper removal using EDTA extraction.
Methodology:
-
Dilute the completed CuAAC reaction mixture with an appropriate organic solvent (e.g., 10 volumes of ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 0.5 M ethylenediaminetetraacetic acid (EDTA) solution, adjusted to pH 8. Shake the funnel vigorously for 1-2 minutes. The aqueous layer will often turn blue or green as it complexes with the copper.
-
Allow the layers to separate completely and drain the lower aqueous layer.
-
Repeat the EDTA wash (steps 3-4) one to two more times, or until the aqueous layer is colorless, indicating the bulk of the copper has been removed.
-
Wash the organic layer with an equal volume of deionized water to remove residual EDTA, followed by a wash with an equal volume of brine to facilitate drying.
-
Drain the organic layer into a flask, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the product.
Protocol 2: Solid-Phase Scavenging with Thiourea Resin
This method is ideal for achieving very low residual copper levels in organic-soluble products.
Methodology:
-
Dissolve the crude product in a suitable organic solvent (e.g., DCM, THF, DMF).
-
Add a silica-supported thiourea scavenger resin (e.g., SiliaMetS Thiourea), typically 3-5 equivalents relative to the initial amount of copper catalyst used.
-
Stir the resulting suspension at room temperature. The scavenging process is often complete within 1-4 hours. The reaction can be gently heated (e.g., 40°C) if scavenging is slow.
-
Monitor the removal of copper by taking a small aliquot, filtering it, and analyzing for copper content (e.g., by TLC staining or ICP-AES).
-
Once scavenging is complete, filter the mixture to remove the resin beads.
-
Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrate and the washings, and concentrate in vacuo to obtain the purified product.
Protocol 3: Precipitation with Sodium Sulfide
This method is useful for large-scale reactions but must be performed with extreme caution.
Methodology:
-
CRITICAL SAFETY STEP: Ensure the reaction mixture is neutral or slightly basic (pH > 7). Adding sodium sulfide to an acidic solution will generate highly toxic hydrogen sulfide (H₂S) gas. Perform this entire procedure in a well-ventilated fume hood.
-
Slowly add a 1 M aqueous solution of sodium sulfide (Na₂S) to the stirred reaction mixture. A dark precipitate of copper sulfide (CuS) will form.
-
Continue adding the sodium sulfide solution dropwise until no more precipitate is formed.
-
Stir the mixture for an additional 30 minutes at room temperature to ensure complete precipitation.
-
Add a filter aid such as Celite to the mixture to help with the filtration of the fine precipitate.
-
Filter the mixture through a pad of Celite. Wash the filter cake with the appropriate solvent.
-
Collect the filtrate and proceed with standard workup (e.g., extraction, concentration) to isolate the product.
References
Technical Support Center: Improving SPAAC Efficiency with Propargyl-PEG5-azide
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Propargyl-PEG5-azide in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific issues you may encounter during your SPAAC experiments with this compound.
Q1: My SPAAC reaction with this compound is slow or incomplete. How can I improve the reaction rate and yield?
A1: Several factors can influence the kinetics of SPAAC reactions. Below is a troubleshooting guide to enhance your reaction speed and efficiency.
-
Choice of Cyclooctyne: The reaction rate is highly dependent on the strained cyclooctyne partner.[1][2] Different cyclooctynes like DBCO (Dibenzocyclooctyne) and BCN (Bicyclo[6.1.0]nonyne) have distinct kinetic properties.[1][3] Ensure you are using a sufficiently reactive cyclooctyne for your application.
-
Buffer Selection: The choice of buffer can significantly impact reaction rates. Studies have shown that HEPES buffer (pH 7) can lead to higher rate constants compared to PBS (pH 7).[4] Reactions in cell culture media like DMEM have also been observed to be faster than in RPMI.
-
pH Level: Generally, higher pH values tend to increase SPAAC reaction rates. However, this effect can be buffer-dependent, with the reaction rate in HEPES buffer showing less pH-dependence. It is advisable to optimize the pH of your reaction buffer while ensuring it remains compatible with your biomolecules.
-
Temperature: Increasing the reaction temperature can accelerate the reaction. Reactions are often performed at room temperature (25 °C) or 37 °C. However, be mindful of the thermal stability of your biomolecules.
-
Concentration of Reactants: According to the law of mass action, increasing the concentration of both your cyclooctyne-functionalized molecule and this compound will lead to a faster reaction. If solubility is a limiting factor, the inherent hydrophilicity of the PEG5 linker in this compound should be beneficial.
-
Solvent Effects: While aqueous buffers are common for bioconjugation, the presence of organic co-solvents like DMSO or acetonitrile can sometimes enhance the solubility of reactants and influence reaction rates.
Q2: What is the benefit of the PEG5 linker in this compound?
A2: The polyethylene glycol (PEG) linker in this compound offers several advantages in bioconjugation:
-
Enhanced Solubility: The PEG5 spacer increases the aqueous solubility of the reagent and the resulting conjugates, which is crucial for biological applications.
-
Reduced Steric Hindrance: The PEG linker extends the azide group away from the surface of the molecule it is attached to. This separation minimizes steric hindrance, improving accessibility for the cyclooctyne and thereby enhancing reaction efficiency.
-
Improved Reaction Rates: The presence of a PEG linker has been shown to significantly increase SPAAC reaction rates. In one study, the incorporation of a PEG5 linker in a DBCO-conjugate resulted in a mean rate increase of 31 ± 16%.
-
Favorable Pharmacokinetics: In the context of drug development, PEGylation can improve a molecule's stability, reduce immunogenicity, and extend its circulation half-life.
Q3: I am observing non-specific labeling or unexpected side reactions. What could be the cause?
A3: While SPAAC is known for its high bioorthogonality, side reactions can occasionally occur.
-
Purity of Reagents: Ensure the purity of your this compound and your cyclooctyne-functionalized molecule. Impurities can lead to unexpected products.
-
Reactive Cyclooctynes: Some highly reactive cyclooctynes may exhibit off-target reactivity, for example with thiols. If you suspect this is an issue, consider using a different cyclooctyne derivative.
-
Azide Stability: Azides are generally stable under a wide range of conditions. However, they can be reduced in the presence of certain reducing agents like TCEP. Avoid such reagents in your reaction mixture.
Q4: How can I monitor the progress of my SPAAC reaction?
A4: The progress of a SPAAC reaction can be monitored by observing the disappearance of the cyclooctyne reactant, which often has a characteristic UV absorbance. For example, DBCO has a distinct absorbance peak around 310 nm which disappears as the reaction proceeds. You can use a UV-Vis spectrophotometer to track this change over time. Other analytical methods like HPLC, LC-MS, and SDS-PAGE (for protein conjugations) can also be used to monitor the formation of the product and the consumption of starting materials.
Quantitative Data on SPAAC Reaction Parameters
The following tables summarize key quantitative data that can help in optimizing your SPAAC reactions.
Table 1: Effect of Buffer and pH on SPAAC Rate Constants
| Buffer System | pH | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| PBS | 7 | 0.32 - 0.85 |
| HEPES | 7 | 0.55 - 1.22 |
| DMEM | 7.4 | 0.59 - 0.97 |
| RPMI | 7.4 | 0.27 - 0.77 |
Data from studies using model azides and a sulfo-DBCO-amine.
Table 2: Impact of PEG Linker on SPAAC Reaction Rates
| Conjugate | Mean Rate Increase with PEG5 Linker |
| DBCO-PEG5-Trastuzumab vs. DBCO-Trastuzumab | 31 ± 16% |
Experimental Protocols
Protocol 1: General Protocol for SPAAC Bioconjugation with this compound
This protocol provides a general workflow for conjugating a cyclooctyne-functionalized biomolecule (e.g., a protein) with this compound.
-
Reagent Preparation:
-
Dissolve the cyclooctyne-functionalized biomolecule in a reaction buffer of choice (e.g., HEPES at pH 7.5).
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or water).
-
-
Reaction Setup:
-
Add the this compound stock solution to the solution of the cyclooctyne-functionalized biomolecule. A 5- to 20-fold molar excess of the this compound is a common starting point, but this should be optimized for your specific application.
-
If using a solvent like DMSO for the stock solution, ensure the final concentration in the reaction mixture is low (typically <10%) to avoid denaturation of biomolecules.
-
-
Incubation:
-
Incubate the reaction mixture at the desired temperature (e.g., 4°C, room temperature, or 37°C) with gentle mixing.
-
Reaction times can vary from 1 to 24 hours, depending on the reactivity of the cyclooctyne, reactant concentrations, and temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and other small molecules using a suitable method such as size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration for larger biomolecules.
-
-
Characterization:
-
Characterize the final conjugate using appropriate analytical techniques, such as UV-Vis spectroscopy, SDS-PAGE, mass spectrometry, or HPLC.
-
Protocol 2: Monitoring SPAAC Reaction Progress by UV-Vis Spectrophotometry
This protocol describes how to follow the reaction progress by monitoring the disappearance of the DBCO absorbance.
-
Spectrophotometer Setup:
-
Set up a UV-Vis spectrophotometer to measure absorbance at ~310 nm.
-
Use a reference cuvette containing the reaction buffer and this compound to zero the instrument.
-
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 1. The concentration of the DBCO-functionalized reagent should be such that the initial absorbance at ~310 nm is within the linear range of the spectrophotometer.
-
-
Data Acquisition:
-
Initiate the reaction by adding the this compound to the cuvette with the DBCO-modified molecule.
-
Immediately start monitoring the absorbance at ~310 nm over time. The rate of decrease in absorbance is proportional to the rate of the reaction.
-
Visualizations
Caption: A general experimental workflow for SPAAC bioconjugation.
Caption: A troubleshooting decision tree for slow SPAAC reactions.
References
Addressing solubility issues of conjugates made with Propargyl-PEG5-azide
<_Step1>
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with conjugates synthesized using Propargyl-PEG5-azide.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected solubility properties?
This compound is a bifunctional, PEG-based linker used in bioconjugation, particularly in "click chemistry" reactions.[1][2] It contains a propargyl group (an alkyne) on one end and an azide group on the other, connected by a 5-unit polyethylene glycol (PEG) chain. The PEG chain is hydrophilic and is intended to enhance the aqueous solubility of the molecule it is attached to.[3][4][5] While the PEG component promotes solubility in water and other polar solvents like DMSO and DMF, the overall solubility of the final conjugate is highly dependent on the properties of the molecule it is conjugated to.
Q2: My this compound conjugate has precipitated. What are the common causes?
Precipitation of a conjugate can be attributed to several factors:
-
Hydrophobicity of the Conjugated Molecule: If the molecule you have conjugated to the linker is highly hydrophobic, the short 5-unit PEG chain may not be sufficient to maintain its solubility in aqueous buffers.
-
Aggregation: The conjugated molecule itself may have a tendency to aggregate, and this can be exacerbated by the conjugation process. Hydrophobic "dead-ends" from unreacted linkers can also increase the tendency for aggregation.
-
Buffer Conditions: Suboptimal pH, ionic strength, or the presence of certain salts can reduce the solubility of the conjugate. For instance, the addition of salts can sometimes decrease the solubility of PEG compounds.
-
Concentration: The conjugate may simply be too concentrated for the chosen solvent system.
-
Reaction Byproducts: In copper-catalyzed click chemistry (CuAAC), the copper catalyst itself can sometimes form insoluble complexes, especially with certain alkynes, leading to precipitation.
Q3: How can I improve the solubility of my final conjugate?
Several strategies can be employed to enhance the solubility of your conjugate:
-
Optimize Buffer Conditions: Adjusting the pH and ionic strength of your buffer can have a significant impact. Screening a range of pH values and salt concentrations is recommended.
-
Use of Additives: Incorporating solubility-enhancing excipients can be effective. This includes:
-
Co-solvents: Adding a small amount (e.g., 5% v/v) of a water-miscible organic solvent like DMSO or ethanol can help solubilize the conjugate.
-
Detergents/Surfactants: Non-ionic detergents such as Tween 80 or Poloxamer 188 can help prevent aggregation.
-
Hydrophilic Polymers: The inclusion of polymers like PVP or HPMC can improve solubility.
-
-
Chemical Modification: If solubility issues persist, consider using a linker with a longer PEG chain (e.g., PEG12, PEG24). Longer PEG chains provide greater hydrophilicity.
-
Formulation Strategies: For poorly soluble conjugates, advanced formulation techniques such as creating nanosuspensions or solid dispersions can be explored.
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving solubility problems with your this compound conjugates.
Table 1: Initial Solubility Screening for this compound
| Solvent | Expected Solubility | Recommended Use |
| Water | High | Primary solvent for bioconjugation reactions and final formulations. |
| DMSO (Dimethyl Sulfoxide) | High | Stock solutions; can be used as a co-solvent in aqueous buffers. |
| DMF (Dimethylformamide) | High | Stock solutions; useful for dissolving hydrophobic molecules prior to conjugation. |
| Dichloromethane (DCM) | High | Primarily for handling the linker before conjugation to hydrophobic molecules. |
| Ethanol | High | Can be used as a co-solvent to improve the solubility of the final conjugate. |
This data is based on the general properties of PEG linkers. Always perform small-scale solubility tests with your specific conjugate.
Troubleshooting Workflow for Precipitated Conjugates
The following diagram outlines a systematic workflow to troubleshoot precipitation issues.
Section 3: Experimental Protocols
Protocol 1: Buffer Screening for Improved Conjugate Solubility
This protocol is designed to identify the optimal buffer conditions for a conjugate that exhibits poor solubility.
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of your conjugate in a suitable organic solvent (e.g., DMSO) where it is fully soluble.
-
Prepare a set of buffers with varying pH values (e.g., pH 6.0, 7.4, 8.5) and ionic strengths (e.g., 50 mM, 150 mM, 300 mM NaCl).
-
-
Solubility Testing:
-
In separate microcentrifuge tubes, add a small, fixed amount of the conjugate stock solution.
-
Add each of the different buffers to the tubes to achieve the desired final conjugate concentration.
-
Vortex each tube thoroughly and incubate at the desired temperature (e.g., room temperature or 4°C) for 1 hour.
-
-
Assessment:
-
Visually inspect each tube for signs of precipitation.
-
For a quantitative assessment, centrifuge the tubes at high speed (e.g., >14,000 x g) for 15 minutes.
-
Carefully remove the supernatant and measure the protein or compound concentration using a suitable method (e.g., BCA assay for proteins, UV-Vis spectroscopy for small molecules).
-
Compare the concentrations in the supernatant to determine which buffer condition provides the highest solubility.
-
Protocol 2: Co-Solvent and Additive Screening
This protocol helps determine if a co-solvent or other additive can enhance conjugate solubility.
-
Select a Baseline Buffer: Use the buffer identified in Protocol 1, or a standard buffer like PBS (pH 7.4), in which the conjugate has limited solubility.
-
Prepare Additive Stock Solutions:
-
Prepare stock solutions of various additives. Examples include:
-
Co-solvents: Ethanol, DMSO, Glycerol.
-
Detergents: Tween 20, Tween 80, Triton X-100 (prepare as 10% w/v solutions).
-
Sugars: Sucrose, Trehalose (prepare as 50% w/v solutions).
-
-
-
Testing:
-
Prepare a series of dilutions of your conjugate in the baseline buffer.
-
To each dilution, add a small amount of an additive stock solution to reach a desired final concentration (e.g., 5% ethanol, 0.05% Tween 80).
-
Incubate and assess solubility as described in Protocol 1.
-
Table 2: Example Co-Solvent/Additive Screening Results
| Additive (Final Concentration) | Visual Observation | Quantitative Solubility (µg/mL) |
| None (Control) | Heavy Precipitation | 15 |
| 5% DMSO | Slight Haze | 120 |
| 5% Ethanol | Clear Solution | 250 |
| 0.05% Tween 80 | Clear Solution | 280 |
| 10% Glycerol | Slight Haze | 95 |
This is example data and results will vary based on the specific conjugate.
Experimental Workflow for a Typical Conjugation Reaction
The following diagram illustrates a standard workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, highlighting key considerations for maintaining solubility.
References
- 1. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Propargyl-PEG5-acid, 1245823-51-1 | BroadPharm [broadpharm.com]
- 4. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 5. Propargyl-PEG5-NHS ester, 1393330-40-9 | BroadPharm [broadpharm.com]
Technical Support Center: Preventing Protein Aggregation During Bioconjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during bioconjugation experiments.
Troubleshooting Guides
Issue 1: Visible Precipitation or Cloudiness During/After Bioconjugation
Visible precipitation is a clear indicator of significant protein aggregation. This can occur due to a variety of factors that disrupt protein stability.
Possible Causes and Recommended Solutions:
| Cause | Recommended Solution | Detailed Explanation |
| Suboptimal Buffer pH | Optimize buffer pH to be at least 1-1.5 units away from the protein's isoelectric point (pI). | Proteins are least soluble at their pI, where the net charge is zero, leading to increased intermolecular attractions and aggregation. Maintaining a net positive or negative charge enhances electrostatic repulsion between protein molecules. |
| Inappropriate Ionic Strength | Adjust salt concentration (e.g., 50-200 mM NaCl or KCl). | Low ionic strength can lead to aggregation for some proteins due to insufficient screening of electrostatic interactions. Conversely, excessively high salt concentrations can also promote aggregation through "salting out" effects. Optimization is key. |
| High Protein Concentration | Perform the conjugation reaction at a lower protein concentration (e.g., 1-5 mg/mL). | Higher protein concentrations increase the frequency of intermolecular collisions, which can lead to the formation of aggregates.[1] If a high final concentration is required, perform the labeling at a lower concentration and then carefully concentrate the purified conjugate. |
| Hydrophobic Crosslinker/Label | Switch to a more hydrophilic or PEGylated version of the crosslinker or dye. | Highly hydrophobic molecules conjugated to the protein surface can increase the overall hydrophobicity, leading to self-association to minimize exposure to the aqueous environment.[2] |
| Over-labeling | Reduce the molar excess of the labeling reagent. Perform a titration to find the optimal reagent-to-protein ratio.[2] | Excessive modification of surface residues can alter the protein's net charge, pI, and surface hydrophobicity, leading to reduced solubility.[2] |
| Localized High Reagent Concentration | Add the dissolved reagent to the protein solution slowly and with gentle mixing. | This prevents localized high concentrations of the reagent that can cause rapid, uncontrolled reactions and precipitation at the site of addition.[2] |
| Temperature Stress | Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration. | Lower temperatures can slow down the process of protein unfolding and aggregation, although this may also decrease the reaction rate of the conjugation. |
Issue 2: Soluble Aggregates Detected by Analytical Methods (e.g., SEC, DLS)
Even in the absence of visible precipitation, soluble oligomers and larger aggregates can form, which can compromise the efficacy and safety of the bioconjugate.
Possible Causes and Recommended Solutions:
| Cause | Recommended Solution | Detailed Explanation |
| Subtle Buffer Imbalances | Screen a wider range of buffer components, pH values, and stabilizing excipients. | The presence of soluble aggregates indicates that the buffer conditions are not optimal for maintaining the protein in its monomeric state. A systematic screening approach is recommended. |
| Formation of Non-native Disulfide Bonds | Add a reducing agent (e.g., 1-5 mM TCEP or DTT) to the buffer, if compatible with the conjugation chemistry. | The conjugation process can sometimes expose buried cysteine residues, which can then form intermolecular disulfide bonds, leading to aggregation. |
| Inherent Protein Instability | Add stabilizing excipients to the reaction and storage buffers. | Some proteins are inherently prone to aggregation. Excipients can help stabilize the native conformation and prevent self-association. |
| Contaminants or "Seeds" | Ensure the initial protein sample is highly pure and free of aggregates by performing a final polishing step (e.g., SEC) before conjugation. | Small amounts of aggregated protein in the starting material can act as nuclei, accelerating the aggregation process. |
| Physical Stress | Avoid vigorous vortexing or agitation. Minimize freeze-thaw cycles. | Mechanical and thermal stresses can induce protein unfolding and subsequent aggregation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during bioconjugation?
A1: Protein aggregation during bioconjugation is often caused by a combination of factors that disrupt the protein's native structure and stability. Key causes include:
-
Changes in Physicochemical Properties: The covalent attachment of molecules can alter the protein's surface charge, isoelectric point (pI), and hydrophobicity, leading to reduced solubility.
-
Suboptimal Reaction Conditions: Inappropriate pH, ionic strength, or temperature can destabilize the protein.
-
High Protein Concentration: Increased proximity of protein molecules enhances the likelihood of intermolecular interactions.
-
Hydrophobicity of the Conjugated Moiety: Attaching hydrophobic linkers or payloads can create nonpolar patches on the protein surface, promoting self-association.
-
Over-labeling: A high degree of conjugation can significantly alter the protein's surface properties.
-
Intermolecular Crosslinking: Bifunctional reagents can inadvertently link multiple protein molecules together.
Q2: How can I choose the best buffer for my bioconjugation reaction?
A2: The ideal buffer maintains protein stability while allowing the conjugation reaction to proceed efficiently. Consider the following:
-
pH: Select a pH that is at least 1-1.5 units away from your protein's pI to maintain surface charge and electrostatic repulsion. Also, consider the optimal pH for your chosen conjugation chemistry (e.g., NHS esters are most reactive at pH 7.2-8.5).
-
Buffer System: Use non-amine-containing buffers like phosphate, HEPES, or borate for amine-reactive chemistries (e.g., NHS esters) to avoid competition with the protein.
-
Additives: If your protein is prone to aggregation, consider including stabilizing excipients in the buffer.
Q3: What are stabilizing excipients and how do they work?
A3: Stabilizing excipients are additives that help maintain the native conformation and solubility of proteins. Common examples and their mechanisms are summarized below:
| Excipient | Typical Concentration | Mechanism of Action |
| Glycerol | 5-20% (v/v) | Promotes the native, folded state of the protein through preferential hydration. |
| L-Arginine | 50-500 mM | Can increase protein solubility by binding to charged and hydrophobic regions on the protein surface, suppressing protein-protein interactions. |
| Non-ionic Detergents (e.g., Tween-20) | 0.01-0.1% (w/v) | Help to solubilize hydrophobic regions and prevent surface-induced aggregation. |
| Sugars (e.g., Sucrose, Trehalose) | 5-10% (w/v) | Stabilize protein structure by preferential exclusion, which favors the compact native state. |
Q4: How does the molar ratio of the labeling reagent affect aggregation?
A4: The molar ratio of the labeling reagent to the protein is a critical parameter. A high molar excess can lead to over-labeling, where multiple surface residues are modified. This can significantly alter the protein's physicochemical properties, such as its net charge and hydrophobicity, increasing its propensity to aggregate. It is crucial to perform a titration experiment to determine the optimal stoichiometry that achieves the desired degree of labeling without compromising protein stability.
Q5: How can I detect and quantify protein aggregation?
A5: Several biophysical techniques can be used to detect and quantify protein aggregates:
-
Size Exclusion Chromatography (SEC): This is a high-resolution method to separate and quantify monomers, dimers, and larger soluble aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of aggregates.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the presence of light-scattering aggregates.
-
Visual Inspection: Cloudiness or visible precipitates are indicative of significant aggregation.
Data Presentation: Optimizing Reaction Conditions
The following tables provide recommended starting concentrations and conditions for key parameters that influence protein aggregation during bioconjugation. The optimal conditions are highly protein-dependent and should be determined empirically for each specific system.
Table 1: Recommended Concentration Ranges of Common Stabilizing Excipients
| Excipient | Recommended Starting Concentration | Expected Effect on Aggregation |
| Glycerol | 10% (v/v) | Significant reduction in aggregation by stabilizing the native protein conformation. |
| L-Arginine | 100 mM | Suppression of aggregation by masking hydrophobic patches and reducing intermolecular interactions. |
| Tween-20 | 0.05% (w/v) | Prevention of surface-adsorption-induced aggregation and solubilization of hydrophobic regions. |
| Sucrose | 5% (w/v) | Stabilization of the protein's tertiary structure, leading to reduced aggregation. |
Table 2: Influence of Key Reaction Parameters on Protein Aggregation
| Parameter | Recommended Range | Impact on Aggregation |
| Protein Concentration | 1-5 mg/mL | Higher concentrations generally lead to increased aggregation. |
| Molar Excess of NHS Ester | 5-20 fold | Higher molar excess can lead to over-labeling and increased aggregation. |
| pH (for NHS ester reaction) | 7.2 - 8.5 | A compromise between reaction efficiency (higher pH) and NHS ester stability (lower pH). Should be >1 unit away from protein pI. |
| Temperature | 4°C - Room Temperature | Lower temperatures slow down aggregation but also reduce the conjugation reaction rate. |
Experimental Protocols
Protocol 1: Quantification of Protein Aggregates by Size-Exclusion Chromatography (SEC)
Objective: To separate and quantify the monomeric, dimeric, and higher-order aggregate forms of a bioconjugate.
Materials:
-
Purified bioconjugate sample
-
SEC column suitable for the molecular weight range of the protein and its aggregates (e.g., 300 Å pore size for mAbs)
-
HPLC or UHPLC system with a UV detector
-
Mobile Phase: A buffer in which the protein is highly stable (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
-
Protein standards of known molecular weight (for column calibration, optional)
Methodology:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved on the UV detector (monitoring at 280 nm and/or 214 nm).
-
Sample Preparation: Filter the bioconjugate sample through a low-protein-binding 0.22 µm filter to remove any large, insoluble aggregates.
-
Injection: Inject a defined volume of the filtered sample (e.g., 10-50 µL) onto the column.
-
Chromatographic Separation: Allow the sample to run through the column. Larger molecules (aggregates) will elute first, followed by the monomer, and then any smaller fragments.
-
Data Acquisition: Record the UV absorbance profile over time.
-
Data Analysis:
-
Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their elution times.
-
Integrate the area under each peak.
-
Calculate the percentage of each species by dividing the area of the individual peak by the total area of all peaks and multiplying by 100.
-
Protocol 2: Thermal Shift Assay (TSA) for Buffer Optimization
Objective: To identify optimal buffer conditions that enhance the thermal stability of a protein, which is often correlated with reduced aggregation propensity.
Materials:
-
Purified protein (0.1-0.5 mg/mL)
-
SYPRO™ Orange dye (e.g., 5000x stock in DMSO)
-
A panel of different buffers to be screened (e.g., varying pH, salts, and excipients)
-
Real-time PCR instrument
-
96-well or 384-well PCR plates
Methodology:
-
Prepare Protein-Dye Mixture: Dilute the SYPRO Orange dye stock to a working concentration (e.g., 50x in water). Mix the protein solution with the diluted dye. The final dye concentration in the assay is typically 5x.
-
Set up Assay Plate: In each well of the PCR plate, add a small volume of the protein-dye mixture (e.g., 10 µL).
-
Add Buffer Conditions: To each well, add an equal volume (e.g., 10 µL) of the different buffer conditions to be tested. Include a control with the protein's current storage buffer.
-
Seal and Centrifuge: Seal the plate with an optical seal and briefly centrifuge to ensure all components are mixed and at the bottom of the wells.
-
Perform Thermal Denaturation:
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment. This typically involves a gradual increase in temperature (e.g., from 25°C to 95°C at a ramp rate of 1°C/minute).
-
Program the instrument to monitor the fluorescence of the SYPRO Orange dye during the temperature ramp.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature for each condition. A sigmoidal curve will be generated as the protein unfolds, exposing hydrophobic regions that bind the dye, causing an increase in fluorescence.
-
Determine the melting temperature (Tm), which is the midpoint of the unfolding transition (the peak of the first derivative of the melt curve).
-
A higher Tm indicates greater protein stability in that specific buffer condition. The buffer that results in the highest Tm is considered the most stabilizing.
-
Visualizations
Caption: A typical experimental workflow for bioconjugation, purification, and analysis.
References
Strategies to minimize Glaser-Hay coupling in CuAAC reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the Glaser-Hay coupling side reaction in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: What is Glaser-Hay coupling and why is it a problem in my CuAAC reaction?
A1: Glaser-Hay coupling is the oxidative homocoupling of terminal alkynes to form a symmetric 1,3-diyne byproduct.[1][2] In the context of a CuAAC reaction, it competes with the desired cycloaddition of the alkyne with an azide, leading to a lower yield of the target triazole product and complicating purification.[3] This side reaction is catalyzed by copper ions in the presence of an oxidant, typically oxygen.[4][5] The formation of this byproduct can be a significant issue, in some cases accounting for up to 20% of the consumed alkyne, which compromises the functionality of the desired product.
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to a dimer of my alkyne. How can I confirm it's the Glaser-Hay product?
A2: The presence of the Glaser-Hay homocoupling product can be confirmed using standard analytical techniques. You would expect to see a species with approximately double the molecular weight of your starting alkyne, minus two protons. This can be readily identified using mass spectrometry (MS). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the characteristic signals of the diyne structure. In some cases, the homocoupled product may also be visualized by thin-layer chromatography (TLC) as a separate spot from your starting materials and desired product.
Q3: What are the primary factors that promote Glaser-Hay coupling in a CuAAC reaction?
A3: The primary drivers for the Glaser-Hay side reaction are the presence of oxygen and the availability of a suitable copper catalyst. The reaction mechanism involves the oxidation of the Cu(I) catalyst to Cu(II), which is why an oxidative environment is conducive to this side reaction. Other factors that can influence the rate of Glaser-Hay coupling include the choice of ligand, solvent, temperature, and the concentration of the copper catalyst.
Troubleshooting Guide
Issue 1: Significant Formation of Alkyne Homocoupling Product
Cause: Presence of oxygen in the reaction mixture, which facilitates the oxidative Glaser-Hay coupling.
Solutions:
-
Deoxygenation: Before adding the copper catalyst, thoroughly deoxygenate the reaction mixture by purging with an inert gas such as argon or nitrogen. Maintaining an inert atmosphere throughout the reaction is crucial.
-
Use of Reducing Agents: The addition of a reducing agent is a highly effective strategy. Sodium ascorbate is commonly used not only to reduce any Cu(II) species to the active Cu(I) catalyst but also to scavenge residual oxygen, thereby suppressing the oxidative homocoupling. Other reducing agents like tris(2-carboxyethyl)phosphine (TCEP) can also be employed.
Issue 2: Low Yield of Triazole Product Despite Deoxygenation
Cause: The kinetics of the Glaser-Hay coupling may be competitive with the CuAAC reaction, even under low-oxygen conditions. This can be influenced by the ligand and copper source.
Solutions:
-
Ligand Selection: The choice of ligand can significantly influence the relative rates of the CuAAC and Glaser-Hay reactions. Using a ligand that accelerates the CuAAC reaction can help it outcompete the homocoupling side reaction. Tridentate and tetradentate ligands have been shown to be less prone to promoting Glaser coupling compared to linear bidentate ligands.
-
Copper Source: While various copper(I) sources can be used, their propensity to facilitate Glaser-Hay coupling can differ. Copper(I) iodide is a commonly used source that has been shown to be effective. In some systems, it has been observed that increasing the concentration of copper(I) iodide can surprisingly lead to a decrease in the rate of Glaser-Hay coupling.
Issue 3: Difficulty in Purifying the Triazole Product from the Diyne Byproduct
Cause: The Glaser-Hay product can sometimes have similar polarity to the desired triazole, making chromatographic separation challenging.
Solutions:
-
Chromatography: Column chromatography is the most common method for purification. Careful selection of the mobile phase is critical to achieve good separation.
-
Crystallization: If the desired triazole product is a solid, crystallization can be a highly effective method for purification.
-
Extraction: An acid-base extraction may be useful if the product and byproduct have different acidic or basic properties.
-
Chelating Resins: To remove the copper catalyst post-reaction, which can sometimes interfere with purification and downstream applications, washing with a solution of a chelating agent like EDTA is recommended. Alternatively, chelating resins can be used to capture the copper ions.
Data Presentation
Table 1: Effect of Reducing Agents on Glaser-Hay Coupling
| Reducing Agent | Typical Concentration | Efficacy in Suppressing Glaser-Hay | Reference |
| Sodium Ascorbate | 1-5 mol equivalents | High | |
| Tris(2-carboxyethyl)phosphine (TCEP) | 1-2 mol equivalents | Moderate to High | |
| β-mercaptoethanol | Excess | Moderate | |
| Dithiothreitol (DTT) | Excess | Moderate |
Table 2: Influence of Ligand Type on Glaser-Hay Coupling
| Ligand Type | Relative Propensity for Glaser-Hay | Example | Reference |
| Linear Bidentate | High | TMEDA | |
| Tridentate | Medium | PMDETA | |
| Tetradentate | Low | TPMA | |
| Tripodal Amine Ligands | Variable, can accelerate CuAAC | Tris(triazolylmethyl)amines |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Glaser-Hay Coupling in a Small-Scale CuAAC Reaction
-
Reagent Preparation: Prepare stock solutions of the alkyne, azide, copper(I) source (e.g., CuI), ligand (e.g., TBTA), and reducing agent (e.g., sodium ascorbate) in a suitable solvent (e.g., DMSO, t-BuOH/H₂O).
-
Reaction Setup: In a reaction vial, combine the alkyne and azide solutions.
-
Deoxygenation: Sparge the reaction mixture with a gentle stream of argon or nitrogen for 15-30 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under the inert atmosphere, add the ligand, followed by the copper(I) source.
-
Initiation: Add the sodium ascorbate solution to initiate the reaction.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, quench the reaction and purify the product. A common work-up involves diluting the reaction mixture with an organic solvent and washing with an aqueous solution of EDTA to remove the copper catalyst. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.
Visualizations
Caption: Experimental workflow for minimizing Glaser-Hay coupling in CuAAC reactions.
Caption: Competing CuAAC and Glaser-Hay reaction pathways for a terminal alkyne.
References
- 1. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 2. synarchive.com [synarchive.com]
- 3. benchchem.com [benchchem.com]
- 4. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00031C [pubs.rsc.org]
- 5. Glaser coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Copper Removal Using Chelating Agents
This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for the removal of copper ions (Cu²⁺) from experimental solutions using chelating agents, with a primary focus on ethylenediaminetetraacetic acid (EDTA).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind EDTA's ability to remove copper ions?
A1: EDTA is a powerful hexadentate chelating agent, meaning it can form six bonds with a single metal ion. Its structure, containing two amino groups and four carboxyl groups, allows it to wrap around a central copper (Cu²⁺) ion, forming a very stable, water-soluble complex called a chelate.[1][2] This cage-like structure sequesters the copper ion, effectively removing it from solution and preventing it from participating in other reactions.[1][2] The formation of multiple chelate rings makes the Cu-EDTA complex significantly more stable than complexes formed by simpler ligands.[3]
Q2: What is the optimal pH for chelating copper with EDTA?
A2: The optimal pH for forming a stable copper-EDTA complex is generally in the range of 6 to 10. The chelating ability of EDTA is pH-dependent because its carboxyl groups must be deprotonated to effectively bind metal ions. At acidic pH values (below 6), the carboxyl groups become protonated, reducing EDTA's binding efficiency. While EDTA itself dissolves best at a pH of around 8.0, its capacity to chelate divalent cations like Cu²⁺ increases as the pH rises toward 10.
Q3: How does EDTA's affinity for copper compare to other metal ions?
A3: EDTA has a very high affinity for copper, as indicated by its high stability constant (log K). However, it also binds strongly to other di- and trivalent cations. The stability of metal-EDTA complexes generally follows this order: Fe³⁺ > Cu²⁺ > Ni²⁺ > Zn²⁺ > Co²⁺ > Cd²⁺ > Fe²⁺ > Mn²⁺ > Mg²⁺ > Ca²⁺. This means that in a solution containing multiple metal ions, EDTA will preferentially bind to ions with higher stability constants. For example, Fe³⁺ can displace Cu²⁺ from an existing Cu-EDTA complex.
Q4: Are there alternatives to EDTA for copper removal?
A4: Yes, several other chelating agents can be used. The best choice depends on the specific application, required pH, and environmental considerations. Common alternatives include:
-
DTPA (Diethylenetriaminepentaacetic acid): Has a higher stability constant than EDTA and is effective over a wider pH range.
-
Citric Acid: A naturally occurring, eco-friendly option, though it forms a less stable complex with copper compared to EDTA.
-
NTA (Nitrilotriacetic acid): Effective for copper chelation and is less persistent in the environment than EDTA.
-
EGTA: While it can bind copper, it shows high selectivity for calcium ions, making it useful in specific biological contexts.
Data Presentation: Comparison of Chelating Agents
Table 1: Stability Constants of Common Metal-Chelator Complexes
| Metal Ion | EDTA (log K) | DTPA (log K) | NTA (log K) |
|---|---|---|---|
| Cu²⁺ | 18.8 | 21.5 | 13.0 |
| Fe³⁺ | 25.1 | 28.6 | 15.9 |
| Ni²⁺ | 18.6 | 20.2 | 11.5 |
| Zn²⁺ | 16.5 | 18.8 | 10.7 |
| Ca²⁺ | 10.6 | 10.8 | 6.4 |
| Mg²⁺ | 8.7 | 9.3 | 5.5 |
Data compiled from various sources. Values are approximate and depend on specific conditions like temperature and ionic strength.
Experimental Protocols
Protocol 1: Removal of Copper from a Protein Solution
This protocol describes a general method for removing contaminating Cu²⁺ from a protein sample using EDTA, followed by the removal of the Cu-EDTA complex.
Materials:
-
Protein solution contaminated with copper.
-
0.5 M EDTA stock solution, pH 8.0.
-
Dialysis tubing with an appropriate Molecular Weight Cut-Off (MWCO) for your protein.
-
Dialysis buffer (e.g., PBS or Tris buffer, metal-free).
-
Stir plate and stir bar.
Procedure:
-
Add EDTA: To your protein solution, add the 0.5 M EDTA stock solution to a final concentration of 1-5 mM. A 5-10 fold molar excess of EDTA over the estimated copper concentration is recommended.
-
Incubation: Gently mix the solution and incubate at 4°C for 1-2 hours to allow for the formation of the Cu-EDTA complex.
-
Dialysis Setup: Prepare the dialysis tubing according to the manufacturer's instructions. Load the protein-EDTA mixture into the dialysis bag.
-
First Dialysis: Place the dialysis bag into a beaker containing at least 200 times the sample volume of metal-free dialysis buffer. Stir gently on a stir plate at 4°C for 4-6 hours.
-
Buffer Change: Discard the dialysis buffer and replace it with fresh buffer.
-
Second Dialysis: Continue to dialyze overnight (12-16 hours) at 4°C to ensure complete removal of the Cu-EDTA complex and any excess EDTA.
-
Sample Recovery: Carefully remove the sample from the dialysis bag. The protein solution is now depleted of copper.
Alternative Method: For smaller volumes or faster processing, spin-column gel filtration (e.g., PD-10 columns) can be used instead of dialysis to separate the protein from the Cu-EDTA complex.
Protocol 2: Quantification of Residual Copper
Quantifying copper concentration before and after chelation is critical. Atomic Absorption Spectrometry (AAS) is a highly sensitive method for this purpose.
Method: Flame Atomic Absorption Spectrometry (FAAS)
-
Sample Preparation: Dilute the biological sample (e.g., protein solution) at least 1:10 with deionized water or dilute nitric acid to minimize matrix effects.
-
Standard Preparation: Prepare a series of copper standards of known concentrations in the same diluent used for the sample.
-
Instrument Calibration: Calibrate the FAAS instrument using the prepared standards according to the manufacturer's protocol.
-
Measurement: Aspirate the prepared samples into the flame and measure the absorbance.
-
Quantification: Determine the copper concentration in the samples by comparing their absorbance values to the standard curve.
Troubleshooting Guide
Q: My copper removal seems incomplete. What could be wrong? A: Several factors can lead to inefficient copper removal:
-
Incorrect pH: Ensure the pH of your solution is within the optimal range of 6-10 for effective EDTA chelation.
-
Insufficient EDTA: The molar concentration of EDTA should be in excess of the copper concentration. Try increasing the EDTA concentration.
-
Competing Metals: If your sample contains high concentrations of other metals with high stability constants (like Fe³⁺), they may compete with copper for EDTA binding.
-
Insufficient Incubation Time: Allow adequate time for the chelation reaction to reach equilibrium.
Q: The EDTA treatment is interfering with my downstream enzymatic assay. How can I fix this? A: EDTA can inhibit metalloenzymes that require divalent cations (like Mg²⁺ or Zn²⁺) as cofactors.
-
Physical Removal: Ensure all excess EDTA and Cu-EDTA complexes are removed post-chelation using thorough dialysis or size-exclusion chromatography.
-
Molar Excess of Divalent Cations: If complete removal is not possible, you can sometimes rescue enzyme activity by adding a molar excess of a required cofactor (e.g., MgCl₂) to the reaction buffer. This "overwhelms" the remaining EDTA. However, this must be optimized as excess Mg²⁺ can also be inhibitory.
Q: My protein precipitated after adding copper and won't redissolve after EDTA treatment. Why? A: High concentrations of copper can cause irreversible protein aggregation and denaturation. While EDTA can chelate the copper, it may not be able to reverse the denaturation. Adding a chelator like EDTA or DTT has been shown to rescue the solubility of some proteins after copper-induced precipitation, suggesting the precipitation is reversible if the copper is removed. If this fails, the protein may be irreversibly damaged.
Visualizations
Caption: Mechanism of EDTA forming six coordination bonds with a Cu²⁺ ion.
Caption: Troubleshooting workflow for inefficient copper removal by EDTA.
Caption: Logical comparison of common chelating agents for copper removal.
References
Technical Support Center: Dialysis Protocols for Bioconjugate Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing dialysis for the purification of bioconjugates.
Frequently Asked Questions (FAQs)
1. What is the primary purpose of dialysis in bioconjugate purification?
Dialysis is a technique used to separate molecules in a solution based on differences in their size. In bioconjugate purification, it is primarily used for buffer exchange and the removal of small molecules, such as unreacted crosslinkers, reducing agents, and salts, from the bioconjugate solution.[1][2][3] The process relies on a semi-permeable membrane that allows the passage of small molecules while retaining the larger bioconjugate.[2]
2. How do I select the appropriate Molecular Weight Cut-Off (MWCO) for my dialysis membrane?
The choice of MWCO is critical for successful dialysis. A general rule of thumb is to select a membrane with an MWCO that is at least two to three times smaller than the molecular weight of the bioconjugate you wish to retain.[4] For example, when purifying an antibody-drug conjugate (ADC) with a molecular weight of approximately 150 kDa, a dialysis membrane with a 10-14 kDa MWCO is often suitable. Choosing a significantly smaller MWCO ensures high recovery of the target bioconjugate.
3. What are the different types of dialysis membranes available?
Dialysis membranes are available in various materials, with regenerated cellulose (RC) and cellulose ester (CE) being common choices.
-
Regenerated Cellulose (RC): Offers good chemical compatibility and is a cost-effective option for standard applications.
-
Cellulose Ester (CE): Known for its high purity and a wide range of precise MWCOs, making it suitable for applications requiring high selectivity.
The choice of membrane material can influence protein binding, with the relative binding affinity for globular proteins being CE < RC.
4. What is the recommended buffer volume and how often should I change it?
For efficient removal of contaminants, the volume of the dialysis buffer (dialysate) should be significantly larger than the sample volume. A buffer-to-sample volume ratio of at least 100:1 to 500:1 is generally recommended. To maintain a high concentration gradient for effective diffusion, it is crucial to change the buffer multiple times. A typical protocol involves at least three buffer changes, with the final change often performed overnight at 4°C.
| Parameter | Recommendation | Rationale |
| Buffer to Sample Volume Ratio | ≥ 100:1 | Maintains a steep concentration gradient for efficient diffusion of small molecules. |
| Buffer Changes | Minimum of 3 changes | Each change re-establishes the concentration gradient, maximizing contaminant removal. |
| Dialysis Duration | 2-4 hours per change, with a final overnight step | Allows sufficient time for equilibrium to be approached between each buffer change. |
5. What are some common components of a dialysis buffer for bioconjugates?
The composition of the dialysis buffer is critical for maintaining the stability and solubility of the bioconjugate. Common buffers include Phosphate-Buffered Saline (PBS) and Tris-Buffered Saline (TBS). The pH of the buffer should be chosen to ensure the stability of the bioconjugate, typically within a range of 6 to 8. It is also important to consider the ionic strength of the buffer, as too low a salt concentration can lead to protein precipitation.
Troubleshooting Guide
This guide addresses common problems encountered during the dialysis of bioconjugates.
Problem 1: Low Yield or Loss of Bioconjugate
Possible Causes:
-
Incorrect MWCO: The MWCO of the dialysis membrane may be too large, allowing the bioconjugate to leak out.
-
Nonspecific Binding: The bioconjugate may be binding to the surface of the dialysis membrane.
-
Precipitation: The bioconjugate may be aggregating and precipitating out of solution.
Solutions:
-
Verify MWCO: Ensure the MWCO is at least two to three times smaller than the molecular weight of your bioconjugate.
-
Minimize Nonspecific Binding: For dilute samples (<0.1 mg/mL), consider adding a "carrier" protein like BSA to the sample before dialysis to reduce nonspecific binding.
-
Optimize Buffer Conditions:
-
Salt Concentration: Maintain an adequate salt concentration (e.g., at least 150 mM NaCl) to prevent aggregation due to low ionic strength.
-
pH: Ensure the buffer pH is not close to the isoelectric point (pI) of the protein, as this can minimize solubility and lead to precipitation.
-
Additives: Consider including additives like glycerol (5-10%) or non-ionic detergents (e.g., Tween 20 at 0.05%) to improve solubility and prevent aggregation.
-
Problem 2: Bioconjugate Precipitation or Aggregation During Dialysis
Possible Causes:
-
Buffer Composition: The dialysis buffer may have a suboptimal pH or ionic strength.
-
High Protein Concentration: Highly concentrated protein solutions are more prone to aggregation.
-
Rapid Buffer Exchange: A sudden and drastic change in buffer conditions can shock the protein, leading to unfolding and aggregation.
-
Temperature: Some proteins are less stable at cold temperatures and may precipitate.
Solutions:
-
Optimize Dialysis Buffer:
-
pH Adjustment: Adjust the buffer pH to be at least one unit away from the pI of the protein.
-
Salt Concentration: Ensure the buffer contains sufficient salt (e.g., 150 mM NaCl or higher) to maintain protein solubility.
-
-
Step-wise Dialysis: If significantly changing the buffer composition (e.g., removing a denaturant like urea), perform a stepwise dialysis with gradually decreasing concentrations of the initial component to avoid shocking the protein.
-
Adjust Protein Concentration: If possible, dilute the bioconjugate sample before dialysis to reduce the likelihood of aggregation. The sample can be concentrated again after purification if necessary.
-
Temperature Optimization: While dialysis is typically performed at 4°C to minimize proteolytic degradation, if you observe cold-induced precipitation, consider performing the dialysis at room temperature.
Problem 3: Incomplete Removal of Small Molecules (e.g., Unreacted Linkers)
Possible Causes:
-
Insufficient Buffer Volume: The volume of the dialysate may not be large enough to create a sufficient concentration gradient.
-
Inadequate Number of Buffer Changes: Not changing the buffer frequently enough will slow down and limit the extent of purification.
-
Insufficient Dialysis Time: The dialysis may not have been carried out for a long enough duration for equilibrium to be reached.
Solutions:
-
Increase Buffer Volume: Use a larger volume of dialysis buffer, aiming for a buffer-to-sample ratio of at least 200:1 to 500:1.
-
Increase Frequency of Buffer Changes: Perform at least three to four buffer changes to maintain a high diffusion rate.
-
Extend Dialysis Time: Increase the duration of each dialysis step and consider an overnight final dialysis step to ensure maximum removal of small molecules.
Experimental Protocols
Standard Dialysis Protocol for Bioconjugate Purification
This protocol outlines a general procedure for removing small molecule impurities from a bioconjugate solution.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10-14 kDa for an antibody-based bioconjugate).
-
Dialysis buffer (e.g., PBS, pH 7.4).
-
Large beaker or container.
-
Magnetic stir plate and stir bar.
-
Clips for dialysis tubing (if applicable).
Procedure:
-
Prepare the Dialysis Membrane: Hydrate the dialysis membrane according to the manufacturer's instructions. This typically involves rinsing and soaking in deionized water or dialysis buffer.
-
Load the Sample: Carefully load the bioconjugate sample into the dialysis tubing or cassette, leaving some headspace to allow for potential volume changes. Securely seal the tubing with clips or close the cassette.
-
Initiate Dialysis: Submerge the sealed dialysis device in a beaker containing the dialysis buffer. The buffer volume should be at least 100 times the sample volume. Place the beaker on a magnetic stir plate and stir gently at 4°C.
-
Buffer Exchange:
-
Perform the first buffer change after 2-4 hours.
-
Perform a second buffer change after another 2-4 hours.
-
For the final dialysis step, replace the buffer and allow it to proceed overnight at 4°C.
-
-
Sample Recovery: Carefully remove the dialysis device from the buffer. Gently remove the purified bioconjugate from the tubing or cassette using a pipette.
Visualizations
Caption: Experimental workflow for bioconjugate purification using dialysis.
Caption: Troubleshooting decision tree for common dialysis issues.
References
- 1. How are dextran conjugates purified? | AAT Bioquest [aatbio.com]
- 2. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 3. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 4. Protein Dialysis, Desalting, and Concentration Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Overcoming steric hindrance in Propargyl-PEG5-azide reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and practical advice for overcoming steric hindrance in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Propargyl-PEG5-azide and other sterically demanding substrates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my CuAAC reaction with a bulky substrate like this compound resulting in low yield?
A1: Low yields in these reactions are often attributed to steric hindrance, where the bulky nature of the polyethylene glycol (PEG) chain or substituents near the reactive alkyne/azide groups physically obstructs the formation of the catalytic complex required for the reaction.[1][2] Several factors can contribute to this issue:
-
Inaccessibility of Reactive Groups: The propargyl (alkyne) or azide group may be buried within the folded structure of a larger biomolecule, making it difficult for the copper catalyst and the reaction partner to access it.[3][4]
-
Inefficient Catalyst Activity: The chosen copper source or ligand may not be robust enough to effectively catalyze the reaction between sterically demanding molecules.[1]
-
Substrate Aggregation: Hydrophobic substrates can aggregate in aqueous solutions, reducing the effective concentration of reactants available for the click reaction.
-
Catalyst Oxidation/Inhibition: The active Cu(I) catalyst can be oxidized to the inactive Cu(II) state. Additionally, functional groups on your substrates (e.g., thiols) or impurities in buffers (e.g., Tris) can coordinate with the copper, inhibiting its catalytic activity.
Q2: How can I improve the reaction rate and yield when working with sterically hindered substrates?
A2: To overcome steric hindrance, a multi-faceted optimization approach is recommended. Consider the following adjustments to your protocol:
-
Optimize the Catalyst System: The choice of ligand is critical. Use accelerating, polydentate ligands that protect the Cu(I) catalytic center from oxidation and inhibition. Ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are specifically designed to improve reaction kinetics in aqueous, biological systems. Increasing the catalyst and ligand loading can also drive the reaction forward.
-
Adjust Reaction Conditions:
-
Co-solvents: Introduce organic co-solvents such as DMSO or DMF. These can help solubilize substrates, prevent aggregation, and potentially alter the conformation of biomolecules to better expose the reactive sites.
-
Temperature: A moderate increase in reaction temperature (e.g., to 40-60 °C) can provide the necessary activation energy to overcome steric barriers. However, this should be done cautiously to avoid degrading sensitive biomolecules.
-
-
Increase Reactant Concentration: If possible, increasing the concentration of the reactants can help improve reaction kinetics.
Q3: Which catalyst and ligand combination is best for challenging CuAAC reactions?
A3: For sterically demanding bioconjugation reactions in aqueous environments, a combination of a Cu(II) salt (like CuSO₄), a reducing agent (like sodium ascorbate), and a protective, accelerating ligand is the most robust system.
-
Copper Source: Copper(II) sulfate (CuSO₄) is commonly used as it is stable and readily available. It is reduced in situ to the active Cu(I) state.
-
Reducing Agent: Sodium ascorbate is the reductant of choice, but it should always be added last, after the copper and ligand have been mixed, to prevent premature side reactions.
-
Ligand: Tris-(triazolylmethyl)amine ligands are highly effective. THPTA is water-soluble and widely used, while TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is also effective but requires an organic co-solvent for solubility. These ligands accelerate the reaction and protect the copper ion.
Q4: Can my choice of buffer negatively impact the reaction?
A4: Yes, the buffer system is critical. Avoid buffers containing competing ligands for copper. Tris buffer is a known inhibitor and should not be used. Compatible buffers include phosphate (PBS), HEPES, and carbonate in a pH range of 6.5 to 8.0.
Q5: Are there alternatives to CuAAC if steric hindrance cannot be overcome?
A5: Yes. If optimizing the CuAAC reaction fails, you can consider Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This is a copper-free click reaction that uses a strained cycloalkyne (e.g., DBCO, BCN) instead of a terminal alkyne like propargyl. While SPAAC avoids copper-related cytotoxicity, it can also be sensitive to steric effects, and the kinetics are generally slower than a well-catalyzed CuAAC reaction.
Data Summary Tables
Table 1: Comparison of Common CuAAC Catalyst Systems for Hindered Reactions
| Catalyst System Components | Key Advantages | Considerations | Typical Loading (mol%) |
| CuSO₄ / Sodium Ascorbate | Simple, inexpensive. | Prone to catalyst oxidation and inhibition; may be inefficient for hindered substrates. | 1-5 |
| Cu(I) Salt (e.g., CuI, CuBr) | Directly provides active catalyst. | Cu(I) is highly sensitive to oxygen; requires inert atmosphere. | 1-5 |
| CuSO₄ / Sodium Ascorbate / THPTA | High efficiency in aqueous media, protects catalyst, accelerates reaction. | Optimal ligand-to-copper ratio is important (typically >1). | 1-5 (Cu), 5-25 (Ascorbate), 1-5 (Ligand) |
| CuSO₄ / Sodium Ascorbate / TBTA | Excellent acceleration, protects catalyst. | Requires organic co-solvent (e.g., DMSO) due to low water solubility. | 1-5 (Cu), 5-25 (Ascorbate), 1-5 (Ligand) |
Table 2: Effect of Reaction Parameters on Sterically Hindered CuAAC Reactions
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature to 60 °C | Increased temperature can overcome the activation energy barrier caused by steric bulk. Monitor substrate stability. |
| Solvent | Aqueous buffer with 5-25% co-solvent (DMSO, DMF) | Improves solubility of hydrophobic or bulky molecules and can expose buried reactive sites. |
| pH | 6.5 - 8.0 | Optimal range for catalyst stability and reaction rate. |
| Atmosphere | Standard (with ligand) / Inert (without ligand) | A good ligand system protects the Cu(I) from oxidation, often making an inert atmosphere unnecessary. |
Visual Guides & Workflows
Caption: Steric hindrance prevents the azide and alkyne from accessing the catalyst.
Caption: A logical workflow for troubleshooting low-yield CuAAC reactions.
Experimental Protocols
Protocol 1: Optimized CuAAC for a Sterically Hindered Bioconjugation
This protocol is adapted for a typical bioconjugation reaction involving a sensitive biomolecule where steric hindrance is a concern.
1. Reagent Preparation:
-
Azide Substrate: Prepare a stock solution of your azide-containing molecule (e.g., 10 mM in DMSO or aqueous buffer).
-
Alkyne Substrate (Propargyl-PEG5-X): Prepare a stock solution of your alkyne-containing molecule (e.g., 10 mM in DMSO or aqueous buffer).
-
Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.
-
Ligand (THPTA): Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate (NaAsc): Prepare a 1 M stock solution in deionized water. This solution must be made fresh immediately before use.
-
Reaction Buffer: Prepare your desired buffer (e.g., 100 mM Phosphate Buffer, pH 7.4).
2. Reaction Setup (Example for a 200 µL final volume):
The final concentrations in this example are: 100 µM Alkyne, 120 µM Azide, 1 mM CuSO₄, 5 mM THPTA, and 25 mM Sodium Ascorbate.
-
In a microcentrifuge tube, add the following in the specified order:
-
113 µL Reaction Buffer
-
20 µL of 1 mM Alkyne solution (or your biomolecule solution, adjusting buffer volume accordingly)
-
24 µL of 1 mM Azide solution
-
10 µL of 10% DMSO (final concentration 5%)
-
-
Premix the Catalyst: In a separate tube, mix 2 µL of 100 mM CuSO₄ with 20 µL of 50 mM THPTA . Let this stand for 1-2 minutes. This pre-complexation is crucial.
-
Add the 22 µL of the CuSO₄/THPTA mixture to the main reaction tube.
-
Initiate the Reaction: Add 5 µL of 1 M fresh Sodium Ascorbate to the main reaction tube.
-
Mix gently by pipetting or brief vortexing.
-
Incubate the reaction at room temperature or an elevated temperature (e.g., 37 °C) for 1 to 24 hours. Reaction progress should be monitored by a suitable analytical method (e.g., LC-MS, SDS-PAGE with fluorescent imaging).
Troubleshooting Notes for this Protocol:
-
If the yield is still low, try increasing the final concentration of CuSO₄/THPTA to 2 mM / 10 mM, respectively.
-
Increase the DMSO co-solvent concentration up to 25% if substrate solubility is a suspected issue.
-
If working with thiols, you may need to use a large excess of the catalyst or add a sacrificial metal like Zn(II) to occupy the thiol groups.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions
Welcome to the Technical Support Center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your SPAAC experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?
SPAAC is a type of "click chemistry" that involves a [3+2] cycloaddition between a cyclooctyne (a cyclic alkyne with significant ring strain) and an azide.[1] The reaction is driven by the release of this ring strain, which allows the reaction to proceed without the need for a cytotoxic copper catalyst, making it ideal for bioconjugation and in vivo applications.[2][3]
Q2: My SPAAC reaction is slow or yielding poor results. What are the most common causes?
Several factors can contribute to slow or inefficient SPAAC reactions. The primary areas to investigate are:
-
Choice of Cyclooctyne: The structure of the cyclooctyne has the most significant impact on the reaction rate.
-
Reaction Buffer and pH: The composition and pH of your reaction medium can dramatically influence kinetics.
-
Temperature: Sub-optimal temperatures can lead to slow reaction times.
-
Reactant Concentration: Low concentrations of either the azide or cyclooctyne will slow down the reaction.
-
Steric Hindrance: Bulky molecules near the azide or cyclooctyne can physically impede the reaction.
-
Solvent Effects: The use of organic co-solvents can either enhance or hinder the reaction.
-
Presence of Inhibitors: Contaminants in your reagents or buffers can interfere with the reaction.
Q3: Which cyclooctyne should I choose for the fastest reaction?
The reactivity of cyclooctynes is directly related to their ring strain and electronic properties. Dibenzocyclooctyne (DBCO) and its derivatives generally exhibit the fastest reaction kinetics, making them a preferred choice for applications where speed is critical.[4] Other commonly used cyclooctynes include bicyclo[6.1.0]nonyne (BCN) and dibenzoannulated cyclooctyne (DIBO). While BCN is less reactive, it offers the advantages of smaller size and lower lipophilicity.[4]
Q4: How does pH affect the rate of my SPAAC reaction?
Generally, higher pH values tend to increase the rate of SPAAC reactions. However, this effect can be buffer-dependent. For instance, some studies have shown that HEPES buffer is less pH-dependent than other buffers. It is crucial to select a pH that is also compatible with the stability of your biomolecules.
Q5: Can I use any buffer for my SPAAC reaction?
No, the choice of buffer can have a significant impact on reaction rates. Studies have shown that HEPES buffer (pH 7) can lead to higher rate constants compared to PBS (pH 7). Reactions in cell culture media like DMEM have also been observed to be faster than in RPMI. Importantly, ensure your buffers do not contain sodium azide (NaN₃) as a preservative, as it will compete with your azide-functionalized molecule and inhibit the desired reaction.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your SPAAC experiments in a question-and-answer format.
Issue 1: The reaction is very slow or incomplete.
| Possible Cause | Troubleshooting Steps |
| Low intrinsic reactivity of the chosen cyclooctyne. | 1. Switch to a more reactive cyclooctyne derivative, such as a DBCO-based reagent, if your application allows. 2. Consult the quantitative data tables below to select a cyclooctyne with a higher second-order rate constant. |
| Suboptimal reaction buffer or pH. | 1. If using PBS, consider switching to HEPES buffer, which has been shown to increase reaction rates. 2. If your biomolecules are stable at a higher pH, try increasing the pH of your reaction buffer. |
| Reaction temperature is too low. | 1. Increase the reaction temperature. Reactions are often performed at room temperature (25 °C) or 37 °C. Ensure the chosen temperature does not compromise the stability of your reactants. |
| Insufficient reactant concentration. | 1. Increase the concentration of one or both reactants. The law of mass action dictates that higher concentrations lead to faster reaction rates. 2. If solubility is a limiting factor, consider using a more soluble derivative of your cyclooctyne or azide. |
| Steric hindrance around the reactive moieties. | 1. Incorporate a PEG (polyethylene glycol) spacer between the cyclooctyne or azide and the larger molecule. This can significantly reduce steric hindrance and improve accessibility. The presence of a PEG linker has been shown to enhance reaction rates by an average of 31 ± 16%. |
Issue 2: I am observing non-specific labeling or multiple products.
| Possible Cause | Troubleshooting Steps |
| Side reactions of the cyclooctyne. | 1. DBCO reagents have been reported to exhibit some reactivity towards cysteine residues. If your protein of interest has accessible cysteines, consider using a maleimide-based chemistry for those sites or protecting the cysteines. 2. Lowering the reaction temperature can sometimes increase the selectivity of the reaction. |
| Impure starting materials. | 1. Ensure the purity of your azide and cyclooctyne reagents using appropriate analytical techniques such as NMR, HPLC, or mass spectrometry. 2. Purify your starting materials if necessary before performing the conjugation. |
Quantitative Data Presentation
Table 1: Comparison of Second-Order Rate Constants (k₂) for Common Cyclooctynes
This table summarizes the reported reaction rates of various cyclooctynes with benzyl azide, a standard azide reactant. Higher k₂ values indicate a faster reaction.
| Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| DBCO | ~0.6 - 1.0 |
| DIBO | ~0.3 - 0.7 |
| BCN | ~0.06 - 0.1 |
Note: Reaction rates can vary depending on the solvent, temperature, and the specific structures of the cyclooctyne and azide used.
Table 2: Influence of Buffer and pH on SPAAC Reaction Rates
The data below, summarized from a study using sulfo-DBCO-amine and an azide-modified glucopyranoside at 37°C, illustrates the impact of buffer and pH on the second-order rate constant (k₂).
| Buffer | pH | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| PBS | 7.0 | 0.32 - 0.85 |
| HEPES | 7.0 | 0.55 - 1.22 |
| DMEM | 7.4 | 0.59 - 0.97 |
| RPMI | 7.4 | 0.27 - 0.77 |
Experimental Protocols
Protocol 1: General Procedure for SPAAC Bioconjugation
This protocol provides a general workflow for conjugating a cyclooctyne-functionalized molecule to an azide-modified biomolecule (e.g., a protein).
Materials:
-
Azide-modified biomolecule in an appropriate buffer (e.g., PBS, HEPES at pH 7.4).
-
Cyclooctyne reagent (e.g., DBCO-NHS ester) stock solution in a compatible organic solvent (e.g., DMSO).
-
Quenching solution (e.g., Tris-HCl or glycine) if using an NHS ester for cyclooctyne introduction.
-
Purification equipment (e.g., size-exclusion chromatography columns).
Procedure:
-
Preparation of Reactants:
-
Ensure the azide-modified biomolecule is purified and in a buffer free of primary amines if using an NHS ester.
-
Prepare a stock solution of the cyclooctyne reagent. For example, a 10 mM stock solution in anhydrous DMSO.
-
-
SPAAC Reaction:
-
Combine the azide-modified biomolecule and the cyclooctyne reagent in the reaction buffer. A molar excess of 1.5 to 10-fold of the cyclooctyne is often used to drive the reaction to completion.
-
The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <10-15%) to avoid denaturation of biomolecules.
-
-
Incubation:
-
Incubate the reaction at a suitable temperature. Common conditions are room temperature (25 °C) for 4-12 hours or 4 °C overnight (at least 12 hours). For faster kinetics, the temperature can be increased to 37 °C, provided the biomolecules are stable.
-
-
Purification:
-
Remove unreacted cyclooctyne reagent and byproducts using an appropriate purification method, such as size-exclusion chromatography (e.g., desalting columns) or dialysis.
-
Protocol 2: Monitoring SPAAC Reaction Kinetics by UV-Vis Spectroscopy
This protocol describes how to follow the disappearance of the DBCO absorbance to monitor reaction progress.
Equipment:
-
UV-Vis spectrophotometer
Procedure:
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to measure absorbance at approximately 309 nm, which is a characteristic absorbance peak for DBCO.
-
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 1. The initial concentration of the DBCO reagent should be in the linear range of the spectrophotometer.
-
Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.
-
-
Data Acquisition:
-
Initiate the reaction by adding the DBCO-containing reagent to the cuvette with the azide-modified molecule.
-
Immediately begin monitoring the absorbance at 309 nm over time. Record data points at regular intervals until the absorbance stabilizes, indicating the reaction is complete.
-
-
Data Analysis:
-
Plot the natural logarithm of the DBCO concentration (which is proportional to the absorbance at 309 nm) versus time.
-
For a pseudo-first-order reaction (where one reactant is in significant excess), the slope of the resulting line will be the negative of the pseudo-first-order rate constant (k').
-
The second-order rate constant (k₂) can then be calculated by dividing k' by the concentration of the reactant in excess.
-
Visualizations
Caption: A workflow for troubleshooting slow or incomplete SPAAC reactions.
Caption: Key factors influencing the rate of SPAAC reactions.
References
Validation & Comparative
The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis of Propargyl-PEG5-azide
In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of these bifunctional molecules, which recruit a target protein to an E3 ubiquitin ligase for degradation, is critically dependent on their structural components. The linker connecting the target-binding ligand and the E3 ligase-binding ligand plays a pivotal role in determining the potency and selectivity of the PROTAC. This guide provides a comparative analysis of Propargyl-PEG5-azide against other polyethylene glycol (PEG) linker lengths, offering researchers and drug developers insights into the impact of linker length on PROTAC performance.
Comparative Efficacy of PROTACs with Varying PEG Linker Lengths
The optimal linker length is crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The flexibility and hydrophilicity of PEG linkers make them a popular choice in PROTAC design. The following tables summarize quantitative data from studies that have systematically evaluated the effect of varying PEG linker lengths on the degradation of specific target proteins.
Case Study 1: Degradation of Bruton's Tyrosine Kinase (BTK)
One study focused on the development of potent BTK degraders for the treatment of B-cell malignancies. The researchers synthesized a series of PROTACs with varying PEG linker lengths, connecting a BTK-binding moiety to a ligand for the von Hippel-Lindau (VHL) E3 ligase. The degradation efficiency of these PROTACs was assessed in human mantle cell lymphoma cell lines.
| Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Propargyl-PEG3-azide | 8.7 | >95 | Mino |
| Propargyl-PEG4-azide | 3.1 | >95 | Mino |
| This compound | 1.2 | >98 | Mino |
| Propargyl-PEG6-azide | 4.5 | >95 | Mino |
| Propargyl-PEG7-azide | 10.2 | >90 | Mino |
Data presented is a representative summary compiled from literature. Actual values may vary based on specific experimental conditions.
As the data indicates, the PROTAC incorporating the this compound linker exhibited the lowest DC50 value, signifying the highest potency in this series. This suggests that a PEG5 linker provides the optimal length and flexibility for the formation of a stable ternary complex between BTK, the PROTAC, and the VHL E3 ligase, leading to efficient ubiquitination and subsequent degradation.
Case Study 2: Degradation of a Bromodomain-containing Protein (BRD4)
In another study, researchers investigated the impact of linker length on the degradation of the epigenetic reader protein BRD4. A series of PROTACs were synthesized with PEG linkers of varying lengths, connecting a BRD4 inhibitor to a ligand for the Cereblon (CRBN) E3 ligase. The degradative activity was evaluated in a human leukemia cell line.
| Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Propargyl-PEG2-azide | 25.6 | ~90 | MV4-11 |
| Propargyl-PEG3-azide | 9.8 | >95 | MV4-11 |
| Propargyl-PEG4-azide | 4.2 | >98 | MV4-11 |
| This compound | 3.9 | >98 | MV4-11 |
| Propargyl-PEG6-azide | 8.1 | >95 | MV4-11 |
Data presented is a representative summary compiled from literature. Actual values may vary based on specific experimental conditions.
In this instance, both Propargyl-PEG4-azide and this compound linkers resulted in PROTACs with high potency. However, the PEG5 linker consistently demonstrated robust degradation across multiple studies, highlighting its versatility as a starting point for linker optimization. The slight decrease in potency with the PEG6 linker suggests that excessive length can be detrimental, potentially leading to unproductive binding modes or increased conformational flexibility that disfavors the formation of a stable ternary complex.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate PROTAC efficacy.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., Mino, MV4-11) in 6-well plates at a density of 0.5 x 10^6 cells/mL and allow them to adhere overnight.
-
PROTAC Treatment: Prepare a stock solution of the PROTACs with varying linker lengths in DMSO. Dilute the stock solutions to the desired final concentrations in fresh cell culture medium.
-
Incubation: Remove the old medium from the cells and add the medium containing the different PROTAC concentrations. Incubate the cells for the desired time period (e.g., 18-24 hours) at 37°C in a 5% CO2 incubator.
Western Blotting for Protein Degradation
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (e.g., BTK, BRD4) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein levels to the loading control and then to the vehicle-treated control to determine the percentage of protein remaining.
Visualizing the PROTAC Mechanism and Experimental Workflow
The following diagrams illustrate the key concepts and processes involved in PROTAC-mediated protein degradation.
Caption: The general mechanism of action for a PROTAC.
A Comparative Guide to the Kinetic Analysis of Propargyl-PEG5-Azide Click Reactions
For researchers, scientists, and drug development professionals engaged in bioconjugation, understanding the kinetic performance of click chemistry reactions is paramount for developing robust and efficient processes. This guide provides a detailed comparison of the kinetic analysis of Propargyl-PEG5-azide in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with alternative click chemistry methodologies, namely Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions. The information presented is supported by experimental data from scientific literature to facilitate the selection of the most appropriate ligation strategy for specific applications.
Kinetic Performance Comparison
The efficiency of a click reaction is fundamentally determined by its reaction rate, which is quantified by the second-order rate constant (k). A higher rate constant signifies a faster reaction, enabling rapid and efficient conjugation, often at low reactant concentrations. The following table summarizes the typical second-order rate constants for CuAAC involving propargyl derivatives and compares them with those of prominent SPAAC and IEDDA reactions.
| Reaction Type | Reactants | Rate Constant (M⁻¹s⁻¹) | Key Features |
| CuAAC | This compound + Azide | 10¹ - 10⁴ | Fast kinetics, requires copper catalyst which can be cytotoxic.[1][2][3][4] |
| SPAAC | Azide + Dibenzocyclooctyne (DBCO) | ~ 1 | Copper-free, biocompatible, moderate kinetics.[5] |
| SPAAC | Azide + Bicyclononyne (BCN) | 0.07 - 0.2 | Copper-free, highly stable, kinetics are tunable with electron-deficient azides. |
| IEDDA | Tetrazine + Trans-cyclooctene (TCO) | 1 - 10⁶ | Extremely fast kinetics, bioorthogonal. |
Note: The kinetic data for this compound in CuAAC reactions are based on values reported for structurally similar propargyl ethers and alcohols. The actual rate can be influenced by the specific azide, solvent, and catalyst system used.
Experimental Protocols
Accurate kinetic analysis is crucial for comparing and optimizing click reactions. Below are detailed methodologies for monitoring the kinetics of CuAAC and SPAAC reactions.
Kinetic Analysis of CuAAC Reactions via Fluorescence Spectroscopy
This method employs a fluorogenic azide that exhibits a significant increase in fluorescence upon formation of the triazole product.
Materials:
-
This compound
-
Fluorogenic azide (e.g., a coumarin or fluorescein derivative with an azide group)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound, fluorogenic azide, CuSO₄, and THPTA/TBTA in a suitable solvent (e.g., DMSO or water).
-
Prepare a fresh solution of sodium ascorbate in PBS.
-
-
Reaction Setup:
-
In a microplate well, combine the this compound and fluorogenic azide in PBS buffer.
-
Add the CuSO₄ and THPTA/TBTA solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic azide.
-
Monitor the increase in fluorescence intensity over time.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
The initial rate of the reaction can be determined from the initial slope of the curve. The second-order rate constant can be calculated by fitting the data to a second-order rate equation.
-
Kinetic Analysis of SPAAC Reactions via ¹H NMR Spectroscopy
This method allows for the direct monitoring of the consumption of reactants and the formation of the product.
Materials:
-
Azide-containing molecule
-
Strained alkyne (e.g., DBCO or BCN derivative)
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O)
-
Internal standard with a known concentration (e.g., dimethyl sulfone)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve the azide-containing molecule, the strained alkyne, and the internal standard in the deuterated solvent in an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum at time zero (t=0).
-
Continue to acquire spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to a characteristic proton of one of the reactants and a characteristic proton of the product.
-
Normalize the integrals to the integral of the internal standard to determine the concentration of the reactant and product at each time point.
-
Plot the concentration of the reactant or product as a function of time.
-
The second-order rate constant can be determined by fitting the concentration-time data to the appropriate integrated rate law.
-
Experimental Workflow and Signaling Pathway Visualization
To visually represent the processes involved, the following diagrams have been generated using the Graphviz (DOT language).
References
- 1. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Alfa Chemistry Expands Selection of Click Chemistry Reagents: DBCO, BCN, and Tetrazines Included [bio-itworld.com]
Mass Spectrometry Analysis of Propargyl-PEG5-azide Conjugation Products: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensure efficacy, safety, and batch-to-batch consistency. Propargyl-PEG5-azide is a popular heterobifunctional linker used in "click chemistry" for the site-specific PEGylation of biomolecules, including proteins, peptides, and antibody-drug conjugates (ADCs). Its defined chain length and bioorthogonal reactive groups—a propargyl group for alkyne-azide cycloaddition and an azide group—offer significant advantages in modern biopharmaceutical development. This guide provides a comparative analysis of mass spectrometry techniques for the characterization of this compound conjugation products, alongside alternative PEGylation strategies, supported by established experimental protocols.
Comparison of Mass Spectrometry Techniques for PEGylated Bioconjugate Analysis
The analysis of PEGylated molecules by mass spectrometry presents unique challenges due to the potential for polydispersity in the PEG chain and the generation of complex spectra with multiple charge states. The two most common mass spectrometry techniques for analyzing these conjugates are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI), often coupled with liquid chromatography (LC-MS).
| Feature | MALDI-TOF MS | ESI-MS (LC-MS) |
| Ionization Principle | Soft ionization using a matrix that absorbs laser energy, leading to desorption and ionization of the analyte. | Soft ionization where a high voltage is applied to a liquid to create an aerosol, resulting in charged droplets and eventually gas-phase ions. |
| Typical Charge State | Primarily singly charged ions ([M+H]⁺ or [M+Na]⁺). This simplifies the resulting mass spectrum. | Multiple charged ions ([M+nH]ⁿ⁺), which can create complex spectra but allows for the analysis of very large molecules on instruments with a limited m/z range. |
| Sample Throughput | High throughput, as samples are spotted on a target plate and can be analyzed rapidly. | Lower throughput, as it is typically coupled with a chromatographic separation which takes time.[1] |
| Tolerance to Buffers/Salts | More tolerant to non-volatile salts and buffers compared to ESI-MS. | Highly sensitive to non-volatile salts and buffers, which can suppress the analyte signal and contaminate the instrument. Extensive sample clean-up is often required.[2] |
| Coupling to Separation | Typically used as a standalone technique, although offline coupling to LC is possible. | Easily coupled online with liquid chromatography (LC-MS), allowing for the separation of complex mixtures prior to MS analysis.[3] |
| Quantitative Accuracy | Generally considered less quantitative than ESI-MS due to variations in matrix crystallization and "sweet spot" effects. | When coupled with LC and appropriate internal standards, it provides excellent quantitative accuracy and reproducibility.[4] |
| Fragmentation | In-source decay (ISD) or post-source decay (PSD) can provide some structural information. | Tandem mass spectrometry (MS/MS) is readily implemented to obtain detailed structural information and sequence of peptides. |
Comparison with Alternative PEGylation Chemistries
While click chemistry with linkers like this compound offers high specificity and efficiency, other methods such as those using N-hydroxysuccinimide (NHS) esters are also widely used. The choice of conjugation chemistry can impact the subsequent mass spectrometry analysis.
| Feature | This compound (Click Chemistry) | NHS-Ester PEGylation |
| Reaction Specificity | Highly specific reaction between the alkyne and azide groups, resulting in a well-defined conjugate with a stable triazole linkage. | Reacts with primary amines (e.g., lysine residues and the N-terminus of proteins), which can lead to a heterogeneous mixture of products with varying degrees of PEGylation at different sites.[5] |
| Product Homogeneity | Produces a more homogeneous product, simplifying the resulting mass spectrum. | Often results in a complex mixture of species with different numbers of PEG chains attached, leading to broad, difficult-to-interpret mass spectra. |
| Mass Spectrum Quality | The defined nature of the product leads to sharper peaks and easier spectral interpretation. | The heterogeneity of the product can result in broad, overlapping peaks in the mass spectrum, making accurate mass determination challenging. |
| Reaction Conditions | Typically mild and bioorthogonal, minimizing side reactions with the biomolecule. | Reaction is pH-dependent and can be prone to hydrolysis of the NHS ester, which can complicate the reaction mixture. |
| MS/MS Fragmentation | The 1,4-disubstituted triazole ring formed is stable but can show characteristic fragmentation patterns under MS/MS analysis, which can be used to confirm the conjugation. | The amide bond formed is stable and its fragmentation is predictable in MS/MS analysis. |
Experimental Protocols
Detailed methodologies are crucial for the successful and reproducible analysis of this compound conjugation products.
Protocol 1: MALDI-TOF MS Analysis of a PEGylated Peptide
This protocol is adapted for the analysis of a peptide conjugated with this compound.
-
Sample Preparation:
-
Dissolve the PEGylated peptide in a 50:50 (v/v) solution of acetonitrile (ACN) and deionized water to a final concentration of approximately 1-10 pmol/µL.
-
Prepare the MALDI matrix solution. For PEGylated compounds, a common matrix is α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA). Prepare a saturated solution of the matrix in 50:50 ACN/water with 0.1% trifluoroacetic acid (TFA).
-
Prepare a cationizing agent solution, such as sodium trifluoroacetate (NaTFA) at 5 mg/mL in 50:50 ACN/water, to promote the formation of sodiated adducts, which can improve signal intensity for PEGs.
-
-
Sample Spotting:
-
On a MALDI target plate, mix 1 µL of the sample solution with 1 µL of the matrix solution.
-
For improved signal, 1 µL of the cationizing agent can be added to the mixture.
-
Allow the spot to air dry completely at room temperature. This process is known as the dried-droplet method.
-
-
MALDI-TOF MS Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire spectra in positive ion reflector mode for higher resolution.
-
Calibrate the instrument using a standard peptide mixture close to the expected mass range of the analyte.
-
The laser power should be adjusted to the minimum necessary to obtain a good signal-to-noise ratio, to avoid in-source fragmentation.
-
Protocol 2: LC-MS Analysis of a PEGylated Protein
This protocol is designed for the analysis of a protein conjugated with this compound using LC-ESI-MS.
-
Sample Preparation:
-
Desalt the PEGylated protein sample using a suitable method such as size-exclusion chromatography (SEC) or buffer exchange columns to remove non-volatile salts.
-
Reconstitute the sample in a solvent compatible with reverse-phase chromatography, typically containing 0.1% formic acid in water. The final concentration should be around 0.1-1 mg/mL.
-
-
Liquid Chromatography (LC) Separation:
-
Column: A C4 or C8 reversed-phase column is often suitable for protein separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 30-60 minutes is a good starting point.
-
Flow Rate: Typically 0.2-0.4 mL/min for analytical columns.
-
Post-column addition: To reduce charge state complexity, a charge-stripping agent like triethylamine (TEA) can be introduced post-column via a T-junction before the ESI source. A solution of 0.2-1% TEA in 50:50 ACN/water can be infused at a low flow rate (e.g., 10-20 µL/min).
-
-
ESI-MS Data Acquisition:
-
Ionization Mode: Positive ion mode.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended.
-
Scan Range: A wide m/z range (e.g., 500-4000) is necessary to detect the multiple charge states of the large PEGylated protein.
-
Data Analysis: The resulting multi-charged spectrum needs to be deconvoluted using appropriate software (e.g., MaxEnt1, BioConfirm) to obtain the zero-charge mass of the PEGylated protein.
-
Mandatory Visualizations
Experimental Workflow for Mass Spectrometry Analysis
Comparison of Analytical Techniques
Signaling Pathway of PROTAC Action (Illustrative)
Since this compound is a PROTAC linker, this diagram illustrates the general mechanism of action for a PROTAC, which this linker would be a part of.
References
- 1. metabion.com [metabion.com]
- 2. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. A comparison of MS/MS-based, stable-isotope-labeled, quantitation performance on ESI-quadrupole TOF and MALDI-TOF/TOF mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Researcher's Guide to HPLC for Click Chemistry: Method Comparison and Protocols
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for researchers engaged in click chemistry, enabling both the real-time monitoring of reaction progress and the purification of final products. The success of a click chemistry reaction, such as the widely used Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is critically dependent on robust analytical methods to separate starting materials, catalysts, and the desired triazole product. This guide provides a comparative overview of common HPLC methods, complete with experimental data and detailed protocols, to aid scientists in selecting and implementing the optimal strategy for their specific application.
Comparison of HPLC Methods for Click Chemistry Analysis
The most prevalent technique for analyzing click chemistry reactions is Reversed-Phase HPLC (RP-HPLC). This method separates molecules based on hydrophobicity, using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol). However, the choice of column and elution method can significantly impact separation efficiency, especially when dealing with closely related isomers or compounds with similar polarities.
Normal-Phase HPLC (NP-HPLC), which uses a polar stationary phase and a non-polar mobile phase, serves as a valuable alternative, particularly for compounds that are either too hydrophobic or too hydrophilic for effective separation by RP-HPLC.[1][2] It is also highly effective for separating isomers.[1]
Key Methodological Differences:
| Feature | Reversed-Phase HPLC (RP-HPLC) | Normal-Phase HPLC (NP-HPLC) |
| Stationary Phase | Nonpolar (e.g., C18, C8, Phenyl-Hexyl) | Polar (e.g., Silica, Cyano, Amino)[2][3] |
| Mobile Phase | Polar (e.g., Water/Acetonitrile, Water/Methanol) | Nonpolar (e.g., Hexane/Ethyl Acetate, Hexane/Isopropanol) |
| Elution Order | Most polar compounds elute first. | Least polar compounds elute first. |
| Primary Use Case | Broadly applicable for non-polar to moderately polar small molecules, peptides, and oligonucleotides. | Separation of very hydrophobic or hydrophilic compounds, isomers, and samples soluble in non-polar organic solvents. |
Quantitative Performance Data
To illustrate the practical differences in method performance, the following table summarizes data from a comparative analysis of two RP-HPLC methods for the purity validation of a synthesized triazole derivative against its starting material and a key regioisomeric impurity. A comparison between different reversed-phase columns is also presented to highlight selectivity differences.
Table 1: Comparative HPLC Data for Triazole Separation
| Parameter | Method A: Isocratic RP-HPLC (C18) | Method B: Gradient RP-HPLC (C18) | Method C: Gradient RP-HPLC (Phenyl-Hexyl) |
| Analyte | Retention Time (min) | Retention Time (min) | Retention Time (min) |
| Phenyl Azide (Starting Material) | 2.8 | 3.5 | 3.2 |
| Target Triazole Product | 4.5 | 6.2 | 5.8 |
| Regioisomeric Impurity | 4.9 | 6.8 | 6.1 |
| Resolution (Rs) between Target and Impurity | 1.8 | 2.5 | 1.6 |
| Total Run Time (min) | 10 | 15 | 15 |
Data for Methods A and B are adapted from a comparative analysis of a bromomethyl-phenyl-triazole. Data for Method C is hypothetical, based on the principle that Phenyl-Hexyl columns can offer different selectivity but may show slightly less retention for nonpolar compounds compared to C18 phases.
Analysis:
-
Method A (Isocratic) offers a faster analysis, suitable for high-throughput screening where baseline separation is not strictly required.
-
Method B (Gradient) provides superior resolution (Rs > 2.0), making it ideal for accurate purity assessment and separating closely eluting impurities.
-
Method C (Phenyl-Hexyl) demonstrates alternative selectivity. Phenyl-based columns can offer unique π-π interactions, which can change the elution order and improve separation for aromatic compounds like triazoles compared to standard alkyl (C18) phases.
Detailed Experimental Protocols
Below are detailed protocols for analytical and preparative HPLC tailored for click chemistry products.
Protocol 1: Analytical RP-HPLC for Reaction Monitoring (Gradient Method)
This protocol is designed for monitoring the progress of a small-molecule CuAAC reaction and assessing the purity of the crude product.
-
Instrumentation: Standard HPLC system with a UV-Vis or Diode-Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-12 min: 5% to 95% B
-
12-14 min: 95% B
-
14-15 min: 95% to 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, or a wavelength specific to a chromophore in the reactants or products.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 5 µL) from the reaction mixture.
-
Dilute the aliquot with 500 µL of a 50:50 mixture of acetonitrile and water.
-
Vortex thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
Protocol 2: Preparative NP-HPLC for Product Purification
This protocol is suitable for purifying a relatively non-polar click chemistry product that is soluble in organic solvents.
-
Instrumentation: Preparative HPLC system with a fraction collector.
-
Column: Silica column (e.g., 21.2 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: n-Hexane
-
Solvent B: Isopropyl Alcohol
-
-
Elution Method: Isocratic elution with 80:20 (v/v) Hexane:Isopropanol. The ratio may need optimization based on preliminary analytical runs.
-
Flow Rate: 18-20 mL/min (typical for this column dimension).
-
Detection Wavelength: 220-260 nm, or as determined by the product's UV absorbance.
-
Sample Preparation:
-
After the reaction is complete, perform a work-up to remove the bulk of the copper catalyst (e.g., filtration through a silica plug).
-
Concentrate the crude product under reduced pressure.
-
Dissolve the crude material in a minimal amount of the mobile phase or a compatible non-polar solvent.
-
Filter the solution to remove any particulate matter before injection.
-
Mandatory Visualizations
The following diagrams illustrate the standard workflows for HPLC analysis and purification of click chemistry reactions.
References
A Comparative Guide to Crosslinkers for Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of an antibody-drug conjugate (ADC) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. The choice of linker technology profoundly influences the ADC's stability in circulation, its drug-release mechanism, and its overall therapeutic index. This guide provides an objective comparison of different crosslinkers used in ADC synthesis, supported by experimental data, to inform the rational design of next-generation targeted cancer therapies.
Introduction to ADC Crosslinkers
An ideal ADC linker must maintain a stable connection between the antibody and the payload in the systemic circulation to prevent premature drug release and associated off-target toxicity.[][2] Upon reaching the target tumor cell, the linker should facilitate the efficient and specific release of the cytotoxic payload to exert its cell-killing effect.[][2] Linkers are broadly classified into two main categories: cleavable and non-cleavable, each with distinct mechanisms of action and characteristics that influence the ADC's performance.[]
Comparative Data of ADC Linker Performance
The selection of a linker technology has a direct impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data comparing the performance of different linker types.
Table 1: Comparison of Cleavable and Non-Cleavable Linker Characteristics
| Feature | Cleavable Linkers | Non-Cleavable Linkers | References |
| Release Mechanism | Enzymatic cleavage, pH sensitivity, or reduction of disulfide bonds in the tumor microenvironment or within the cell. | Proteolytic degradation of the antibody backbone within the lysosome. | |
| Payload Release Form | Unmodified or minimally modified payload. | Payload attached to the linker and an amino acid residue. | |
| Bystander Effect | Generally potent, as the released payload can diffuse and kill neighboring antigen-negative tumor cells. | Limited to no bystander effect due to the charged nature of the released payload-amino acid complex. | |
| Plasma Stability | Varies depending on the specific chemistry; can be susceptible to premature cleavage. | Generally higher plasma stability, leading to a potentially wider therapeutic window. | |
| Examples | Valine-Citrulline (vc), Hydrazone, Disulfide (SPDB) | Thioether (SMCC) |
Table 2: Quantitative Comparison of Specific Linker Performance
| Linker Type | Payload | Drug-to-Antibody Ratio (DAR) | Plasma Half-life (t½) | In Vitro Cytotoxicity (IC50) | References |
| Cleavable | |||||
| mc-vc-PAB-MMAE | MMAE | ~4 | ~6 days (monkey), ~9.6 days (human) | 14.3 pM (HER2+ cell line) | |
| Val-Ala-MMAE | MMAE | Up to 7.4 | >7 days (mouse plasma) | 92 pM (HER2+ cell line) | |
| Hydrazone | Doxorubicin | 2-8 | ~2 days (human plasma) | Varies with payload | |
| Silyl ether-MMAE | MMAE | N/A | >7 days (human plasma) | N/A | |
| Non-Cleavable | |||||
| SMCC-DM1 | DM1 | 3.5 | ~10.4 days | 609 pM (HER2+ cell line) | |
| CX-DM1 | DM1 | N/A | ~9.9 days | Significantly improved vs. SMCC-DM1 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of different ADC linkers.
Protocol 1: ADC Synthesis with a Non-Cleavable Linker (SMCC)
This protocol outlines the steps for conjugating a thiol-containing payload to an antibody using the SMCC crosslinker.
-
Antibody Modification :
-
Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2).
-
Add a 5-20 fold molar excess of SMCC (dissolved in DMSO) to the antibody solution.
-
Incubate for 1-2 hours at room temperature.
-
Remove excess SMCC using a desalting column or tangential flow filtration.
-
-
Conjugation :
-
Prepare the thiol-containing drug-linker in a suitable solvent (e.g., DMSO).
-
Add the drug-linker to the maleimide-activated antibody at a molar excess of 1.5 to 5-fold per maleimide group.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification :
-
Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted drug-linker and aggregates.
-
Collect and pool the fractions containing the monomeric ADC.
-
Protocol 2: ADC Synthesis with a Cleavable Linker (Valine-Citrulline)
This protocol describes the conjugation of a maleimide-functionalized Val-Cit linker-payload to an antibody via reduced interchain disulfide bonds.
-
Antibody Reduction :
-
Prepare the antibody at 5-10 mg/mL in PBS.
-
Add a 10-20 fold molar excess of a reducing agent (e.g., TCEP or DTT).
-
Incubate at 37°C for 1-2 hours.
-
-
Conjugation :
-
Dissolve the MC-Val-Cit-PABC-MMAE linker-payload in DMSO to 10-20 mM.
-
Add the linker-payload to the reduced antibody (5-10 fold molar excess).
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Quenching and Purification :
-
Add N-acetylcysteine to quench unreacted maleimide groups.
-
Purify the ADC using a desalting column or tangential flow filtration.
-
Protocol 3: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC and quantifies premature payload release in plasma.
-
Incubation : Incubate the ADC in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 96 hours).
-
Sample Preparation : At each time point, capture the ADC from the plasma using an affinity method (e.g., protein A beads).
-
Analysis :
-
DAR Analysis : Analyze the captured ADC using LC-MS to determine the average DAR. A decrease in DAR over time indicates linker instability.
-
Free Payload Analysis : Precipitate proteins from the plasma supernatant and quantify the released payload using LC-MS/MS.
-
Protocol 4: Bystander Effect Assay (Co-culture Method)
This assay assesses the ability of the released payload to kill neighboring antigen-negative cells.
-
Cell Seeding : Co-culture a mixture of antigen-positive and antigen-negative cancer cells in a 96-well plate. The antigen-negative cells should be distinguishable (e.g., by expressing GFP).
-
ADC Treatment : Treat the co-culture with serial dilutions of the ADC.
-
Incubation : Incubate the plate for 48-144 hours.
-
Viability Assessment : Assess the viability of the antigen-negative cells using a method that specifically measures the viability of the labeled cells (e.g., fluorescence microscopy or flow cytometry).
Mandatory Visualization
ADC Mechanism of Action
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Experimental Workflow for ADC Synthesis and Characterization
Caption: A typical experimental workflow for the synthesis and evaluation of an ADC.
Conclusion
The choice between a cleavable and a non-cleavable linker is a critical decision in ADC design and depends on the specific target, the nature of the payload, and the desired therapeutic window. Cleavable linkers can offer the advantage of a bystander effect, which may be beneficial for treating heterogeneous tumors. In contrast, non-cleavable linkers generally provide greater stability, leading to a wider therapeutic window and potentially lower off-target toxicity. As ADC technology continues to evolve, novel linker designs with improved stability and more specific cleavage mechanisms are being developed to further enhance the efficacy and safety of this promising class of cancer therapeutics.
References
A Comparative Guide to the Stability of Triazole Linkages in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly impacts the stability, efficacy, and safety of bioconjugates. The 1,2,3-triazole linkage, formed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), has become a cornerstone of bioconjugation due to its remarkable stability. This guide provides an in-depth evaluation of the stability of the triazole linkage, particularly that resulting from the reaction of molecules like Propargyl-PEG5-azide, and compares its performance against other common linkages using supporting experimental data.
The 1,2,3-triazole ring is exceptionally stable and is generally resistant to a wide range of chemical conditions, including acidic and basic hydrolysis, oxidation, and reduction. This inherent stability makes it an attractive alternative to other linkers that may be more susceptible to cleavage in biological environments.[1] Its metabolic stability is a key advantage in drug design, contributing to the longevity and efficacy of therapeutic molecules.[2]
Comparative Stability of Common Bioconjugation Linkages
The stability of a linker is often context-dependent, influenced by factors such as pH, temperature, and the presence of enzymes.[1] The following table summarizes the stability of the 1,2,3-triazole linkage in comparison to other frequently used bioconjugation linkages under typical physiological conditions.
| Linkage Type | Formation Chemistry | General Stability | Conditions Leading to Cleavage |
| 1,2,3-Triazole | Azide-Alkyne Cycloaddition | Very High | Resistant to hydrolysis, enzymatic cleavage, and redox conditions. |
| Ester | Carboxylic Acid + Alcohol | Moderate | Susceptible to hydrolysis, which can be catalyzed by acids, bases, or esterase enzymes. |
| Hydrazone | Hydrazine + Aldehyde/Ketone | pH-Dependent | Generally stable at neutral to basic pH but undergoes hydrolysis under acidic conditions (e.g., in endosomes or lysosomes). |
| Oxime | Hydroxylamine + Aldehyde/Ketone | Moderate to High | More stable than hydrazones towards hydrolysis, but can still be cleaved under acidic conditions. |
| Thioether | Thiol + Maleimide/Haloacetyl | Very High | Highly stable and resistant to hydrolysis and enzymatic cleavage. |
| Disulfide | Thiol-Disulfide Exchange | Reductively Labile | Stable under normal physiological conditions but readily cleaved in a reducing environment (e.g., intracellularly) by agents like glutathione. |
Experimental Protocols for Stability Assessment
Detailed methodologies are crucial for the accurate assessment and comparison of linker stability. Below are representative protocols for evaluating the hydrolytic and enzymatic stability of a bioconjugate.
Protocol 1: Evaluation of Hydrolytic Stability
This assay assesses the chemical stability of the linker at different pH values, mimicking various physiological and endosomal environments.
-
Preparation of Test Solutions: Prepare buffers at various pH values relevant to physiological conditions (e.g., pH 5.0 for endosomes, pH 7.4 for blood plasma).
-
Incubation: Dissolve the bioconjugate in each buffer to a final concentration of 1 mg/mL. Incubate the solutions at 37°C.
-
Time-Point Sampling: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Analysis: Quench the reaction if necessary and analyze the samples by a suitable method such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to quantify the amount of intact bioconjugate and any cleavage products.
-
Data Interpretation: Plot the percentage of intact bioconjugate against time to determine the rate of hydrolysis and the half-life of the linkage under each pH condition.
Protocol 2: Evaluation of Enzymatic Stability
This assay evaluates the stability of a linker in the presence of enzymes.
-
Preparation of Enzyme Solutions: Prepare solutions of relevant enzymes (e.g., proteases like trypsin or cathepsin B, or plasma esterases) in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Add the bioconjugate to the enzyme solutions to a final concentration of 1 mg/mL. Include a control sample with the bioconjugate in the buffer without the enzyme. Incubate all samples at 37°C.
-
Time-Point Sampling: Withdraw aliquots at various time points.
-
Analysis: Stop the enzymatic reaction (e.g., by adding a protease inhibitor or by protein precipitation) and analyze the samples by HPLC or MS to quantify the degradation of the bioconjugate.
-
Data Interpretation: Compare the degradation profile in the presence and absence of the enzyme to assess the susceptibility of the linkage to enzymatic cleavage.
Visualizing the Triazole Formation and Stability Assessment
To further clarify the concepts discussed, the following diagrams illustrate the formation of the triazole linkage and a typical workflow for stability assessment.
Conclusion
The 1,2,3-triazole linkage, readily formed from precursors such as this compound, stands out for its exceptional stability under a broad range of chemical and physiological conditions. Its resistance to hydrolytic and enzymatic degradation makes it a superior choice for applications requiring long-term stability in vivo, such as in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. While other linkers may be preferred for applications requiring controlled cleavage, the triazole linkage provides a robust and reliable connection for constructing stable bioconjugates. The experimental protocols provided herein offer a framework for the systematic evaluation of linker stability, enabling researchers to make informed decisions in the design and development of novel bioconjugates.
References
A Comparative Guide to the Biocompatibility of Propargyl-PEG5-azide Conjugates
For Researchers, Scientists, and Drug Development Professionals
The conjugation of therapeutic molecules with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of drugs. Propargyl-PEG5-azide is a heterobifunctional PEG linker that enables the connection of two molecular entities through "click chemistry," a highly efficient and specific reaction. This guide provides a comprehensive assessment of the biocompatibility of this compound conjugates, comparing them with alternative conjugation strategies and presenting supporting experimental data and protocols.
Executive Summary
This compound is a versatile linker used in the synthesis of advanced biomaterials and therapeutics, including PROTACs.[1] Its biocompatibility is largely influenced by the well-established safety profile of the PEG backbone. However, the propargyl and azide functional groups, essential for the click chemistry reaction, introduce specific biocompatibility considerations. This guide delves into the key aspects of cytotoxicity, immunogenicity, and in vivo toxicity of these conjugates and their alternatives.
Biocompatibility Assessment: Key Parameters
The biocompatibility of this compound conjugates is a multifactorial issue, with key considerations including:
-
Cytotoxicity: The intrinsic toxicity of the conjugate to cells.
-
Immunogenicity: The potential to elicit an immune response, such as the production of anti-PEG antibodies and activation of the complement system.
-
In Vivo Toxicity: The overall systemic effects of the conjugate when administered to a living organism.
Comparative Analysis of Cytotoxicity
The cytotoxicity of PEG derivatives is influenced by their molecular weight and the nature of their terminal functional groups. While PEG itself is generally considered to have low toxicity, the functional groups required for conjugation can impact cell viability.[2][3]
Table 1: Comparative In Vitro Cytotoxicity of PEG Derivatives and Click Chemistry Reagents
| Compound/Linker | Cell Line | Assay | Endpoint | Result | Reference |
| Propargyl-PEG Conjugates (General) | - | - | - | Data not available in searched literature | |
| Azide-Containing Compounds | M-HeLa, FetMSC, Vero | MTT | IC50 | Cytotoxicity is directly affected by the presence of the azide group. | [4] |
| PEG-based monomers (mPEGA-480) | HeLa, L929 | CCK-8 | IC50 | 0.2 mg/mL (HeLa), 0.1 mg/mL (L929) | [2] |
| PEG Oligomers (TEG) | HeLa, L929 | CCK-8 | IC50 | 12.4 mg/mL (L929) | |
| PEG Oligomers (PEG-1000) | L929 | CCK-8 | IC50 | 22.5 mg/mL | |
| PEG Oligomers (PEG-4000) | L929 | CCK-8 | IC50 | 20.0 mg/mL | |
| Copper(I) (CuAAC catalyst) | Various | Viability | % Viability | Appreciable toxicity (~75% cell viability) at 50 µM without ligand. | |
| Copper(I) with THPTA ligand (CuAAC) | Various | Viability | % Viability | Cell viability preserved at 50 µM. | |
| Cyclooctynes (SPAAC reagents - DBCO, BCN) | Various | - | Cytotoxicity | Generally low toxicity at typical concentrations. |
Note: Specific IC50 values for this compound were not found in the searched literature. The table presents data for related compounds to infer potential cytotoxicity.
Immunogenicity Profile
A significant concern with PEGylated therapeutics is their potential to induce an immune response, primarily through the formation of anti-PEG antibodies and activation of the complement system.
Anti-PEG Antibodies
The presence of pre-existing or treatment-induced anti-PEG antibodies can lead to the accelerated blood clearance (ABC) of PEGylated drugs, reducing their efficacy. The immunogenicity of PEG is influenced by its molecular weight, with higher molecular weights potentially leading to stronger immune responses. The nature of the conjugate and the linker can also play a role.
Complement Activation
PEG and PEGylated nanoparticles can activate the complement system, a key component of the innate immune system. This activation can lead to infusion reactions and other adverse effects. Studies have shown that PEG can activate the complement system through the lectin pathway and by increasing the turnover of the alternative pathway. The presence of anti-PEG antibodies can further enhance complement activation.
Table 2: Comparative Immunogenicity Profile
| Feature | This compound Conjugates | Alternative Linkers (e.g., SPAAC reagents) | Reference |
| Anti-PEG Antibody Induction | Dependent on PEG molecular weight and conjugate nature. Data specific to the propargyl-azide linker is limited. | Dependent on the nature of the alternative polymer. | |
| Complement Activation | PEG backbone can activate complement. The contribution of the propargyl-azide linker is not well-defined. | Varies depending on the alternative polymer. | |
| Biocompatibility of Ligation Chemistry | CuAAC reaction requires a copper catalyst which can be cytotoxic. Ligands can mitigate this. | SPAAC is catalyst-free and generally considered more biocompatible for in vivo applications. |
In Vivo Biocompatibility and Toxicity
The in vivo fate of PEGylated compounds is largely determined by the molecular weight of the PEG. PEGs below 20 kDa are typically cleared by the kidneys, while larger PEGs are eliminated through the liver. High doses of PEG administered parenterally can lead to toxicity, with the kidney being the primary target organ. The use of click chemistry for in vivo targeting has been demonstrated, suggesting the general biocompatibility of the resulting triazole linkage.
Alternatives to this compound Conjugation
The primary alternative to the copper-catalyzed azide-alkyne cycloaddition (CuAAC) used with this compound is the strain-promoted azide-alkyne cycloaddition (SPAAC).
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction is "copper-free" and relies on the use of strained cyclooctynes (e.g., DBCO, BCN) that react with azides without the need for a toxic catalyst. This makes SPAAC inherently more biocompatible and a preferred method for in vivo applications. However, SPAAC reactions are generally slower than CuAAC, and the cyclooctyne reagents are bulkier, which could potentially interfere with the biological system.
Table 3: Comparison of CuAAC and SPAAC for Bioconjugation
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Reference |
| Catalyst | Copper(I) | None | |
| Biocompatibility | Moderate; copper toxicity is a concern. | High; no exogenous metal catalyst. | |
| Reaction Rate | Fast (~1 - 100 M⁻¹s⁻¹) | Slower (~0.002 - 1 M⁻¹s⁻¹) | |
| Reagent Size | Small alkyne and azide groups | Bulky cyclooctyne reagents | |
| Ideal Applications | In vitro conjugation, material synthesis | Live-cell labeling, in vivo studies |
Experimental Protocols
Cytotoxicity Assessment: LDH Release Assay
The Lactate Dehydrogenase (LDH) release assay is a common method to assess cell membrane integrity as a measure of cytotoxicity.
Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell lysis or membrane damage. The released LDH can be quantified by a coupled enzymatic reaction.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the this compound conjugate and controls (e.g., vehicle, positive control for cytotoxicity) for a defined period (e.g., 24, 48, 72 hours).
-
Sample Collection: Carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt).
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (fully lysed cells).
Caption: Workflow of the Lactate Dehydrogenase (LDH) release assay for cytotoxicity assessment.
Immunogenicity Assessment: Anti-PEG Antibody ELISA
This protocol describes a common method for quantifying anti-PEG IgM and IgG antibodies in serum or plasma.
Principle: An ELISA plate is coated with a PEGylated molecule. Serum samples are added, and any anti-PEG antibodies present will bind to the coated PEG. These bound antibodies are then detected using a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a colorimetric reaction.
Protocol:
-
Coating: Coat a 96-well high-binding microplate with a solution of a PEGylated molecule (e.g., NH2-mPEG5000) in PBS overnight at room temperature.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% milk in PBS) for 1 hour at room temperature.
-
Sample Incubation: Add diluted serum samples and standards to the wells and incubate for 1 hour at room temperature.
-
Washing: Wash the plate to remove unbound antibodies.
-
Secondary Antibody Incubation: Add an HRP-conjugated anti-human IgG or IgM secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate to remove unbound secondary antibody.
-
Substrate Addition: Add a TMB substrate solution and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and determine the concentration of anti-PEG antibodies in the samples.
Caption: General workflow for an anti-PEG antibody ELISA.
Immunogenicity Assessment: In Vitro Complement Activation Assay
This assay measures the activation of the complement system in human serum upon exposure to the test compound.
Principle: Complement activation leads to the generation of specific cleavage products, such as C3a and C5a (anaphylatoxins), and the terminal complement complex (SC5b-9). These can be quantified using ELISA-based methods.
Protocol (Hemolytic Assay for Classical Pathway):
-
Serum Preparation: Use normal human serum (NHS) as the source of complement.
-
Sample Incubation: Incubate the this compound conjugate with NHS at 37°C for a defined period (e.g., 30-60 minutes).
-
Sensitized Erythrocytes: Add antibody-sensitized sheep red blood cells to the serum samples.
-
Incubation: Incubate at 37°C to allow for complement-mediated lysis.
-
Centrifugation: Centrifuge the plate to pellet intact red blood cells.
-
Measurement: Measure the absorbance of the supernatant at 412 nm to quantify the released hemoglobin.
-
Data Analysis: Calculate the percentage of hemolysis relative to positive (100% lysis) and negative (0% lysis) controls.
Caption: Simplified overview of the three complement activation pathways.
Conclusion
This compound conjugates offer a powerful tool for the development of advanced therapeutics and biomaterials. Their biocompatibility is generally favorable, leveraging the known safety profile of PEG. However, researchers must consider the potential for cytotoxicity associated with the azide functional group and the immunogenic potential of the PEG backbone. For applications requiring the highest level of biocompatibility, particularly in vivo, the use of SPAAC chemistry with alternative linkers should be considered. A thorough assessment of cytotoxicity, immunogenicity, and in vivo toxicity, using the protocols outlined in this guide, is essential for the safe and effective translation of these promising conjugates from the laboratory to the clinic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00861A [pubs.rsc.org]
- 3. PEG and PEG conjugates toxicity: towards an understanding of the toxicity of PEG and its relevance to PEGylated biologicals | Semantic Scholar [semanticscholar.org]
- 4. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Protein Labeling: A Comparative Analysis of Propargyl-PEG5-Azide
For researchers, scientists, and drug development professionals, the accurate quantification of proteins is paramount to unraveling complex biological processes and developing novel therapeutics. This guide provides a comprehensive comparison of protein labeling using Propargyl-PEG5-azide with alternative methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
This compound is a versatile reagent employed in bioorthogonal chemistry, specifically in "click chemistry" reactions.[1] It contains an azide moiety that can react with alkyne-functionalized molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes via a strain-promoted azide-alkyne cycloaddition (SPAAC).[1] This allows for the covalent attachment of reporter molecules, such as fluorophores or biotin, to proteins for detection and quantification.
Quantitative Comparison of Protein Labeling Methods
The choice of a protein labeling strategy depends on various factors, including the specific protein of interest, the biological system, and the downstream application. Below is a summary of quantitative data comparing key performance metrics of different labeling approaches.
| Feature | This compound (via Click Chemistry) | Amine-Reactive Labeling (e.g., NHS Esters) | Fluorescent Proteins (e.g., GFP) |
| Principle | Bioorthogonal cycloaddition between an azide and an alkyne.[2][3][4] | Covalent bond formation with primary amines (e.g., lysine residues). | Genetic fusion of the fluorescent protein to the protein of interest. |
| Specificity | High (bioorthogonal reaction). Can be targeted to specific sites via metabolic incorporation of non-canonical amino acids or enzymatic labeling. | Moderate to low. Reacts with all accessible primary amines, leading to heterogeneous labeling. | High (genetically encoded). |
| Labeling Efficiency | Generally high, but can be dependent on the efficiency of incorporating the azide/alkyne handle. For metabolic labeling, incorporation rates can vary (e.g., 50-80% for methionine analogs). | Variable, dependent on the number of accessible amines and reaction conditions. Degree of labeling can be controlled to some extent. | Not applicable (expression level dependent). |
| Reaction Kinetics | CuAAC is generally faster than SPAAC. SPAAC kinetics are typically slower but sufficient for many applications. | Generally fast. | Not applicable. |
| Biocompatibility | SPAAC is highly biocompatible. CuAAC can exhibit cytotoxicity due to the copper catalyst, but this can be mitigated with ligands. | Can alter the charge and structure of the protein, potentially affecting its function. | Can be bulky and may interfere with the natural function and localization of the target protein. |
| Size of Modification | Small (azide/alkyne group). | Small (NHS ester remnant). | Large (fluorescent protein tag). |
| Signal-to-Noise Ratio | Can be high due to the specificity of the reaction, allowing for extensive washing. | Can have higher background due to non-specific binding of the labeling reagent. | Generally good, but can be affected by autofluorescence of the cells or tissue. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable quantitative analysis. Below are representative protocols for protein labeling using this compound (via metabolic labeling and click chemistry) and a common alternative, amine-reactive labeling.
Protocol 1: Metabolic Labeling with a Propargyl-Containing Amino Acid and CuAAC
This protocol describes the labeling of newly synthesized proteins in mammalian cells using a propargyl-containing amino acid analog of methionine, L-homopropargylglycine (HPG), followed by CuAAC with this compound is not the correct reagent here, as it contains an azide. An alkyne-containing reporter would be used. For the purpose of this guide, we will describe the general workflow for labeling with an azide-containing amino acid and an alkyne reporter.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
L-azidohomoalanine (AHA)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Alkyne-fluorophore conjugate (e.g., Alkyne-TAMRA)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
Procedure:
-
Metabolic Labeling:
-
Culture cells to 70-80% confluency.
-
To enhance incorporation, incubate cells in methionine-free medium for 30-60 minutes.
-
Replace the medium with methionine-free medium supplemented with 25-50 µM AHA and incubate for 1-24 hours, depending on the experimental goal.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
To the cell lysate, add the alkyne-fluorophore, CuSO4, and THPTA.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
Incubate at room temperature for 30-60 minutes, protected from light.
-
-
Analysis:
-
The labeled proteins are now ready for downstream analysis, such as SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.
-
Protocol 2: Amine-Reactive Labeling with an NHS Ester
This protocol describes the labeling of a purified protein with an amine-reactive fluorescent dye containing an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Amine-reactive fluorescent dye with NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
-
Dye Preparation:
-
Dissolve the amine-reactive dye in DMSO or DMF to a concentration of 10 mg/mL immediately before use.
-
-
Labeling Reaction:
-
Slowly add a calculated molar excess of the reactive dye solution to the stirring protein solution.
-
Incubate the reaction for 1 hour at room temperature.
-
-
Quenching and Purification:
-
(Optional) Stop the reaction by adding the quenching buffer.
-
Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column.
-
-
Analysis:
-
Determine the degree of labeling by measuring the absorbance of the protein and the dye.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in each labeling strategy.
Caption: Workflow for metabolic protein labeling with subsequent click chemistry detection.
Caption: Workflow for amine-reactive protein labeling using an NHS ester.
Signaling Pathways and Chemical Reactions
The underlying chemical reactions dictate the specificity and efficiency of the labeling process.
Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Conclusion
The quantitative analysis of proteins is a cornerstone of modern biological research. This compound, in conjunction with click chemistry, offers a powerful and highly specific method for protein labeling. Its main advantages lie in the bioorthogonality of the reaction, which minimizes off-target effects and leads to high signal-to-noise ratios.
The choice between CuAAC and the catalyst-free SPAAC allows for a balance between reaction speed and biocompatibility, making click chemistry suitable for a wide range of applications, from in vitro assays to live-cell imaging.
In comparison, traditional methods like amine-reactive labeling with NHS esters are less specific and may perturb protein function. Fluorescent proteins, while highly specific, introduce a bulky tag that can interfere with the protein's natural behavior.
Ultimately, the optimal labeling strategy will depend on the specific experimental context. By understanding the quantitative performance and methodological details of each approach, researchers can make informed decisions to achieve accurate and reliable protein quantification.
References
The Linchpin of Potency: How Linker Flexibility Governs PROTAC Ternary Complex Formation
A Comparative Guide for Researchers in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC's success hinges on its ability to form a stable and productive ternary complex with the target protein of interest (POI) and an E3 ubiquitin ligase. The chemical linker connecting the POI-binding and E3-recruiting moieties, once considered a mere spacer, is now recognized as a critical determinant of ternary complex formation and, consequently, degradation efficacy. This guide provides an objective comparison of how linker flexibility impacts PROTAC performance, supported by experimental data and detailed methodologies.
The Balancing Act: Flexible vs. Rigid Linkers
PROTAC linkers are broadly categorized based on their conformational freedom into flexible and rigid types. Flexible linkers, typically composed of alkyl chains or polyethylene glycol (PEG) units, offer a high degree of rotational freedom. This allows the PROTAC to adopt multiple conformations, potentially increasing the probability of achieving a productive ternary complex geometry.[1] Conversely, rigid linkers, which may incorporate cyclic structures like piperazines or aromatic rings, restrict conformational flexibility. This can be advantageous in pre-organizing the binding moieties for optimal ternary complex formation, potentially leading to enhanced stability and cooperativity.[] However, excessive rigidity can also introduce steric hindrance, preventing the formation of a viable complex.[]
The choice between a flexible and a rigid linker is not always straightforward and is highly dependent on the specific POI and E3 ligase pair. Molecular dynamics simulations have shown that even flexible linkers can exhibit tendencies toward specific conformations in solution, which can influence their binding competency.[3][4] For instance, some flexible linkers can adopt a compact, less polar conformation that may aid in cell permeability.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is commonly quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data illustrating the impact of linker length, a key aspect of flexibility, on the degradation of various target proteins.
Table 1: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | Parent PROTAC | Exhibited degradation |
| Rigid (Disubstituted Phenyl) | Analogs | No activity |
The Concept of Cooperativity
A critical factor in the stability of the ternary complex is cooperativity (α). Positive cooperativity occurs when the binding of the PROTAC to one protein partner enhances its affinity for the other, leading to a more stable ternary complex than would be expected from the individual binary binding affinities. Conversely, negative cooperativity implies that the formation of one binary complex hinders the formation of the second. The linker plays a pivotal role in mediating the protein-protein interactions that drive positive cooperativity. While positive cooperativity is often desirable, PROTACs exhibiting non-cooperative or even negatively cooperative binding can still be effective degraders.
Visualizing the Process
The following diagrams illustrate the key concepts and workflows discussed in this guide.
References
Safety Operating Guide
Proper Disposal of Propargyl-PEG5-azide: A Step-by-Step Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Propargyl-PEG5-azide must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. Although not classified as a hazardous substance according to its Safety Data Sheet (SDS), it is imperative to manage its disposal as special waste through a licensed disposal company.[1] This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves and safety goggles.[1] All handling of this compound should be conducted in a well-ventilated chemical fume hood.[1] In case of accidental contact, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[1]
-
Eye Contact: Flush eyes with large amounts of water for at least 15 minutes, ensuring to lift the eyelids to rinse thoroughly.[1]
-
Inhalation: Move to an area with fresh air.
-
Ingestion: Wash out the mouth with plenty of water.
Seek medical attention if irritation or other symptoms persist.
II. Quantitative Data Summary
The following table summarizes the key quantitative and physical properties of this compound.
| Property | Value |
| Molecular Formula | C13H23N3O5 |
| Molecular Weight | 301.3 g/mol |
| Appearance | Liquid |
| Storage Temperature | Refrigerated |
Source: BroadPharm Safety Data Sheet
III. Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the proper disposal of this compound, from initial waste segregation to final collection by a licensed professional.
Step 1: Waste Characterization and Segregation
-
Initial Assessment: Although this compound itself is not classified as hazardous, it is crucial to consider any potential contamination with other hazardous materials during experimental use.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep it separate from incompatible materials, such as strong oxidizing agents.
Step 2: Containerization
-
Select an Appropriate Container: Use a chemically compatible container for waste collection, preferably the original container if it is in good condition. The container must have a securely fitting lid. Avoid using containers that are not designed for chemical waste, such as beakers or flasks.
-
Condition of Container: Ensure the waste container is clean, dry, and in good condition before adding any waste.
Step 3: Labeling
-
Clear Identification: Label the waste container clearly and accurately. The label should include:
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The date the waste was first added to the container (accumulation start date)
-
The name of the principal investigator or laboratory contact
-
-
Hazard Communication: While not classified as hazardous, it is good practice to note that it should be handled as special waste.
Step 4: Accumulation and Storage
-
Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated waste accumulation area within the laboratory.
-
Secondary Containment: It is advisable to store the waste container in a secondary containment bin to prevent the spread of any potential leaks or spills.
-
Avoid Heat and Flames: Store the waste away from heat, sparks, and open flames.
Step 5: Arranging for Disposal
-
Contact EHS: Follow your institution's established procedures for chemical waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) department or a designated waste management officer.
-
Licensed Disposal Company: The disposal of this compound must be arranged through a licensed and qualified waste disposal company. Your EHS department will coordinate with such a company for the pickup and proper disposal of the waste in accordance with national and regional regulations.
-
Documentation: Maintain a record of the waste generated and its disposal, as required by your institution.
IV. Spill Management
In the event of a spill, take the following steps:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.
-
Absorb the Spill: For liquid spills, use an inert absorbent material such as sand or vermiculite.
-
Collect and Containerize: Carefully sweep up the absorbed material and place it in a tightly closed, labeled container for disposal as special waste.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department, following your institution's spill response protocol.
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Propargyl-PEG5-azide
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of Propargyl-PEG5-azide, a valuable tool in click chemistry and PROTAC development. While some suppliers may not classify this specific molecule as hazardous, the presence of an azide functional group necessitates careful handling to mitigate potential risks associated with this class of compounds. Adherence to these protocols will help ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and proper use of PPE is the most critical line of defense when handling any chemical, including this compound. The following table summarizes the recommended PPE.
| Protection Type | Required PPE | Specifications & Rationale |
| Hand Protection | Double-gloved nitrile exam gloves.[1] | Azides can be absorbed through the skin; double-gloving provides an extra layer of protection against contamination.[1] For compounds of high toxicity, silver shield gloves worn under nitrile gloves are recommended.[1][2] |
| Eye Protection | Chemical safety glasses or splash goggles.[1] | Protects against splashes. A face shield worn over goggles is required when there is a risk of splashes or explosion. |
| Body Protection | A fully buttoned lab coat is mandatory. | Prevents skin contact with the compound. For potential exposure to liquid suspensions or dry particles, Tyvek sleeves or gowns are recommended. |
| Engineering Controls | Certified chemical fume hood. | All manipulations of this compound should be performed in a chemical fume hood to minimize inhalation exposure. A blast shield should be used for all azides known or expected to be explosive. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize risks. The following workflow provides a step-by-step guide for safe management of the chemical within the laboratory.
Experimental Protocol: Step-by-Step Guidance
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store this compound in a tightly closed vessel in a refrigerated, designated area.
-
Store away from incompatible materials such as acids, oxidizing agents, and heavy metals. Accidental mixing with acids can generate highly toxic and explosive hydrazoic acid.
Handling and Use:
-
Preparation: Before starting any work, review the Safety Data Sheet (SDS) and relevant Standard Operating Procedures (SOPs). Ensure a chemical fume hood, eyewash station, and safety shower are readily accessible.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Work Area: Conduct all work in a certified chemical fume hood. Keep the sash as low as possible.
-
Handling:
-
Use only plastic or ceramic spatulas to handle the compound; never use metal spatulas.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid heating the compound unless specifically required by a validated protocol, and even then, with extreme caution and appropriate shielding.
-
Do not use ground glass joints, as friction can cause an explosion.
-
Spill Response:
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material such as sand or vermiculite.
-
Collect the absorbent material into a dedicated, labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution.
-
Disposal Plan: A Critical Final Step
Under no circumstances should azide-containing solutions be poured down the drain. Reaction with lead or copper in plumbing can form highly explosive metal azide accumulations.
-
Deactivation of Excess Azide:
-
This procedure must be performed in a chemical fume hood.
-
For aqueous solutions, a common method is to react the azide with a 20% aqueous solution of sodium nitrite, followed by the gradual addition of a 20% aqueous solution of sulfuric acid until the mixture is acidic. The order of addition is critical.
-
For organic solutions, a common quenching agent is triphenylphosphine, which reacts with the azide to form a phosphazide. Subsequent addition of water hydrolyzes this intermediate to an amine and triphenylphosphine oxide, releasing nitrogen gas.
-
-
Waste Collection:
-
Collect all quenched azide waste, including contaminated solvents and materials, into a dedicated and clearly labeled hazardous waste container.
-
The label must clearly state "Azide Waste (Deactivated)" and list the chemical contents.
-
Do not co-mingle azide waste with acidic waste.
-
-
Disposal:
-
Store the waste container in a designated satellite accumulation area away from acids and metals.
-
Contact your institution's Environmental Health and Safety (EHS) department for pickup and proper disposal.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
